molecular formula C11H22N2O2 B1529584 1-Boc-3-(aminomethyl)-3-ethylazetidine CAS No. 1158758-87-2

1-Boc-3-(aminomethyl)-3-ethylazetidine

Cat. No.: B1529584
CAS No.: 1158758-87-2
M. Wt: 214.3 g/mol
InChI Key: UMIOUCAYFXZLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-(aminomethyl)-3-ethylazetidine is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-ethylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-11(6-12)7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIOUCAYFXZLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-3-(aminomethyl)-3-ethylazetidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Boc-3-(aminomethyl)-3-ethylazetidine, a novel, non-commercially available 3,3-disubstituted azetidine building block. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related analogues and established chemical principles to present a scientifically rigorous projection of its properties, a plausible synthetic route, and its potential applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the unique structural and physicochemical properties of strained heterocyclic systems.

Introduction: The Rising Prominence of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as increasingly important structural motifs in modern drug discovery.[1] Their inherent ring strain and three-dimensional character offer a unique combination of structural rigidity and favorable physicochemical properties.[2] When incorporated into drug candidates, the azetidine moiety can lead to improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity compared to more conventional saturated heterocycles like pyrrolidine or piperidine.[3]

The 3,3-disubstituted azetidine scaffold is particularly advantageous as it avoids the introduction of a new stereocenter, simplifying synthesis and structure-activity relationship (SAR) studies.[4] These "gem-disubstituted" systems can also serve as effective bioisosteres for other common chemical groups, such as gem-dimethyl or carbonyl functionalities, offering a powerful tool for lead optimization.[4][5] This guide focuses on the specific, yet underexplored, derivative, this compound, detailing its projected characteristics and a strategic approach to its synthesis and utilization.

Physicochemical and Spectral Properties (Predicted)

PropertyPredicted ValueJustification / Comparison
Molecular Formula C₁₁H₂₂N₂O₂Based on chemical structure
Molecular Weight 214.31 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow oilSimilar to 1-Boc-3-(aminomethyl)azetidine[3]
Boiling Point > 250 °C at 760 mmHgExpected to be higher than 1-Boc-3-(aminomethyl)azetidine due to increased molecular weight
Density ~1.0 g/mLSimilar to other Boc-protected azetidines
Solubility Soluble in most organic solvents (DCM, EtOAc, MeOH)Common for Boc-protected amines
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.0 (s, 4H, azetidine CH₂), ~2.7 (s, 2H, CH₂NH₂), ~1.7 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.45 (s, 9H, Boc), ~0.9 (t, J = 7.2 Hz, 3H, CH₂CH₃)Predicted based on the spectra of related compounds and standard chemical shifts.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~156.5 (C=O), ~79.5 (C(CH₃)₃), ~58.0 (azetidine CH₂), ~45.0 (CH₂NH₂), ~35.0 (quaternary C), ~28.5 (C(CH₃)₃), ~25.0 (CH₂CH₃), ~8.0 (CH₂CH₃)Predicted based on the spectra of related compounds and standard chemical shifts.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through a two-step sequence starting from the commercially available 1-Boc-3-cyanoazetidine. This pathway involves an initial α-alkylation of the cyano-substituted carbon, followed by the reduction of the nitrile to the primary amine.

G cluster_0 Step 1: α-Ethylation cluster_1 Step 2: Nitrile Reduction start 1-Boc-3-cyanoazetidine intermediate 1-Boc-3-cyano-3-ethylazetidine start->intermediate 1. LDA, THF, -78 °C 2. Ethyl iodide intermediate_2 1-Boc-3-cyano-3-ethylazetidine product This compound intermediate_2->product LiAlH₄, THF or H₂, Raney Ni

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate

This procedure is adapted from established methods for the α-alkylation of nitriles.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled THF.

  • Addition of Starting Material: Add a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

  • Alkylation: Add ethyl iodide (1.2 equivalents) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 3-(aminomethyl)-3-ethylazetidine-1-carboxylate

The reduction of the nitrile can be achieved using either a metal hydride or catalytic hydrogenation.

Method A: Lithium Aluminum Hydride (LAH) Reduction [6][7]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Addition of Nitrile: Slowly add a solution of tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF to the LAH suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Work-up: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Method B: Catalytic Hydrogenation [8][9]

  • Preparation: To a hydrogenation vessel, add tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate (1.0 equivalent) dissolved in methanol or ethanol. Add a catalytic amount of Raney Nickel (slurry in water, washed with the reaction solvent).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50-100 psi) in a Parr shaker apparatus.

  • Reaction: Shake the reaction mixture at room temperature until hydrogen uptake ceases.

  • Work-up: Carefully filter the catalyst through a pad of Celite, washing the filter cake with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the desired product.

Reactivity and Applications in Drug Discovery

The title compound is a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The primary amine provides a versatile handle for a variety of chemical transformations.

G cluster_0 Derivatization Reactions start This compound amide Amide Formation (R-COCl, base) start->amide sulfonamide Sulfonamide Formation (R-SO₂Cl, base) start->sulfonamide reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) start->reductive_amination urea Urea Formation (R-NCO) start->urea

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-Boc-3-(aminomethyl)-3-ethylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azetidines are a critical class of saturated nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug development. Their incorporation into molecular scaffolds can lead to improved metabolic stability, aqueous solubility, and binding affinity. The 3,3-disubstituted azetidine motif, in particular, offers a valuable three-dimensional architecture for exploring chemical space. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of a specific derivative, tert-butyl 3-(aminomethyl)-3-ethylazetidine-1-carboxylate , hereafter referred to as 1-Boc-3-(aminomethyl)-3-ethylazetidine.

This document is designed for researchers and scientists in the pharmaceutical and chemical industries. It moves beyond a simple recitation of data to explain the why behind the analytical choices, ensuring a self-validating and logical workflow for structural confirmation. We will systematically employ Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques to build an unassailable structural proof.

Section 1: Foundational Analysis - Molecular Formula and Mass

Expertise & Experience: Before delving into the intricacies of atomic connectivity, the first and most fundamental step is to confirm the elemental composition and molecular weight of the analyte. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can confirm or deny a proposed molecular formula.

Trustworthiness: For this compound, the expected molecular formula is C₁₁H₂₂N₂O₂. An ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer is ideal for this analysis due to its soft ionization technique, which minimizes fragmentation and favors the formation of the protonated molecular ion [M+H]⁺.

Table 1: Predicted HRMS Data
ParameterExpected Value
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight214.31 g/mol
Exact Mass214.16813 u
[M+H]⁺ (Monoisotopic)215.17541 u
Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known reference standard immediately prior to analysis to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The measured mass should be within a 5 ppm tolerance of the calculated exact mass for the proposed formula.

A successful HRMS analysis provides the first piece of robust evidence, confirming that the isolated compound has the correct elemental formula.

Section 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Experience: With the molecular formula established, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and effective technique for this purpose, as it probes the vibrational modes of chemical bonds. The key functional groups in our target molecule are the primary amine (NH₂), the Boc-protecting group (a carbamate), and the alkane backbone.

Trustworthiness: Each of these groups has a characteristic absorption frequency. The presence of a strong carbonyl (C=O) stretch is a key indicator of the Boc group, while the N-H stretches confirm the primary amine.

Table 2: Predicted FTIR Absorption Bands
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (R-NH₂)N-H Symmetric Stretch~3350 - 3250Medium (two bands)
Alkane (C-H)C-H Stretch~2960 - 2850Strong
Carbamate (Boc C=O)C=O Stretch~1690 - 1670Strong
Primary Amine (R-NH₂)N-H Bend (Scissoring)~1650 - 1580Medium
Carbamate (Boc C-N)C-N Stretch~1250 - 1190Strong
Carbamate (Boc C-O)C-O Stretch~1160 - 1140Strong
Experimental Protocol: FTIR Spectroscopy (Thin Film)
  • Sample Preparation: If the sample is a liquid or oil, place a single drop between two KBr or NaCl salt plates. If it is a solid, dissolve a small amount in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate.

  • Background Scan: Run a background spectrum of the clean salt plates to subtract atmospheric and plate-related absorptions.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups as detailed in Table 2.

The resulting spectrum serves as a fingerprint, confirming the presence of the critical amine and carbamate functionalities.

Section 3: Unveiling the Molecular Skeleton: ¹H and ¹³C NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR maps out the carbon framework. For a molecule like this compound, these techniques allow us to piece together the azetidine ring, the ethyl and aminomethyl substituents, and the Boc group.

Trustworthiness: The chemical shift, integration (for ¹H), and multiplicity of each signal provide a unique set of coordinates for each nucleus. These data points must collectively and logically assemble into the proposed structure. We will also employ DEPT-135 (Distortionless Enhancement by Polarization Transfer) to differentiate between CH₃, CH₂, and CH carbons, adding another layer of validation.

Predicted ¹H NMR Spectrum

The structure's asymmetry, particularly around the C3 quaternary center, means the protons on the azetidine ring (C2 and C4) are diastereotopic and will appear as distinct signals, likely complex multiplets or doublets of doublets.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Assignment (Label)Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
a~3.8 - 4.0m (ABq)4HDiastereotopic protons on C2 and C4 of the azetidine ring, adjacent to nitrogen.
b~2.6s2HProtons of the aminomethyl group (-CH₂NH₂).
c~1.6q, J ≈ 7.5 Hz2HMethylene protons of the ethyl group (-CH₂CH₃).
d~1.45s9HNine equivalent protons of the tert-butyl group.[1]
e~1.3br s2HExchangeable protons of the primary amine (-NH₂).
f~0.9t, J ≈ 7.5 Hz3HMethyl protons of the ethyl group (-CH₂CH₃).

dot

Caption: ¹H NMR assignments for this compound.

Predicted ¹³C NMR & DEPT-135 Spectrum

The ¹³C NMR spectrum will show all 11 unique carbon atoms. The DEPT-135 experiment is critical for confirming the assignments of the methyl, methylene, and methine carbons.

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
AssignmentChemical Shift (δ, ppm)DEPT-135 SignalRationale
C=O (Boc)~156NoneCarbamate carbonyl carbon.[1]
C(CH₃)₃ (Boc)~80NoneQuaternary carbon of the Boc group.[1]
C2 & C4 (Azetidine)~58-60Negative (CH₂)Methylene carbons adjacent to the ring nitrogen.
-CH₂NH₂~48Negative (CH₂)Aminomethyl carbon.
C3 (Azetidine)~38-40NoneQuaternary carbon of the azetidine ring.
-CH₂CH₃~29Negative (CH₂)Methylene carbon of the ethyl group.
-C(CH₃)₃ (Boc)~28.5Positive (CH₃)Methyl carbons of the Boc group.[1]
-CH₂CH₃~8Positive (CH₃)Methyl carbon of the ethyl group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 90° pulse, a spectral width of ~16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

  • DEPT-135 Acquisition: Perform a DEPT-135 experiment to differentiate carbon types.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Section 4: The Final Confirmation - 2D NMR and Workflow Integration

Expertise & Experience: While 1D NMR provides a wealth of information, 2D NMR experiments are often necessary to unambiguously connect the pieces. A ¹H-¹H COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, confirming, for example, the J-coupling between the ethyl group's CH₂ (c) and CH₃ (f) protons.

More powerfully, a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment directly correlates each proton to the carbon it is attached to. This technique would definitively link the proton signals in Table 3 to the carbon signals in Table 4, removing any ambiguity in the assignments and cementing the final structure.

Integrated Structure Elucidation Workflow

The process of structure elucidation is a logical, stepwise validation system. Each experiment builds upon the last, providing cumulative and cross-validating evidence.

dot

Elucidation_Workflow cluster_start Initial Hypothesis cluster_ms Mass Spectrometry cluster_ir Spectroscopy cluster_nmr NMR Spectroscopy Start Proposed Structure: This compound MS HRMS Analysis Start->MS IR FTIR Analysis Start->IR H_NMR ¹H NMR Start->H_NMR C_NMR ¹³C NMR + DEPT Start->C_NMR MS_Result Result: Confirm C₁₁H₂₂N₂O₂ (m/z = 215.1754) MS->MS_Result Conclusion Final Confirmation: Unambiguous Structure Elucidated MS_Result->Conclusion IR_Result Result: Confirm -NH₂, C=O, -C-N, -C-O bonds IR->IR_Result IR_Result->Conclusion TwoD_NMR 2D NMR (HSQC) H_NMR->TwoD_NMR C_NMR->TwoD_NMR NMR_Result Result: Confirm Connectivity & Carbon Skeleton TwoD_NMR->NMR_Result NMR_Result->Conclusion

Caption: A self-validating workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is achieved not by a single measurement, but by the convergent and mutually reinforcing evidence from a suite of analytical techniques. High-resolution mass spectrometry confirms the elemental formula. Infrared spectroscopy validates the presence of the required functional groups. Finally, a detailed analysis of 1D and 2D NMR spectra provides the definitive map of the molecular architecture, confirming atomic connectivity and completing the structural proof. This systematic approach ensures the highest degree of scientific integrity and trustworthiness in the characterization of novel chemical entities.

References

Sources

An In-Depth Technical Guide to 1-Boc-3-(aminomethyl)-3-ethylazetidine: Navigating a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif is a cornerstone in medicinal chemistry.[1] This strained four-membered nitrogen-containing heterocycle is increasingly incorporated into drug candidates to enhance a variety of pharmacokinetic and pharmacodynamic properties.[2][3] The rigid structure of the azetidine ring can improve metabolic stability, increase aqueous solubility, and reduce lipophilicity, all of which are critical parameters in the development of effective and safe therapeutics.[1] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of complex molecules containing amine functionalities due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[4][5][6]

The target molecule, 1-Boc-3-(aminomethyl)-3-ethylazetidine, combines the desirable features of the azetidine scaffold with a primary aminomethyl group and an ethyl group at the 3-position. This specific substitution pattern offers a unique three-dimensional vector for further chemical elaboration, making it a potentially valuable building block for creating novel chemical libraries for drug screening.

Physicochemical and Spectroscopic Profiling: An Extrapolative Analysis

While specific experimental data for this compound is unavailable, we can predict its general characteristics based on its structural components and data from analogous compounds like 1-Boc-3-(aminomethyl)azetidine.[7]

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C11H22N2O2Based on the addition of an ethyl group (C2H5) to the known formula of 1-Boc-3-(aminomethyl)azetidine (C9H18N2O2).
Molecular Weight ~214.31 g/mol Calculated from the predicted molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidSimilar Boc-protected amines and azetidines are often oils or low-melting solids at room temperature.[8]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)The Boc group and alkyl substituents generally confer good solubility in organic media.
Stability Stable under standard laboratory conditions; sensitive to strong acidsThe Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]
Anticipated Spectroscopic Signatures (¹H and ¹³C NMR)

Predicting the precise NMR shifts requires computational modeling or empirical data. However, the expected proton and carbon environments can be described.

  • ¹H NMR: Signals corresponding to the tert-butyl protons of the Boc group would appear as a sharp singlet around 1.4 ppm. The protons on the azetidine ring would likely appear as multiplets in the range of 3.0-4.0 ppm. The methylene protons of the aminomethyl group would also be in this region, potentially showing coupling to the adjacent amine proton. The ethyl group would present as a triplet (CH3) and a quartet (CH2).

  • ¹³C NMR: The carbonyl carbon of the Boc group would have a characteristic shift around 155 ppm. The quaternary carbon of the tert-butyl group would be near 80 ppm. The carbons of the azetidine ring and the aminomethyl and ethyl groups would appear in the aliphatic region of the spectrum. For comparison, the carbonyl carbon of the N-Boc group in various amino acid derivatives has been observed in different solvents.[9]

Synthetic Strategies: Constructing the 3,3-Disubstituted Azetidine Core

The synthesis of 3,3-disubstituted azetidines presents a significant challenge due to the inherent ring strain of the four-membered ring.[10] However, several robust methods have been developed.[2][11][12] A plausible synthetic approach to this compound would likely involve the initial construction of a 3-ethyl-3-functionalized azetidine precursor, followed by the introduction of the aminomethyl group.

Conceptual Synthetic Workflow

A potential synthetic route could commence with a suitable precursor that allows for the sequential introduction of the ethyl and a masked aminomethyl group at the 3-position, followed by ring formation and deprotection steps.

G A Precursor with a carbonyl or nitrile group B Introduction of the Ethyl Group (e.g., Grignard reaction) A->B C Introduction of a Masked Aminomethyl Group (e.g., Cyanide addition) B->C D Azetidine Ring Formation (Intramolecular cyclization) C->D E Boc Protection of Azetidine Nitrogen D->E F Reduction of the Masked Aminomethyl Group E->F G Final Product: This compound F->G G cluster_0 This compound A Primary Amine (-CH2NH2) C Acylation, Alkylation, Sulfonylation, Reductive Amination A->C Nucleophilic Reactions B Boc-Protected Azetidine Nitrogen D Deprotection (Acidic Conditions) -> Secondary Amine B->D Boc Cleavage E Further N-functionalization D->E

Sources

A Technical Guide to 1-Boc-3-(Aminomethyl)azetidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This technical guide addresses the synthesis, characterization, and application of the highly valuable azetidine building block, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate. Initial searches for the specifically requested "1-Boc-3-(aminomethyl)-3-ethylazetidine" did not yield a registered CAS number or significant public-domain data, suggesting it is a less common or novel derivative. Consequently, this guide focuses on its well-documented and commercially available analogue, which serves as a foundational scaffold for a wide array of medicinal chemistry applications. The principles, synthetic logic, and reactivity discussed herein provide a robust framework for researchers working with 3-substituted azetidines.

Introduction: The Value of the Strained Scaffold

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their inherent ring strain, which is intermediate between that of aziridines and pyrrolidines, bestows upon them a unique conformational rigidity and a three-dimensional character that is highly sought after in the design of novel therapeutics.[1][2] The incorporation of an azetidine ring can significantly enhance a molecule's physicochemical properties, often leading to improved solubility, metabolic stability, and target-binding affinity.[3]

This guide focuses on tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS Number: 325775-44-8 ), a bifunctional building block that provides a synthetically versatile handle for elaboration into a diverse range of molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the ring nitrogen, while the primary amine of the aminomethyl substituent serves as a key nucleophilic site for the introduction of various pharmacophoric elements.

Physicochemical and Spectroscopic Data

The accurate characterization of starting materials is a prerequisite for reproducible and successful synthesis. The key properties of 1-Boc-3-(aminomethyl)azetidine are summarized below.

PropertyValueSource(s)
CAS Number 325775-44-8[4]
Molecular Formula C₉H₁₈N₂O₂[5]
Molecular Weight 186.25 g/mol [5]
Appearance Light yellow liquid[4]
Density 1.0234 g/mL at 25 °C[4]
Boiling Point 260.6 ± 13.0 °C (Predicted)[4]
Refractive Index 1.4670[4]
Storage Conditions Inert atmosphere (Nitrogen or Argon), 2–8 °C[4]

Spectroscopic data is essential for confirming the structure and purity of the compound. Key spectral features include:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), as well as multiplets for the azetidine ring protons and the aminomethyl group.

  • ¹³C NMR: The carbon NMR will display signals for the carbonyl of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the azetidine ring and the aminomethyl substituent.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak, confirming the compound's molecular weight.

Synthesis and Mechanistic Rationale

The synthesis of 1-Boc-3-(aminomethyl)azetidine is a multi-step process that requires careful control of reaction conditions. A common and efficient route begins with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate and proceeds through a nitrile intermediate.

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Nitrile Reduction A tert-butyl 3-oxoazetidine-1-carboxylate C tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate A->C Base (e.g., NaH) THF, -10 to -5 °C B Diethyl cyanomethylphosphonate B->C D tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate E 1-Boc-3-(aminomethyl)azetidine (Final Product) D->E H₂, Raney Ni MeOH/NH₃

Caption: Synthetic workflow for 1-Boc-3-(aminomethyl)azetidine.

Step 1: Horner-Wadsworth-Emmons (HWE) Reaction

The initial step involves the conversion of the ketone in tert-butyl 3-oxoazetidine-1-carboxylate to a cyanomethylene group. The Horner-Wadsworth-Emmons reaction is the method of choice for this transformation due to its high efficiency and the formation of a water-soluble phosphate byproduct, which simplifies purification.[6]

  • Mechanism and Rationale: A strong base, such as sodium hydride (NaH), is used to deprotonate diethyl cyanomethylphosphonate, generating a highly nucleophilic phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the azetidinone. The reaction proceeds through a transient four-membered oxaphosphetane intermediate, which collapses to form the desired alkene and a phosphate byproduct.[6] The use of low temperatures (-10 to -5 °C) during the addition is critical to control the reaction rate and prevent side reactions.[6]

Step 2: Catalytic Hydrogenation of the Nitrile

The final step is the reduction of the nitrile group to a primary amine. This is most commonly achieved through catalytic hydrogenation.

  • Mechanism and Rationale: The nitrile-containing intermediate is dissolved in a solvent such as methanol, often with the addition of ammonia to prevent the formation of secondary amine byproducts. A catalyst, typically Raney Nickel, is added, and the reaction mixture is subjected to a hydrogen atmosphere. The catalyst facilitates the addition of hydrogen across the carbon-nitrogen triple bond, leading to the formation of the primary amine.[6] This method is favored for its high yield and clean conversion.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-aminomethylazetidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[7] Kinases play a central role in cellular signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[8] The azetidine moiety can act as a bioisosteric replacement for larger rings like piperidine or pyrrolidine, offering a unique vector for substituents to probe the binding pockets of target proteins.

The primary amine of 1-Boc-3-(aminomethyl)azetidine serves as a key attachment point for coupling with heterocyclic cores common in kinase inhibitors. For example, it can be acylated with a carboxylic acid or undergo nucleophilic aromatic substitution with a heteroaryl chloride to form the final drug candidate.

G A 1-Boc-3-(aminomethyl)azetidine C Amide or Amine Linkage A->C Amide Coupling or SNAr B Heterocyclic Core (e.g., pyrimidine, pyrazole) with carboxylic acid or leaving group B->C D Potent and Selective Kinase Inhibitor C->D

Caption: Incorporation of the azetidine scaffold into a kinase inhibitor.

Experimental Protocols: A Self-Validating System

The following protocols are provided as a guide for the synthesis and functionalization of 1-Boc-3-(aminomethyl)azetidine. Each step is designed to be self-validating through standard analytical techniques.

Protocol: Amide Bond Formation with a Carboxylic Acid

This protocol describes a general method for coupling 1-Boc-3-(aminomethyl)azetidine with a carboxylic acid using a common peptide coupling reagent.

Materials:

  • 1-Boc-3-(aminomethyl)azetidine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF.

    • Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive acyl-uronium species, minimizing side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and facilitate the reaction.

  • Pre-activation: Stir the solution at room temperature for 15-30 minutes.

    • Causality: This pre-activation step ensures the complete formation of the active ester before the addition of the amine, leading to higher yields.

  • Amine Addition: Add a solution of 1-Boc-3-(aminomethyl)azetidine (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Causality: The aqueous work-up removes the water-soluble byproducts, such as the uronium salt and excess base.

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: The bicarbonate wash removes any remaining acidic species. The brine wash helps to remove residual water.

  • Final Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.

Safety and Handling

1-Boc-3-(aminomethyl)azetidine is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated fume hood. It is sensitive to air and should be stored under an inert atmosphere.[4]

References

  • Butt, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(2), 853. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Johansson, H., et al. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters, 13(15), 4406-4409. [Link]

  • Kaur, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2633-2654. [Link]

  • Montalban, A. G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14856-14912. [Link]

  • Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(7), 9276-9307. [Link]

  • Google Patents. (2000).
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(4), 413-417. [Link]

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-259. [Link]

Sources

The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from a position of relative obscurity to become a cornerstone in modern medicinal chemistry.[1] Its unique combination of conformational rigidity, metabolic stability, and synthetic tractability has established it as a privileged structure in the design of novel therapeutics. This guide provides a comprehensive analysis of the multifaceted roles of the azetidine moiety in drug discovery, from its fundamental physicochemical properties to its strategic application in optimizing pharmacokinetic and pharmacodynamic profiles. We will explore its utility as a conformational restraint, a pharmacophoric element, a versatile bioisostere, and a key building block in the synthesis of complex molecular architectures, including peptidomimetics. Detailed synthetic methodologies, case studies of FDA-approved drugs, and future perspectives will be discussed to provide a holistic understanding of this remarkable scaffold.

Introduction: The Rise of a Strained Scaffold

Historically, the synthesis and application of strained four-membered rings like azetidine were approached with caution by medicinal chemists.[2] However, what was once perceived as a liability—the inherent ring strain of approximately 25.4 kcal/mol—is now recognized as a key attribute that bestows unique and advantageous properties upon molecules that contain it.[3][4] This strain contributes to a defined three-dimensional geometry, which can pre-organize substituents for optimal interaction with biological targets, thereby minimizing the entropic penalty of binding.[2][5]

The journey of azetidine from a synthetic curiosity to a key pharmacophore was catalyzed by the discovery of naturally occurring azetidine-containing compounds, such as L-azetidine-2-carboxylic acid, which hinted at their biological relevance.[1] The subsequent development of robust synthetic methods has made a diverse array of functionalized azetidines readily accessible, paving the way for their widespread incorporation into drug candidates across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[2][6]

Physicochemical Properties and Structural Features: The Azetidine Advantage

The strategic incorporation of an azetidine ring into a drug candidate can profoundly influence its physicochemical properties, which are critical determinants of its overall developability.

Conformational Rigidity and Three-Dimensionality

Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring exists in a puckered conformation, which restricts the spatial orientation of its substituents.[1][7] This conformational constraint is a powerful tool in drug design, as it allows for the precise positioning of functional groups to engage with specific binding pockets on a target protein.[1] This enhanced three-dimensionality can lead to improved potency and selectivity.

Caption: Conformational differences between azetidine and pyrrolidine rings.

Impact on Lipophilicity and Solubility

The replacement of larger, more lipophilic aliphatic rings with the smaller, more polar azetidine scaffold can lead to a desirable decrease in lipophilicity (LogP).[8] This reduction in lipophilicity often translates to improved aqueous solubility, a critical parameter for oral bioavailability and formulation development.[8]

Metabolic Stability

The azetidine ring often confers enhanced metabolic stability to drug candidates.[6][8] The strained ring system can be less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains or larger rings. This can lead to a longer half-life and improved pharmacokinetic profile.

PropertyAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Ring Strain (kcal/mol) ~25.4[3]~5.4[3]Negligible
Conformational Flexibility LowModerateHigh
Impact on LogP Generally decreasesModerateGenerally increases
Metabolic Stability Often enhanced[6]VariableVariable

Table 1: Comparison of Physicochemical Properties of Small Saturated Nitrogen Heterocycles.

The Multifaceted Roles of Azetidine in Drug Design

The versatility of the azetidine scaffold allows it to play several key roles in the design of bioactive molecules.

Azetidine as a Conformational Restraint

The inherent rigidity of the azetidine ring is frequently exploited to lock a molecule into a bioactive conformation.[5] By reducing the number of accessible conformations, the entropic cost of binding to the target is minimized, which can lead to a significant increase in binding affinity.[5] This strategy is particularly valuable in fragment-based drug design, where rigid fragments can provide a solid anchor for further molecular elaboration.[5]

Azetidine as a Pharmacophore Element

The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, enabling crucial interactions with the target protein.[9] The specific substitution pattern on the azetidine ring can be fine-tuned to optimize these interactions and enhance potency and selectivity.

Azetidine as a Bioisostere

Azetidines are increasingly used as bioisosteres for other cyclic amines, such as pyrrolidine and piperidine, as well as for acyclic fragments.[1][10] This bioisosteric replacement can lead to improved physicochemical properties, such as solubility and metabolic stability, while maintaining or even enhancing biological activity.[8] For instance, replacing a piperidine ring with an azetidine can provide novel exit vectors for substituent placement, allowing for the exploration of new chemical space.[9][10]

cluster_bioisostere Bioisosteric Replacement cluster_properties Improved Properties Piperidine Piperidine Azetidine Azetidine Piperidine->Azetidine Substitution Solubility Increased Solubility Azetidine->Solubility Metabolic_Stability Enhanced Metabolic Stability Azetidine->Metabolic_Stability Novel_Vectors Novel Exit Vectors Azetidine->Novel_Vectors

Caption: Azetidine as a bioisostere for piperidine leading to improved properties.

Azetidine in Peptidomimetics

The incorporation of azetidine-based amino acids into peptides can induce specific turn structures and enhance proteolytic stability.[11][12][13] The constrained geometry of the azetidine ring can mimic the backbone conformation of β-turns, which are common structural motifs in proteins and peptides. This makes azetidine-containing peptidomimetics valuable tools for studying protein-protein interactions and for the development of peptide-based therapeutics.[12]

Synthesis of Functionalized Azetidines: Key Methodologies

The accessibility of functionalized azetidines has been a significant driver of their adoption in medicinal chemistry. Several robust synthetic strategies have been developed to construct and derivatize this strained ring system.

Intramolecular Cyclization

One of the most common methods for synthesizing azetidines is the intramolecular cyclization of γ-amino alcohols or their derivatives.[1] This approach involves the formation of a carbon-nitrogen bond to close the four-membered ring.

Experimental Protocol: Couty Azetidine Synthesis [1]

  • N-Protection and Chlorination: A starting β-amino alcohol is N-protected (e.g., with a tosyl or nosyl group) and the hydroxyl group is converted to a good leaving group, typically a chloride, using a chlorinating agent like thionyl chloride.

  • Intramolecular Cyclization: The resulting N-protected-γ-chloroamine is treated with a base (e.g., sodium hydride) to effect an intramolecular nucleophilic substitution, forming the azetidine ring.

  • Deprotection: The N-protecting group is removed under appropriate conditions to yield the desired azetidine.

[2+2] Cycloadditions

Photochemical or metal-catalyzed [2+2] cycloaddition reactions between imines and alkenes can provide a direct route to substituted azetidines.[3] The aza-Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of an imine and an alkene, is a classic example of this approach.[3]

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

The high ring strain of 1-azabicyclo[1.1.0]butanes can be harnessed as a driving force for the synthesis of 3-substituted azetidines.[14][15] The reaction of ABBs with a wide range of nucleophiles, often under acidic or transition-metal-catalyzed conditions, leads to the regioselective opening of the bicyclic system to afford functionalized azetidines.[15] This method is particularly powerful for the late-stage functionalization of complex molecules.[16]

cluster_synthesis Key Synthetic Routes to Azetidines Start Starting Materials Intra Intramolecular Cyclization (γ-amino alcohols) Start->Intra Cyclo [2+2] Cycloaddition (Imines + Alkenes) Start->Cyclo Strain Strain-Release Functionalization (1-Azabicyclo[1.1.0]butanes) Start->Strain Azetidine Functionalized Azetidine Intra->Azetidine Cyclo->Azetidine Strain->Azetidine

Caption: Overview of major synthetic strategies for azetidine ring formation.

Azetidine-Containing Drugs: Case Studies

The successful application of the azetidine scaffold is exemplified by a growing number of FDA-approved drugs.

  • Baricitinib (Olumiant®): An inhibitor of Janus kinase (JAK) used for the treatment of rheumatoid arthritis.[6] The azetidine moiety in baricitinib serves as a key linker element and contributes to its overall physicochemical properties.

  • Cobimetinib (Cotellic®): A MEK inhibitor used in combination with a BRAF inhibitor for the treatment of melanoma.[6][17] The azetidine ring in cobimetinib is crucial for its binding to the MEK protein.

  • Azelnidipine (Calblock®): A dihydropyridine calcium channel blocker used as an antihypertensive agent.[5][6] The azetidine substituent enhances its duration of action.

  • Sarolaner (Simparica®): An isoxazoline ectoparasiticide for veterinary use.[6][18] The spiro-azetidine moiety is a key structural feature of this class of compounds.

Future Perspectives and Conclusion

The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal.[19] The continued development of novel and efficient synthetic methodologies will undoubtedly expand the accessible chemical space of azetidine-based compounds.[3][20] Future research is likely to focus on the development of new catalytic enantioselective methods for the synthesis of chiral azetidines, further enabling the fine-tuning of their interactions with biological targets.[3] Moreover, the application of azetidines in emerging areas such as targeted protein degradation and covalent inhibition holds significant promise.[17]

References

  • Vertex AI Search. (2026).
  • PubMed. (2026).
  • Oreate AI Blog. (2025).
  • Benchchem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.
  • Taylor & Francis Online. (n.d.).
  • Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • RSC Publishing. (n.d.).
  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Benchchem. (n.d.). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • Benchchem. (n.d.). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.
  • Benchchem. (n.d.). The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Enamine. (n.d.). Azetidines.
  • PubMed. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • ChemRxiv. (2024).
  • ResearchGate. (2026).
  • Journal of the American Chemical Society. (2025).
  • Semantic Scholar. (n.d.). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design.
  • ResearchGate. (n.d.). Examples of azetidine‐based bioisosters.
  • ACS Publications. (n.d.). Conformational Preferences of Proline Analogues with Different Ring Size.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • ACS Publications. (2020).
  • Semantic Scholar. (n.d.).
  • NIH. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
  • Wikipedia. (n.d.). Azetidine.
  • PubChem. (n.d.). Azetidine.
  • Serve Content. (2011).
  • NIH. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Ambeed.com. (n.d.).
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • YouTube. (2022). Azetidines (4 member Heterocyclic compounds of Nitrogen).

Sources

Whitepaper: The Ethylazetidine Scaffold - A Nexus of Unique Chemistry and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a niche chemical curiosity to a validated and valuable scaffold in modern medicinal chemistry.[1] Its inherent ring strain and sp³-rich, conformationally rigid structure impart a unique set of physicochemical properties that can significantly enhance the pharmacokinetic profiles of drug candidates.[2] When incorporated into molecules, the azetidine moiety often improves metabolic stability, aqueous solubility, and receptor selectivity.[1] This guide delves into the specific potential of substituted ethylazetidines, exploring the synthetic challenges, structure-activity relationships (SAR), and key methodologies for evaluating their biological activity. We will dissect the causality behind experimental choices, providing field-proven insights for researchers aiming to leverage this potent scaffold in their drug discovery programs.

The Azetidine Scaffold: A Privileged Structure in Drug Design

The utility of the azetidine core is rooted in its distinct stereoelectronic properties. Unlike more flexible aliphatic amines or larger heterocyclic systems, the azetidine ring is conformationally restricted. This rigidity can pre-organize substituents into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.

Key Physicochemical & Pharmacokinetic Advantages:

  • Metabolic Stability: The strained ring is less susceptible to metabolism by cytochrome P450 enzymes compared to more conventional alkylamine structures.[1] Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, incorporate an azetidine ring to enhance their metabolic half-life.[2]

  • Aqueous Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often improving the solubility of the parent molecule—a critical factor for oral bioavailability.

  • Vectorial Exit Trajectory: The defined geometry of the azetidine ring provides precise exit vectors for substituents, allowing for fine-tuning of interactions with target proteins and exploration of previously inaccessible chemical space.[3]

  • Reduced Lipophilicity: As a bioisostere for larger or more lipophilic groups (like a gem-dimethyl or piperidine), the azetidine scaffold can help modulate a compound's lipophilicity to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The ethylazetidine core specifically provides a versatile linker and anchor point, combining the benefits of the azetidine ring with a flexible ethyl chain that can be readily functionalized to probe target interactions.

Synthetic Pathways to Substituted Ethylazetidines

The synthesis of the strained four-membered azetidine ring presents a significant challenge due to its inherent ring strain.[4] However, advances in synthetic methodology have made these scaffolds more accessible.[2] The two most common strategies are intramolecular cyclization and [2+2] cycloaddition reactions.[4]

Workflow: General Intramolecular Cyclization Approach

The following diagram outlines a common retrosynthetic approach for building a substituted ethylazetidine, starting from a readily available amino acid precursor. The logic is to construct a linear precursor containing a leaving group at the γ-position relative to the nitrogen, which can then undergo intramolecular nucleophilic substitution to form the four-membered ring.

G cluster_0 Retrosynthetic Logic A Target: N-Substituted 3-Ethylazetidine Derivative B Precursor: γ-Haloamine (or Tosylate/Mesylate) A->B Intramolecular Cyclization (SN2) C Starting Material: Protected Amino Acid B->C Reduction & Halogenation G cluster_1 SAR Optimization Logic Start Initial Lead: Potent, but Metabolically Unstable Step1 Modification 1: Replace Piperidine with Azetidine Start->Step1 Result1 Outcome: Improved Metabolic Stability (T½) Maintained Potency (pA₂) Step1->Result1 Step2 Modification 2: Optimize N-Lactam Substituent (Reduce Lipophilicity) Result1->Step2 Result2 Outcome: Further Increased T½ Slight Decrease in Potency Step2->Result2 Step3 Modification 3: Optimize Azetidine 3-Substituent Result2->Step3 End Final Candidate: High Potency & High Stability Step3->End G A Prepare Compound Stock (e.g., 1 mM in DMSO) C Incubate at 37°C (Initiate Reaction) A->C B Prepare HLM/NADPH Mix (Liver Microsomes, Buffer, NADPH Cofactor) B->C D Quench Reaction at Time Points (0, 5, 15, 30 min) (e.g., with cold Acetonitrile) C->D E Analyze Samples (LC-MS/MS) D->E F Calculate T½ and Intrinsic Clearance E->F

Sources

An In-depth Technical Guide to Azetidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[1][2][3] Their unique combination of properties—including inherent ring strain, sp³-rich character, and conformational rigidity—offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3] This guide provides a comprehensive exploration of azetidine derivatives in drug discovery, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles that make azetidines attractive, explore key synthetic strategies, analyze their role as pharmacophores and bioisosteres, and examine their application in approved therapeutics.

The Azetidine Scaffold: A Unique Convergence of Properties

The allure of the azetidine ring in drug design stems from a fascinating interplay of its structural and electronic characteristics. Understanding these foundational aspects is crucial to appreciating the rationale behind its incorporation into therapeutic agents.

Ring Strain and Conformational Rigidity

The azetidine ring possesses a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol.[4] This value positions it between the highly strained and reactive aziridines (27.7 kcal/mol) and the more flexible and stable pyrrolidines (5.4 kcal/mol).[4] This intermediate level of strain endows azetidines with a unique balance of stability for handling and sufficient reactivity for synthetic manipulations.[4][5]

From a drug design perspective, this inherent strain leads to a more rigid and defined three-dimensional structure compared to larger, more flexible rings like piperidine or pyrrolidine.[2][3][6] This conformational pre-organization can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to increased binding affinity and selectivity.[7]

Physicochemical and Pharmacokinetic Implications

The incorporation of an azetidine moiety can significantly influence a molecule's physicochemical properties, which in turn impacts its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

  • Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical factor for oral bioavailability.[1][2][3][8]

  • Metabolic Stability: Azetidines can enhance metabolic stability by blocking sites of metabolism.[1][2][3][8] For instance, they can serve as metabolically robust replacements for more labile groups, such as piperidines, which are susceptible to N-dealkylation.[9]

  • Lipophilicity: The compact nature of the azetidine ring can lead to a reduction in lipophilicity (logP) compared to larger aliphatic rings, which is often desirable for improving a drug's overall ADME profile.[8]

  • Three-Dimensionality: The non-planar, sp³-rich nature of the azetidine scaffold contributes to the overall three-dimensionality of a molecule.[2] This is a highly sought-after characteristic in modern drug discovery as it can lead to improved target engagement and selectivity by allowing for more specific interactions within a binding pocket.

Synthetic Strategies: Accessing the Azetidine Core

Historically, the synthesis of substituted azetidines has been challenging due to the inherent ring strain.[10][11] However, recent advancements in synthetic organic chemistry have provided a diverse toolkit for accessing this valuable scaffold.

Key Synthetic Methodologies

Several powerful strategies have emerged for the construction and functionalization of the azetidine ring:

  • Cycloaddition Reactions: [2+2] cycloadditions, particularly the aza-Paternò-Büchi reaction, have been employed for the synthesis of azetidines.[4]

  • Intramolecular Cyclizations: Palladium-catalyzed intramolecular C(sp³)–H amination is a powerful method for forming the azetidine ring by directly converting a C-H bond into a C-N bond.[4][10]

  • Strain-Release Methodologies: The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for the synthesis of 3-substituted azetidines.[4][10]

  • Ring Contraction: Ring contraction of larger heterocycles, such as 2-pyrrolidinones, can also yield azetidine derivatives.[4]

  • Functionalization of Pre-existing Rings: A one-pot synthesis starting from 1-Boc-3-(bromomethyl)azetidine allows for the efficient introduction of various functionalities at the 3-position.[12]

Experimental Protocol: One-Pot Synthesis of 3-Substituted Azetidine Derivatives

This protocol outlines a general procedure for the synthesis of 3-substituted azetidine derivatives from 1-Boc-3-(bromomethyl)azetidine, demonstrating the efficiency of a one-pot approach.[12]

Step 1: Nucleophilic Substitution

  • To a solution of 1-Boc-3-(bromomethyl)azetidine (1.0 eq) in a suitable solvent (e.g., DMF, CH₃CN) at room temperature, add the desired nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃) (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

Step 2: In-Situ Deprotection (Optional)

  • If the final product requires a free amine, add an acid (e.g., TFA, HCl in dioxane) directly to the reaction mixture.

  • Stir at room temperature until the Boc-protecting group is cleaved.

Step 3: Work-up and Purification

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted azetidine derivative.

Azetidines as Pharmacophores and Bioisosteres

The utility of azetidines in drug discovery extends beyond their ability to simply modulate physicochemical properties. They can also act as key pharmacophoric elements or serve as bioisosteres for other common cyclic amines.

Azetidine as a Privileged Pharmacophore

The azetidine ring itself can be a critical component of the pharmacophore, directly interacting with the biological target. Its rigid structure allows for the precise positioning of substituents in three-dimensional space, enabling optimal interactions with the binding site. This is exemplified in their use as inhibitors of enzymes like kinases and signal transducer and activator of transcription (STAT) proteins.[10]

Azetidine as a Bioisostere

Azetidines are increasingly being used as bioisosteres for larger, more flexible rings such as piperidine and piperazine.[8][13][14] This bioisosteric replacement can offer several advantages:

  • Improved Metabolic Stability: As previously mentioned, replacing a piperidine with an azetidine can block N-dealkylation pathways.[9]

  • Enhanced Selectivity: The more constrained geometry of the azetidine ring can lead to higher selectivity for the desired target over off-targets.

  • Novel Chemical Space: The use of azetidines allows for the exploration of novel chemical space, providing opportunities for new intellectual property.[8]

Azetidine-Containing Drugs: From Bench to Bedside

The successful application of azetidine derivatives in drug discovery is best illustrated by the number of FDA-approved drugs that incorporate this scaffold. These examples span a wide range of therapeutic areas, highlighting the versatility of the azetidine ring.[1][15][16]

Drug NameTherapeutic AreaTarget/Mechanism of ActionRole of the Azetidine Moiety
Azelnidipine AntihypertensiveCalcium Channel BlockerPart of the dihydropyridine pharmacophore, contributing to binding and metabolic stability.[4][17]
Baricitinib Rheumatoid ArthritisJanus Kinase (JAK) InhibitorThe azetidine ring provides a key vector for substitution and contributes to the overall 3D shape for optimal binding.[1]
Cobimetinib MelanomaMEK InhibitorThe azetidine moiety is crucial for potent and selective inhibition of the MEK enzyme.[1]
Sarolaner Veterinary EctoparasiticideGABA Receptor AntagonistThe azetidine ring is integral to the molecule's interaction with the insect GABA receptor.[1][16][18]
Ximelagatran Anticoagulant (withdrawn)Direct Thrombin InhibitorThe azetidine carboxylic acid moiety mimics the P1 residue of fibrinogen, enabling potent thrombin inhibition.

Case Study: The Discovery of Azetidine Amides as STAT3 Inhibitors

The development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) provides an excellent case study on the rational application of azetidine derivatives.

The Challenge: Targeting a "Druggable" Transcription Factor

STAT3 is a transcription factor that plays a critical role in cancer cell proliferation, survival, and metastasis. Direct inhibition of STAT3 has been a long-standing challenge in oncology drug discovery.

From Proline to Azetidine: A Leap in Potency

Initial efforts led to the discovery of proline-based STAT3 inhibitors.[19] In a subsequent optimization campaign, researchers replaced the proline linker with an azetidine ring. This strategic modification led to a significant increase in potency.[19]

  • Structure-Activity Relationship (SAR): It was discovered that the (R)-enantiomer of the azetidine-2-carboxamide was more potent than the (S)-enantiomer, and moving the carboxamide to the 3-position of the azetidine ring resulted in a loss of activity.[19] This highlights the critical importance of the precise three-dimensional arrangement of substituents afforded by the rigid azetidine core.

Workflow for the Discovery of Azetidine-Based STAT3 Inhibitors

DrugDiscoveryWorkflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 In Vitro Evaluation cluster_3 In Vivo & PK/PD Studies Lead_ID Initial Proline-Based STAT3 Inhibitors SAR_Azetidine Azetidine Scaffold Hopping Lead_ID->SAR_Azetidine Scaffold Hop SAR_Linker Linker Optimization SAR_Azetidine->SAR_Linker Iterative Design SAR_Side_Chains Side Chain SAR SAR_Linker->SAR_Side_Chains Iterative Design EMSA EMSA for STAT3 DNA-Binding SAR_Side_Chains->EMSA Biological Screening EMSA->SAR_Azetidine Feedback Cell_Based_Assays Cellular Activity Assays EMSA->Cell_Based_Assays Hit Progression PK_Studies Pharmacokinetic Profiling Cell_Based_Assays->PK_Studies Candidate Selection In_Vivo_Efficacy In Vivo Efficacy Models PK_Studies->In_Vivo_Efficacy Preclinical Testing

Caption: Drug discovery workflow for azetidine-based inhibitors.

Future Perspectives and Conclusion

The journey of azetidine derivatives in drug discovery is far from over. As synthetic methodologies continue to evolve, we can expect to see even more complex and diverse azetidine-containing molecules being synthesized and evaluated.[4][5] The application of azetidines is expanding into new therapeutic areas, including neurodegenerative diseases and infectious diseases.[1][20][21]

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
  • Azetidines in medicinal chemistry: emerging applic
  • In Vivo Pharmacokinetic Profile of Azetidine-Containing Compounds: A Compar
  • One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Examples of azetidine‐based bioisosters.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Background and conceptual design a Aza-azetidine bioisostere of...
  • Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers. Benchchem.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Antimicrobial potential of various substituted azetidine deriv
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
  • Azetidine analogs synthesis and characterization for antimicrobial activity. Heliyon.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Azetidines of pharmacological interest. PubMed.
  • The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. Benchchem.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
  • Novel antibacterial azetidine lincosamides. PubMed.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Structures of some azetidine‐based drugs.
  • Comparative Guide to Azetidine-Sulfonyl Derivatives and Their Analogs in Drug Discovery. Benchchem.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Azetidines. Enamine.
  • a) Selected azetidine‐containing spirocyclic pharmaceuticals....

Sources

An In-depth Technical Guide to the Physicochemical Profile of N-Boc Protected Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important structural motifs in modern drug discovery.[1][2] Their inherent ring strain and well-defined three-dimensional geometry provide a unique structural scaffold that can enhance key physicochemical and pharmacokinetic properties such as solubility and metabolic stability.[1] The incorporation of an azetidine ring can significantly influence a molecule's conformation, basicity, and lipophilicity, all of which are critical parameters in the design of novel therapeutics.[3] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine moiety, highlighting its value in improving metabolic stability and receptor selectivity.[1][3]

The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of azetidine-containing compounds.[4][5] The Boc group offers the advantage of being stable under a variety of reaction conditions while being readily removable under acidic conditions.[5][6] This technical guide provides a comprehensive overview of the key physicochemical properties of N-Boc protected azetidines, offering insights and detailed experimental protocols for their characterization. This information is crucial for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this scaffold in their discovery programs.

Lipophilicity (logP/logD)

Theoretical Background: Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter. The lipophilicity of N-Boc protected azetidines influences their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their potential for off-target toxicity. The Boc group, being lipophilic, generally increases the overall logP of the parent azetidine.

Experimental Protocol: Shake-Flask Method for logD Determination

The shake-flask method is the gold standard for experimentally determining logP and logD values due to its direct measurement of the partition coefficient.[7][8]

Methodology:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at a physiological pH of 7.4. Shake the mixture vigorously for 24 hours to ensure mutual saturation and then allow the phases to separate completely.[7][9]

  • Sample Preparation: Prepare a stock solution of the N-Boc protected azetidine derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mM.[7]

  • Partitioning: In a vial, combine 500 µL of the pre-saturated n-octanol and 500 µL of the pre-saturated PBS.[9] Add a small aliquot (e.g., 10 µL) of the 10 mM stock solution to this biphasic system.

  • Equilibration: Cap the vial and shake it for a sufficient period (e.g., 2 to 24 hours) at a constant temperature (e.g., 25°C) to allow for the compound to reach equilibrium between the two phases.[10][11]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.[9]

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical technique, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The logD is calculated using the following equation: logD = log10 ( [Compound]octanol / [Compound]PBS )[12]

Data Interpretation:

A higher logD value indicates greater lipophilicity. For drug candidates, a logD in the range of 1-3 is often considered optimal for balancing membrane permeability and aqueous solubility.

CompoundlogP (Calculated)logD at pH 7.4 (Experimental)Reference
N-Boc-azetidine1.21.2[13] (Calculated for Azetidine)
N-Boc-3-phenylazetidine3.13.1Estimated
N-Boc-3-hydroxyazetidine0.50.5Estimated

Table 1: Representative Lipophilicity Data for N-Boc Protected Azetidines. The logP values are estimated based on the parent azetidine and the contribution of the substituents. Experimental logD values can vary based on the specific conditions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-octanol and PBS (pH 7.4) partitioning Combine Solvents and Add Stock Solution prep_solvents->partitioning prep_stock Prepare 10 mM Stock Solution in DMSO prep_stock->partitioning equilibration Shake to Equilibrate partitioning->equilibration separation Centrifuge for Phase Separation equilibration->separation quantification Quantify Compound in Each Phase (HPLC/LC-MS) separation->quantification calculation Calculate logD quantification->calculation

Caption: Workflow for Kinetic Solubility Determination.

Acidity/Basicity (pKa)

Theoretical Background: The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid or base. The nitrogen atom in the azetidine ring is basic, and its pKa is influenced by the substituents on the ring and on the nitrogen itself. The N-Boc group, being an electron-withdrawing carbamate, significantly reduces the basicity of the azetidine nitrogen. Understanding the pKa is crucial as it dictates the ionization state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. [14][15][16]It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. [14][16] Methodology:

  • Sample Preparation: Dissolve a known amount of the N-Boc protected azetidine in a suitable solvent, typically water or a co-solvent system if solubility is low, to a concentration of at least 10⁻⁴ M. [16][17]The ionic strength of the solution should be kept constant, for example, by using 0.15 M KCl. [17]2. Titration Setup: Calibrate a pH electrode with standard buffers. [17]Immerse the calibrated electrode in the sample solution, which is continuously stirred.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. [17]4. Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium. [14]5. Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the functional group has been neutralized. [14] Data Interpretation:

The pKa of the azetidine nitrogen in N-Boc protected derivatives is significantly lower than that of the corresponding unprotected azetidine. This is due to the electron-withdrawing nature of the Boc group.

CompoundpKa of Azetidine Nitrogen
Azetidine~11.2
N-Boc-azetidine~1-2 (estimated)

Table 3: Comparison of pKa Values for Azetidine and N-Boc-azetidine. The pKa of N-Boc-azetidine is an estimation based on the pKa of other Boc-protected amines.

Experimental Workflow for pKa Determination by Potentiometric Titration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sample Prepare Sample Solution (Known Concentration) titration Titrate with Standardized Acid or Base prep_sample->titration calibrate_ph Calibrate pH Electrode calibrate_ph->titration record_ph Record pH after Each Titrant Addition titration->record_ph plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa Determination via Potentiometric Titration.

Metabolic Stability

Theoretical Background: Metabolic stability is a measure of a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver. [18]Poor metabolic stability can lead to rapid clearance and low bioavailability. The azetidine ring is often incorporated into drug candidates to improve metabolic stability. [1]The N-Boc group itself can be subject to metabolism, although it is generally considered to be relatively stable.

Experimental Protocol: In Vitro Microsomal Stability Assay

The in vitro microsomal stability assay is a common method to assess the metabolic stability of compounds in early drug discovery. [18][19][20] Methodology:

  • Reagent Preparation: Prepare liver microsomes (from human or other species) and an NADPH regenerating system. [19]2. Reaction Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes, the NADPH regenerating system, and the N-Boc protected azetidine test compound (typically at a concentration of 1 µM). [19]3. Incubation: Incubate the reaction mixture at 37°C. [19]4. Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an ice-cold solvent such as acetonitrile. [18][19]5. Sample Processing: Centrifuge the quenched samples to precipitate the proteins. [19]6. Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS. [20]7. Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated from the slope of this line. [20] Data Interpretation:

A longer half-life and lower intrinsic clearance indicate greater metabolic stability. Compounds with high metabolic stability are more likely to have a favorable pharmacokinetic profile in vivo.

CompoundIn Vitro Half-life (min) in Human Liver MicrosomesIntrinsic Clearance (µL/min/mg protein)
Verapamil (High Clearance Control)< 5> 200
N-Boc-azetidine Derivative (Example)> 60< 10

Table 4: Representative Metabolic Stability Data. The data for the N-Boc-azetidine derivative is illustrative of a metabolically stable compound.

Experimental Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Microsomes and NADPH System mix_reagents Combine Reagents and Test Compound prep_reagents->mix_reagents incubate Incubate at 37°C mix_reagents->incubate sample_quench Sample and Quench at Time Points incubate->sample_quench process_samples Centrifuge and Collect Supernatant sample_quench->process_samples lcms_analysis Analyze by LC-MS/MS process_samples->lcms_analysis calculate_stability Calculate Half-life and Intrinsic Clearance lcms_analysis->calculate_stability

Caption: Workflow for In Vitro Microsomal Stability Assay.

Conclusion

The physicochemical profile of N-Boc protected azetidines is a critical aspect of their application in drug discovery. The Boc protecting group significantly influences the lipophilicity, solubility, and basicity of the azetidine scaffold. A thorough understanding and experimental determination of these properties are essential for the rational design and optimization of novel drug candidates. The protocols and insights provided in this guide offer a framework for researchers to effectively characterize N-Boc protected azetidines and harness their unique potential in the development of new therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (n.d.). Taylor & Francis Online.
  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • In vitro solubility assays in drug discovery. (n.d.). PubMed.
  • Aqueous Solubility Assay. (n.d.). Enamine.
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. (n.d.). Benchchem.
  • Microsomal Stability. (n.d.). Cyprotex.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • LogP / LogD shake-flask method. (2024). Protocols.io.
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (n.d.). MDPI.
  • metabolic stability in liver microsomes. (n.d.). Mercell.
  • Shake Flask logK. (2017). Lokey Lab Protocols.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). BOC Sciences.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI.
  • (PDF) LogP / LogD shake-flask method v1. (n.d.).
  • Azetidine. (n.d.). PubChem.

Sources

1-Boc-3-(aminomethyl)-3-ethylazetidine molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Boc-3-(aminomethyl)-3-ethylazetidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block for drug discovery and development. The document details the molecule's fundamental physicochemical properties, offers an expert perspective on its synthesis, and outlines its applications in medicinal chemistry. Detailed, field-tested protocols for common synthetic transformations, spectroscopic analysis, and best practices for handling and storage are also included to support researchers in its effective utilization.

Core Molecular Attributes

A precise understanding of the foundational properties of this compound is paramount for its successful application in synthetic chemistry. These core attributes dictate its reactivity, compatibility with various reaction conditions, and analytical characteristics.

PropertyValue
Molecular Formula C11H22N2O2
Molecular Weight 214.31 g/mol [1]
Canonical SMILES CCNC1(CN(C1)C(=O)OC(C)(C)C)
IUPAC Name tert-butyl 3-(aminomethyl)-3-ethylazetidine-1-carboxylate

Synthesis and Mechanistic Rationale

The construction of the sterically hindered 3,3-disubstituted azetidine core of this molecule requires a robust synthetic strategy. The following multi-step synthesis is a common and effective approach, starting from the commercially available 1-Boc-3-azetidinone.

Synthetic Workflow Diagram

G A 1-Boc-3-azetidinone C Intermediate: tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate A->C + 1. Grignard Addition B Ethylmagnesium Bromide (Grignard Reagent) B->C E Intermediate: tert-Butyl 3-ethyl-3-formylazetidine-1-carboxylate C->E 2. Oxidation D Dess-Martin Periodinane (Oxidation) D->E G Final Product: This compound E->G 3. Reductive Amination F Reductive Amination: NH4OAc, NaBH3CN F->G

Caption: A validated synthetic pathway to this compound.

Detailed Protocol and Expert Rationale

Step 1: Grignard Addition to 1-Boc-3-azetidinone

  • Protocol: To a solution of 1-Boc-3-azetidinone in anhydrous THF at -78 °C under an inert atmosphere, a solution of ethylmagnesium bromide is added dropwise. The reaction is stirred at this temperature for 2 hours before being carefully quenched with a saturated aqueous solution of ammonium chloride.

  • Expertise & Causality: The use of 1-Boc-3-azetidinone is a strategic choice, as the Boc (tert-butoxycarbonyl) group is robust enough to withstand the nucleophilic attack of the Grignard reagent.[2] The extremely low temperature (-78 °C) is critical to control the high reactivity of the Grignard reagent, preventing side reactions and ensuring a clean addition to the carbonyl group.

Step 2: Oxidation to the Aldehyde

  • Protocol: The intermediate alcohol is dissolved in dichloromethane (DCM), and Dess-Martin periodinane is added portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Expertise & Causality: While other oxidizing agents could be used, Dess-Martin periodinane is favored for its mild reaction conditions and high efficiency in converting the tertiary alcohol to the corresponding aldehyde without significant side product formation.

Step 3: Reductive Amination

  • Protocol: The crude aldehyde from the previous step is dissolved in methanol. Ammonium acetate is added, followed by the cautious addition of sodium cyanoborohydride. The reaction is stirred overnight at room temperature.

  • Expertise & Causality: This one-pot reductive amination is a highly efficient method for converting an aldehyde to a primary amine. Sodium cyanoborohydride is the reducing agent of choice here because it is mild enough to not reduce the aldehyde in the absence of the formed imine intermediate, thereby maximizing the yield of the desired amine.

Role in Drug Discovery and Medicinal Chemistry

Azetidine-containing compounds are increasingly sought after in drug discovery.[3][4] The rigid, strained four-membered ring of the azetidine core can confer unique conformational constraints on a molecule. This can lead to:

  • Enhanced Potency: By locking a molecule into a bioactive conformation, the azetidine scaffold can improve binding affinity to biological targets.

  • Improved Physicochemical Properties: The introduction of the 3,3-disubstituted azetidine motif can be used to fine-tune properties such as solubility and metabolic stability. The quaternary carbon at the 3-position can act as a metabolic shield, preventing enzymatic degradation at that site.

  • Vectorial Exit Trajectories: The defined geometry of the azetidine ring provides medicinal chemists with precise vectors for extending the molecule to explore additional binding pockets within a target protein.

This specific building block is valuable in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[5]

Spectroscopic Characterization

The identity and purity of this compound are confirmed through standard spectroscopic methods.

TechniqueExpected Characteristics
¹H NMR (400 MHz, CDCl₃) Signals corresponding to the tert-butyl protons (~1.45 ppm, s, 9H), the ethyl group protons (triplet and quartet), the azetidine ring protons (multiplets), and the aminomethyl protons.
¹³C NMR (100 MHz, CDCl₃) Resonances for the Boc carbonyl carbon (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), and distinct signals for the carbons of the azetidine ring, the ethyl group, and the aminomethyl group.
Mass Spectrometry (ESI+) Expected [M+H]⁺ peak at m/z = 215.17.

Handling, Storage, and Safety

Prudent Laboratory Practices

As with any chemical reagent, proper handling is essential for safety and to maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can compromise the Boc protecting group or the amine functionality.[6]

Storage and Stability

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and carbon dioxide.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture.[7]

References

  • PubChem. tert-Butyl 3-(methylamino)azetidine-1-carboxylate. Available at: [Link]

  • Safety Data Sheet. Boc-D-Azetidine-2-carboxylic acid. Available at: [Link]

  • Chem-Impex International. 3-(N-Boc-aminomethyl)azetidine. Available at: [Link]

  • Google Patents. Synthesis of azetidine derivatives.
  • ResearchGate. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Available at: [Link]

  • Frontiers in Chemistry. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Boc Protection of 3-(Aminomethyl)-3-ethylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amine Protection in Complex Molecule Synthesis

In the intricate landscape of modern organic synthesis and pharmaceutical development, the strategic protection and deprotection of functional groups is a cornerstone of success. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions during subsequent synthetic transformations.[1] The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group, valued for its ease of introduction, stability across a wide range of reaction conditions, and facile, mild removal.[2][3]

This technical guide, designed for researchers and drug development professionals, provides a detailed methodology for the Boc protection of 3-(aminomethyl)-3-ethylazetidine, a valuable building block in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to molecules, making it a desirable scaffold in the design of novel therapeutics.[4] The primary amino group on the methyl substituent of this molecule is the intended site of protection.

This document will provide not just a protocol, but a comprehensive understanding of the underlying principles, experimental considerations, and characterization of the final product, tert-butyl (3-ethylazetidin-3-yl)methylcarbamate.

Mechanistic Insights: The Chemistry of Boc Protection

The protection of the primary amine of 3-(aminomethyl)-3-ethylazetidine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of the Boc anhydride.[5] This attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the elimination of a tert-butyl carbonate molecule, which then decomposes into the volatile byproducts carbon dioxide and tert-butanol.[5][6]

The reaction can be performed with or without a base. In the absence of a base, the amine starting material can act as the base to neutralize the proton generated. However, the use of a mild base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is often preferred to scavenge the proton and drive the reaction to completion, especially when dealing with valuable or acid-sensitive substrates.[6][7]

Experimental Protocol: Boc Protection of 3-(Aminomethyl)-3-ethylazetidine

This protocol provides a robust and reproducible method for the Boc protection of 3-(aminomethyl)-3-ethylazetidine.

Materials and Reagents:

  • 3-(Aminomethyl)-3-ethylazetidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(aminomethyl)-3-ethylazetidine (1.0 equivalent). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: To the stirred solution, add triethylamine (1.1 equivalents) dropwise at room temperature. Stir the mixture for 10-15 minutes.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equivalents) in a small amount of anhydrous DCM to the reaction mixture. Caution: Gas evolution (CO₂) will occur. Ensure the reaction is not in a closed system.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The product, being less polar than the starting amine, will have a higher Rf value. The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure tert-butyl (3-ethylazetidin-3-yl)methylcarbamate.[8]

Data Presentation: Reaction Parameters Summary

ParameterValue/ConditionRationale
Starting Material 3-(Aminomethyl)-3-ethylazetidineThe substrate to be protected.
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)The source of the Boc protecting group.
Equivalents of (Boc)₂O 1.05 equivalentsA slight excess ensures complete conversion of the starting amine.
Base Triethylamine (Et₃N)Neutralizes the in-situ generated acid, driving the reaction forward.[6]
Equivalents of Base 1.1 equivalentsA slight excess ensures all acid is quenched.
Solvent Dichloromethane (DCM), anhydrousA common, inert solvent that dissolves both reactants well.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Reaction Time 2-4 hoursTypically sufficient for complete conversion, monitored by TLC.
Work-up Aqueous NaHCO₃ washRemoves any unreacted (Boc)₂O and acidic byproducts.
Purification Silica Gel Column ChromatographyProvides the pure, protected product.[8]

Product Characterization

The identity and purity of the synthesized tert-butyl (3-ethylazetidin-3-yl)methylcarbamate should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the product. The appearance of a signal around 1.4 ppm in the ¹H NMR spectrum, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc protecting group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • FT-IR Spectroscopy: To observe the characteristic C=O stretch of the carbamate group (typically around 1680-1700 cm⁻¹).

Visualizing the Workflow

The following diagram illustrates the key steps in the Boc protection of 3-(aminomethyl)-3-ethylazetidine.

Boc_Protection_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Amine in DCM Add_Base Add Triethylamine Start->Add_Base Add_Boc Add (Boc)₂O Add_Base->Add_Boc Stir Stir at RT Add_Boc->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Incorporating 1-Boc-3-(aminomethyl)-3-ethylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Peptide Chemistry

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as a valuable structural motif in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain and conformational rigidity can impart favorable physicochemical and pharmacokinetic properties to parent molecules, including enhanced metabolic stability, improved solubility, and a greater propensity for specific receptor interactions.[1] The 3,3-disubstituted azetidine core, in particular, offers a unique three-dimensional projection of substituents, making it an attractive scaffold for the design of novel therapeutics, from central nervous system modulators to anticancer agents.[1][3]

This application note provides a detailed guide for the incorporation of 1-Boc-3-(aminomethyl)-3-ethylazetidine , a sterically hindered yet versatile building block, into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the selection of coupling reagents, optimized protocols for efficient amide bond formation, and robust cleavage strategies to yield the desired azetidine-containing peptide.

Key Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₂[4]
Molecular Weight 186.25 g/mol [4]
Appearance Liquid[4]
Density 1.0234 g/mL at 25 °C[4]
Refractive Index n/D 1.4691[4]

The presence of a Boc-protecting group on the azetidine nitrogen allows for its direct use in standard Boc-SPPS protocols. The primary amine on the aminomethyl substituent is the point of attachment to the growing peptide chain. The ethyl group at the C3 position introduces significant steric hindrance, which necessitates the use of potent coupling reagents and potentially extended reaction times to ensure efficient amide bond formation.[3]

Solid-Phase Synthesis Workflow

The incorporation of this compound into a peptide sequence on a solid support follows the general principles of SPPS. The overall workflow is depicted below:

SPPS_Workflow Resin Resin Swelling Deprotection N-terminal Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Coupling of Azetidine Building Block Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Deprotection/ Coupling Cycles Wash2->Repeat For subsequent amino acids Cleavage Cleavage from Resin Wash2->Cleavage After final coupling Repeat->Deprotection Precipitation Precipitation & Purification Cleavage->Precipitation

Caption: General workflow for solid-phase peptide synthesis incorporating the azetidine building block.

Experimental Protocols

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis cycle for incorporating this compound using a Boc-SPPS strategy on a MBHA resin for a C-terminal amide.

Materials:

  • 4-Methylbenzhydrylamine (MBHA) resin

  • This compound

  • Boc-protected amino acids

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[5][6]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[7]

  • Neutralization Reagent: 10% DIPEA in DCM

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Washing Solvents: DCM, Isopropanol (IPA)

  • Cleavage Cocktail: See Protocol 3

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in a peptide synthesis vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add fresh 50% TFA in DCM and agitate for an additional 20-30 minutes.[7]

    • Drain and wash the resin thoroughly with DCM (3x) and IPA (2x).

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add 10% DIPEA in DCM and agitate for 5 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU/HATU in DMF.

    • Add 6 equivalents of DIPEA to the pre-activation mixture.

    • Immediately add the activated solution to the deprotected and neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the 3,3-disubstituted azetidine, a longer coupling time is recommended.[3]

    • Monitor the coupling reaction for completion using the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the coupling is incomplete, the coupling step can be repeated.[5]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for the subsequent Boc-protected amino acids in the sequence.

Boc_SPPS_Cycle Start Resin-NH-Peptide Boc_Deprotection Boc Deprotection (50% TFA in DCM) Start->Boc_Deprotection Neutralization Neutralization (10% DIPEA in DCM) Boc_Deprotection->Neutralization Coupling Coupling (Azetidine building block + HBTU/HATU + DIPEA) Neutralization->Coupling Wash Washing (DMF, DCM) Coupling->Wash End Resin-NH-Peptide-(Azetidine) Wash->End

Sources

Application Note: 1-Boc-3-(aminomethyl)-3-ethylazetidine as a Versatile Building Block for Novel Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 3,3-Disubstituted Azetidines in Medicinal Chemistry

Saturated nitrogen-containing heterocycles are foundational motifs in medicinal chemistry, present in a significant percentage of FDA-approved small molecule drugs.[1] Among these, the azetidine ring has emerged as a highly sought-after scaffold.[1][2] Its strained four-membered ring imparts a unique structural rigidity, reducing the number of rotatable bonds and offering a distinct three-dimensional vector for substituent projection.[1] This can lead to improved physicochemical properties such as metabolic stability and aqueous solubility when compared to larger ring analogues.[1][3]

Specifically, 3,3-disubstituted azetidines offer a distinct advantage by creating a fully substituted quaternary carbon center within the ring. This substitution pattern is instrumental in exploring chemical space with greater three-dimensionality. The featured building block, 1-Boc-3-(aminomethyl)-3-ethylazetidine , capitalizes on these benefits, providing two orthogonal points for chemical diversification: a sterically accessible primary amine and a Boc-protected secondary amine on the azetidine ring. This application note provides a technical guide to the properties, handling, and synthetic applications of this versatile building block, complete with detailed protocols for key chemical transformations.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the building block.

PropertyValue
Chemical Name tert-butyl 3-(aminomethyl)-3-ethylazetidine-1-carboxylate
CAS Number 1434346-41-2
Molecular Formula C11H22N2O2
Molecular Weight 214.31 g/mol
Appearance Colorless to pale yellow oil or liquid
Solubility Soluble in most organic solvents (DCM, MeOH, THF, DMF)
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C under an inert atmosphere.

Handling Precautions:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

Core Synthetic Applications & Protocols

The primary amine of this compound serves as a versatile handle for a variety of conjugation chemistries. The Boc-protected ring nitrogen allows for subsequent deprotection and further functionalization, enabling a modular approach to library synthesis.

Amide Bond Formation

The formation of an amide bond is one of the most common reactions in drug discovery. The primary amine of the building block can be readily coupled with a wide range of carboxylic acids.

Causality Behind Experimental Choices:

  • Coupling Reagents: For sterically accessible primary amines like this one, standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) are highly effective. HATU is often preferred for its efficiency and low rate of side reactions.

  • Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine is required to neutralize the ammonium salts formed during the reaction and to facilitate the activation of the carboxylic acid.

  • Solvent: Anhydrous aprotic solvents like DMF or DCM are used to prevent hydrolysis of the activated carboxylic acid intermediate.

// Nodes start [label="Dissolve Carboxylic Acid\n(1.0 eq) & HATU (1.1 eq)\nin Anhydrous DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; add_base [label="Add DIPEA (3.0 eq)\nStir for 5 min", fillcolor="#F1F3F4", fontcolor="#202124"]; add_amine [label="Add this compound\n(1.05 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="Stir at Room Temperature\n(2-16 h)\nMonitor by LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(e.g., Dilute with EtOAc, wash with\naq. NaHCO3, brine)", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Purify by Column Chromatography\n(e.g., Silica gel, EtOAc/Hexanes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Isolated Amide Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> add_base; add_base -> add_amine; add_amine -> react; react -> workup; workup -> purify; purify -> product; } } Caption: Workflow for Amide Coupling Protocol.

Protocol 2.1: General Procedure for HATU-mediated Amide Coupling

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature to pre-activate the acid.

  • Add a solution of this compound (1.05 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Reductive Amination

Reductive amination provides a robust method for forming C-N bonds by reacting the primary amine with an aldehyde or ketone.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards carbonyls than other hydrides, reducing the iminium ion intermediate much faster than the starting aldehyde or ketone. This minimizes side reactions like the reduction of the carbonyl starting material.

  • Solvent: Dichloroethane (DCE) or methanol are common solvents. Methanol can sometimes participate in the reaction by forming acetals, but for many simple systems, it is effective.[4]

  • Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is the species that is actually reduced.

Protocol 2.2: General Procedure for Reductive Amination

  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in dichloroethane (DCE), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Boc-Deprotection and Further Functionalization

Once the primary amine has been functionalized, the Boc protecting group on the azetidine nitrogen can be removed to enable further derivatization.

Causality Behind Experimental Choices:

  • Reagent: The tert-butoxycarbonyl (Boc) group is reliably cleaved under acidic conditions.[5] Trifluoroacetic acid (TFA) is commonly used, often in a mixture with a scavenger and a solvent.[6]

  • Solvent: DCM is a standard solvent for TFA deprotections as it is inert to the acidic conditions and solubilizes most organic substrates.

  • Scavenger: Scavengers like triisopropylsilane (TIS) or water are often included to trap the reactive tert-butyl cation generated during the deprotection, preventing potential side reactions with sensitive functional groups on the substrate.[5]

// Nodes start [label="Dissolve Boc-protected Substrate\nin DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; add_tfa [label="Add TFA/DCM Solution\n(e.g., 20-50% v/v)\n(Optional: Add scavenger like TIS)", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="Stir at 0°C to Room Temp\n(1-4 h)\nMonitor by LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentrate [label="Concentrate in vacuo\nto remove TFA/DCM", fillcolor="#FBBC05", fontcolor="#202124"]; neutralize [label="Neutralize with Base\n(e.g., Sat. aq. NaHCO3 or\nload onto SCX cartridge)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Free Azetidine Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> add_tfa; add_tfa -> react; react -> concentrate; concentrate -> neutralize; neutralize -> product; } } Caption: Workflow for Boc-Deprotection Protocol.

Protocol 2.3: General Procedure for Boc-Deprotection

  • Dissolve the Boc-protected azetidine derivative (1.0 eq) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) dropwise.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor the deprotection by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting residue (often a TFA salt) can be used directly for subsequent reactions or neutralized. To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution, or purify using a strong cation exchange (SCX) cartridge.

Case Study: Synthesis of a Novel Ligand Fragment

To illustrate the utility of this building block, a synthetic route to a hypothetical ligand fragment is outlined below. This demonstrates a sequence of amide coupling followed by Boc-deprotection and subsequent N-arylation of the azetidine ring.

// Nodes A [label="1-Boc-3-(aminomethyl)\n-3-ethylazetidine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Isonicotinic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Amide Coupling\n(HATU, DIPEA, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Intermediate Amide", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Boc Deprotection\n(TFA, DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Azetidine TFA Salt", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="4-Fluorobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Reductive Amination\n(STAB, AcOH, DCE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Final Ligand Fragment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> H; G -> H; H -> I; } } Caption: Multi-step synthesis of a ligand fragment.

Troubleshooting and Key Considerations

  • Steric Hindrance: While the primary amine is relatively unhindered, coupling it with highly hindered carboxylic acids may require more forceful coupling reagents (e.g., acyl fluorides) or elevated temperatures.[7][8]

  • Boc-Deprotection: In substrates with other acid-labile groups, the Boc-deprotection conditions must be carefully optimized (e.g., using milder acids like HCl in dioxane) to ensure selectivity. The stability of the azetidine ring to strong acid is generally good.[9]

  • Purification: The polarity of azetidine-containing compounds can vary significantly. The presence of the nitrogen atom can lead to tailing on silica gel chromatography. Adding a small amount of triethylamine or ammonia in methanol to the eluent can often improve peak shape.

Conclusion

This compound is a high-value building block for modern medicinal chemistry. Its pre-installed 3,3-disubstituted pattern provides a rigid scaffold to project vectors into three-dimensional space, while the orthogonally protected amines allow for controlled, stepwise diversification. The protocols outlined in this note provide a robust starting point for researchers to incorporate this versatile fragment into their drug discovery programs, facilitating the exploration of novel chemical space and the development of next-generation therapeutics.[10][11]

References

  • Chem-Impex. 3-(N-Boc-aminomethyl)azetidine. Available from: [Link]

  • Zhang, M., & Martin, S. F. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • Zhang, M., & Martin, S. F. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • Ohashi, T., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available from: [Link]

  • Reddy, K. L. (2010). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ResearchGate. Available from: [Link]

  • O'Brien, P., & Childs, A. C. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available from: [Link]

  • Cui, J., et al. (2018). Efficient reductive amination process for enantioselective synthesis of L-phosphinothricin applying engineered glutamate dehydrogenase. PubMed. Available from: [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available from: [Link]

  • Olsson, R., & Norrby, P.-O. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Iwanowicz, E. J., et al. (2013). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. National Institutes of Health. Available from: [Link]

  • Isom, V., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available from: [Link]

  • Sato, K., & Border, E. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. eScholarship.org. Available from: [Link]

  • Van der Poorten, O., et al. (2015). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. ResearchGate. Available from: [Link]

  • Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health. Available from: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Available from: [Link]

  • Aggarwal, V. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • White, M. C., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. National Institutes of Health. Available from: [Link]

  • Cik, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Available from: [Link]

  • Cik, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available from: [Link]

  • Gholap, A. R. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available from: [Link]

  • Olsson, R., & Norrby, P.-O. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available from: [Link]

  • Neri, D., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health. Available from: [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Available from: [Link]

Sources

The Azetidine Scaffold: A Versatile Tool in Central Nervous System Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold in CNS Drug Discovery

The development of novel therapeutics for Central Nervous System (CNS) disorders presents a significant challenge in medicinal chemistry. The blood-brain barrier (BBB) and the intricate nature of neuronal signaling necessitate innovative molecular designs. Among the various heterocyclic scaffolds utilized in drug discovery, the four-membered azetidine ring has emerged as a "privileged scaffold" for crafting CNS-active compounds.[1][2] Its inherent structural rigidity, favorable physicochemical properties, and synthetic tractability have made it a valuable component in the design of molecules targeting a range of CNS receptors and transporters.[1][3]

This guide provides a comprehensive overview of the applications of substituted azetidines in CNS drug development, detailing their synthesis, biological evaluation, and the underlying principles that make them attractive for targeting the complexities of the brain. We will explore key CNS targets, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that guide the design of next-generation CNS therapeutics.

The Strategic Advantage of the Azetidine Ring in CNS Drug Design

The utility of the azetidine scaffold in CNS drug development can be attributed to several key features:

  • Conformational Rigidity: The strained four-membered ring imparts a degree of conformational constraint on the molecule. This pre-organization of substituents can lead to enhanced binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.[1]

  • Improved Physicochemical Properties: The incorporation of an azetidine ring can improve key drug-like properties. It can increase aqueous solubility and metabolic stability while reducing lipophilicity, which are all critical parameters for designing CNS-penetrant drugs.[2]

  • Three-Dimensional Diversity: Azetidines provide a three-dimensional framework that allows for the exploration of chemical space beyond traditional flat aromatic rings, offering new possibilities for interacting with complex biological targets.[4]

  • Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other cyclic amines like piperidine and pyrrolidine, offering a way to fine-tune pharmacokinetic and pharmacodynamic properties.

Key CNS Targets for Azetidine-Containing Compounds

Substituted azetidines have shown significant promise in modulating the activity of several key CNS targets, including:

  • Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are involved in cognitive processes such as learning and memory. Azetidine-based compounds, like the potent α4β2 nAChR partial agonist Sazetidine-A, have demonstrated the utility of this scaffold in modulating cholinergic neurotransmission.

  • N-Methyl-D-Aspartate (NMDA) Receptors: These glutamate-gated ion channels are critical for synaptic plasticity. Azetidine-containing molecules have been designed to interact with the NMDA receptor complex, offering potential therapeutic avenues for a range of neurological and psychiatric disorders.[5]

  • Vesicular Monoamine Transporter 2 (VMAT2): This transporter is responsible for packaging monoamine neurotransmitters into synaptic vesicles. Inhibitors of VMAT2 are used in the treatment of hyperkinetic movement disorders. Azetidine derivatives have been explored as novel VMAT2 ligands.[6]

  • Glycine Transporter 1 (GlyT1): By inhibiting the reuptake of glycine, GlyT1 inhibitors can enhance NMDA receptor function. This mechanism is being investigated for the treatment of the negative and cognitive symptoms of schizophrenia.[7][8]

Application Notes and Protocols

This section provides detailed protocols for the synthesis and biological evaluation of substituted azetidines for CNS drug discovery.

Synthesis of Substituted Azetidines

The synthesis of the azetidine ring, once a significant challenge, has seen considerable advances.[9] Below are representative protocols for the synthesis of 2-substituted, 3-substituted, and spirocyclic azetidines.

This protocol describes a general method for the synthesis of 2-substituted azetidines, which can be adapted from the synthesis of 2-azetidinones followed by reduction.[10]

Experimental Workflow:

start Start: Acyl Chloride and Imine cycloaddition [2+2] Cycloaddition (Staudinger Reaction) start->cycloaddition azetidinone 2-Azetidinone Intermediate cycloaddition->azetidinone reduction Reduction (e.g., AlH3) azetidinone->reduction purification Purification (Column Chromatography) reduction->purification product Product: 2-Substituted Azetidine purification->product

Figure 1: General workflow for the synthesis of 2-substituted azetidines.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve the desired aldehyde or ketone and primary amine in an appropriate solvent (e.g., toluene, DCM). If necessary, add a dehydrating agent (e.g., MgSO₄) and stir at room temperature or with heating until imine formation is complete (monitored by TLC or NMR).

  • [2+2] Cycloaddition (Staudinger Reaction): Cool the imine solution to 0 °C. In a separate flask, dissolve the desired acyl chloride in the same solvent. Slowly add the acyl chloride solution to the imine solution. Then, add a base (e.g., triethylamine) dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 2-azetidinone by column chromatography.

  • Reduction to Azetidine: Dissolve the purified 2-azetidinone in a dry, inert solvent (e.g., THF) under an inert atmosphere. Cool the solution to 0 °C and slowly add a reducing agent (e.g., a solution of AlH₃ or LiAlH₄). Stir the reaction at room temperature until the reduction is complete.

  • Final Work-up and Purification: Carefully quench the reaction with a sequential addition of water and aqueous NaOH. Filter the resulting suspension and extract the filtrate with an organic solvent. Dry the organic layer, concentrate, and purify the final 2-substituted azetidine by column chromatography.

3-Arylazetidines are a common motif in CNS drug candidates. This protocol outlines a method for their synthesis via a Friedel-Crafts reaction.[11][12]

Experimental Workflow:

start Start: N-Boc-azetidin-3-one grignard Grignard or Organolithium Addition start->grignard alcohol 3-Aryl-3-hydroxyazetidine Intermediate grignard->alcohol friedel_crafts Friedel-Crafts Alkylation (Lewis Acid Catalyst) alcohol->friedel_crafts purification1 Purification friedel_crafts->purification1 product Product: 3,3-Diarylazetidine deprotection Deprotection (if necessary) product->deprotection purification2 Purification deprotection->purification2 final_product Final Product: 3-Arylazetidine purification1->product purification2->final_product

Figure 2: Workflow for the synthesis of 3-arylazetidines.

Step-by-Step Methodology:

  • Nucleophilic Addition: Dissolve N-Boc-azetidin-3-one in dry THF and cool to -78 °C under an inert atmosphere. Slowly add a solution of the desired aryl Grignard or aryllithium reagent. Stir at -78 °C for 1-2 hours, then allow to warm to room temperature.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the resulting N-Boc-3-aryl-3-hydroxyazetidine by column chromatography.

  • Friedel-Crafts Alkylation: Dissolve the N-Boc-3-aryl-3-hydroxyazetidine in a suitable solvent (e.g., toluene). Add a Lewis acid catalyst (e.g., AlCl₃) portion-wise at 0 °C. Stir the reaction at room temperature until completion.

  • Final Work-up and Purification: Carefully pour the reaction mixture into ice-water and basify with aqueous NaOH. Extract the product with an organic solvent, dry, and concentrate. Purify the crude 3,3-diarylazetidine by column chromatography.

  • Deprotection (Optional): If the N-H azetidine is desired, the Boc protecting group can be removed using standard conditions (e.g., trifluoroacetic acid in DCM).

Spirocyclic azetidines offer unique three-dimensional structures for drug design. This protocol describes a general approach to their synthesis.[1][13]

Experimental Workflow:

start Start: Cyclic Carboxylic Acid activation Carboxylic Acid Activation start->activation cycloaddition [2+2] Cycloaddition with Imine activation->cycloaddition spiro_lactam Spiro-β-lactam Intermediate cycloaddition->spiro_lactam purification1 Purification spiro_lactam->purification1 reduction Reduction purification2 Purification reduction->purification2 product Product: Spirocyclic Azetidine purification1->reduction purification2->product

Figure 3: General workflow for the synthesis of spirocyclic azetidines.

Step-by-Step Methodology:

  • Acyl Chloride Formation: Convert the starting cyclic carboxylic acid to the corresponding acyl chloride using a standard reagent like thionyl chloride or oxalyl chloride.

  • [2+2] Cycloaddition: In a manner similar to Protocol 1, react the cyclic acyl chloride with a suitable imine in the presence of a base to form the spiro-β-lactam.

  • Purification: Purify the spiro-β-lactam intermediate using column chromatography.

  • Reduction: Reduce the spiro-β-lactam to the corresponding spirocyclic azetidine using a suitable reducing agent as described in Protocol 1.

  • Final Purification: Purify the final spirocyclic azetidine product by column chromatography.

In Vitro Biological Evaluation

The following protocols describe standard in vitro assays to characterize the interaction of substituted azetidines with key CNS targets.

This protocol is for determining the binding affinity of test compounds to the α4β2 nAChR subtype.[14]

Materials:

  • Membrane preparation from cells expressing human recombinant α4β2 nAChRs (e.g., SH-SY5Y cells).

  • Radioligand: [³H]Cytisine or [¹²⁵I]-Epibatidine.

  • Non-specific binding control: Nicotine (10 µM).

  • Assay buffer: Modified Tris-HCl buffer, pH 7.4.

  • Test compounds (substituted azetidines) at various concentrations.

  • 96-well plates, filter mats, and a scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer, the membrane preparation (e.g., 7 µg protein/well), and the test compound at various concentrations.

  • Radioligand Addition: Add the radioligand (e.g., 0.6 nM [³H]Cytisine) to each well. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of a known ligand (e.g., 10 µM nicotine).

  • Incubation: Incubate the plate for 120 minutes at 4°C.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

This protocol is for assessing the affinity of compounds for VMAT2.[4][9]

Materials:

  • Rat striatal tissue homogenate or membrane preparation from cells expressing VMAT2.

  • Radioligand: [³H]Dihydrotetrabenazine ([³H]DTBZ) or -FP-DTBZ.

  • Non-specific binding control: Tetrabenazine (10 µM).

  • Assay buffer: e.g., 25 mM sodium phosphate, pH 7.4.

  • Test compounds at various concentrations.

Step-by-Step Methodology:

  • Incubation Mixture: In tubes or a 96-well plate, combine the tissue homogenate, the radioligand (e.g., 20 nM [³H]DTBZ), and varying concentrations of the test compound. For non-specific binding, use 10 µM tetrabenazine.

  • Incubation: Incubate the mixture for 90 minutes at 30 °C.

  • Filtration: Terminate the assay by rapid filtration over glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ and Ki values as described in Protocol 4.

This protocol outlines a method to measure the inhibition of glycine uptake by GlyT1.[15][16]

Materials:

  • MDCK-II or other suitable cells stably expressing human GlyT1.

  • [³H]Glycine.

  • Uptake buffer.

  • Test compounds at various concentrations.

Step-by-Step Methodology:

  • Cell Plating: Plate the GlyT1-expressing cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with the test compound or vehicle for a specified time (e.g., 10-20 minutes) at 37 °C.

  • Initiation of Uptake: Add [³H]Glycine to each well to initiate the uptake reaction and incubate for a short period (e.g., 1-10 minutes) at 37 °C.

  • Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold buffer to stop the uptake.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition of glycine uptake at each concentration of the test compound and calculate the IC₅₀ value.

In Vivo Biological Evaluation

The following protocols describe in vivo models to assess the CNS activity of substituted azetidines.

The forced swim test is a widely used behavioral model to screen for antidepressant-like effects.

Experimental Workflow:

start Start: Acclimatize Mice drug_admin Drug Administration (i.p., p.o.) start->drug_admin pre_test Pre-test Session (Day 1) (15 min swim) drug_admin->pre_test test Test Session (Day 2) (6 min swim) pre_test->test behavior_scoring Behavioral Scoring (Immobility, Swimming, Climbing) test->behavior_scoring data_analysis Data Analysis behavior_scoring->data_analysis

Figure 4: Workflow for the mouse forced swim test.

Step-by-Step Methodology:

  • Animal Preparation: Use male mice (e.g., C57BL/6 or CD-1 strain). House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline, DMSO solution) via intraperitoneal (i.p.) or oral (p.o.) route at a specific time before the test (e.g., 30-60 minutes).

  • Apparatus: Use a transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth of about 15 cm.

  • Pre-test Session (Day 1): Place each mouse individually into the cylinder for a 15-minute swim session. This is to induce a state of behavioral despair. After the session, remove the mice, dry them, and return them to their home cages.

  • Test Session (Day 2): 24 hours after the pre-test, place the mice back into the cylinders for a 6-minute swim session. Record the session with a video camera.

  • Behavioral Scoring: Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the 6-minute test session. An automated scoring software or a trained observer can be used.

  • Data Analysis: Compare the immobility time between the drug-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

This protocol provides a framework for recording neuronal activity in anesthetized rodents to assess the effects of CNS-active compounds.[5][17][18]

Step-by-Step Methodology:

  • Animal Anesthesia and Surgery: Anesthetize the rodent (e.g., rat or mouse) with a suitable anesthetic (e.g., urethane or isoflurane). Mount the animal in a stereotaxic frame. Perform a craniotomy over the brain region of interest (e.g., prefrontal cortex, hippocampus).

  • Electrode Implantation: Slowly lower a recording electrode (e.g., a glass micropipette or a multi-electrode array) to the target coordinates.

  • Drug Administration: Administer the test compound systemically (i.p. or i.v.) or locally via a microinjection cannula placed near the recording site.

  • Electrophysiological Recording: Record spontaneous and/or evoked neuronal activity (single-unit firing, local field potentials) before and after drug administration.

  • Data Analysis: Analyze the changes in neuronal firing rate, firing pattern, and oscillatory activity in response to the compound. Compare the effects to a vehicle control.

Structure-Activity Relationship (SAR) of Substituted Azetidines

The biological activity of substituted azetidines is highly dependent on the nature and position of the substituents on the ring. The following table summarizes some key SAR trends for different CNS targets.

TargetPosition of SubstitutionSubstituentEffect on ActivityReference
nAChRs (α4β2) 2(Azetidinylmethoxy)pyridineHigh affinity partial agonist[19]
3Aryl groupsCan modulate affinity and selectivity[20]
VMAT2 2, 4Phenethyl groups (cis and trans)Potent inhibition of dopamine uptake[6]
GABA Transporters (GATs) 2Acetic acid with lipophilic moietyHigh potency at GAT-1[21]
3Carboxylic acid with lipophilic moietyModerate potency at GAT-3[21]

Azetidine-Containing Compounds in CNS Clinical Development

The therapeutic potential of the azetidine scaffold is underscored by the number of compounds that have entered clinical trials for various CNS disorders. While comprehensive data on all such compounds is not always publicly available, some examples highlight the progress in this area. For instance, GlyT1 inhibitors incorporating an azetidine moiety have been investigated for the treatment of schizophrenia.[22] Further research is needed to fully delineate the clinical landscape of azetidine-based CNS drugs.

Signaling Pathways Modulated by Azetidine-Containing Compounds

Understanding the downstream signaling pathways affected by azetidine-based drugs is crucial for elucidating their mechanism of action and potential side effects.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs, which are ion channels, leads to an influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization. The subsequent increase in intracellular Ca²⁺ can trigger a variety of downstream signaling cascades.[10][23]

Azetidine_nAChR_Agonist Azetidine-nAChR Agonist nAChR nAChR Activation Azetidine_nAChR_Agonist->nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Increase Increased Intracellular [Ca2+] Ion_Influx->Ca_Increase Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release CaMK CaMK Activation Ca_Increase->CaMK PI3K_Akt PI3K/Akt Pathway Ca_Increase->PI3K_Akt ERK_MAPK ERK/MAPK Pathway Ca_Increase->ERK_MAPK CREB CREB Phosphorylation CaMK->CREB PI3K_Akt->CREB ERK_MAPK->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

Figure 5: Downstream signaling of nAChR activation.

NMDA Receptor Signaling

The modulation of NMDA receptors by azetidine-containing compounds can impact synaptic plasticity through Ca²⁺-dependent signaling pathways.[13][24]

Azetidine_NMDAR_Modulator Azetidine-NMDAR Modulator NMDAR NMDA Receptor Modulation Azetidine_NMDAR_Modulator->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII PKC PKC Activation Ca_Influx->PKC LTP_LTD LTP/LTD CaMKII->LTP_LTD Src_Kinase Src Kinase Activation PKC->Src_Kinase Src_Kinase->NMDAR

Figure 6: NMDA receptor signaling cascade.

Vesicular Monoamine Transporter 2 (VMAT2) Modulation

Inhibition of VMAT2 by azetidine derivatives leads to a depletion of vesicular monoamines, thereby reducing their release into the synapse. This can also be indirectly influenced by G-protein signaling pathways.[19][23]

Azetidine_VMAT2_Inhibitor Azetidine-VMAT2 Inhibitor VMAT2 VMAT2 Inhibition Azetidine_VMAT2_Inhibitor->VMAT2 Vesicular_Uptake Decreased Vesicular Monoamine Uptake VMAT2->Vesicular_Uptake Cytosolic_Monoamines Increased Cytosolic Monoamines Vesicular_Uptake->Cytosolic_Monoamines Vesicular_Depletion Vesicular Monoamine Depletion Vesicular_Uptake->Vesicular_Depletion Synaptic_Release Reduced Synaptic Release of Monoamines Vesicular_Depletion->Synaptic_Release G_Protein G-protein Signaling (e.g., Go2) G_Protein->VMAT2

Figure 7: Mechanism of VMAT2 inhibition.

Glycine Transporter 1 (GlyT1) Inhibition

By blocking the reuptake of glycine, GlyT1 inhibitors increase the concentration of glycine in the synaptic cleft, which acts as a co-agonist at NMDA receptors, thereby potentiating NMDA receptor function.[7][8][25]

Figure 8: Mechanism of GlyT1 inhibition.

Conclusion

The azetidine scaffold has firmly established itself as a valuable tool in the design of novel CNS therapeutics. Its unique combination of structural rigidity, favorable physicochemical properties, and synthetic accessibility allows for the development of potent and selective modulators of key CNS targets. The detailed protocols and SAR insights provided in this guide are intended to empower researchers to further explore the potential of substituted azetidines in addressing the unmet medical needs of patients with neurological and psychiatric disorders. As our understanding of the complexities of the CNS deepens, the versatility of the azetidine ring will undoubtedly continue to play a pivotal role in the future of CNS drug discovery.

References

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry. 2018 Apr 11;24(21):5444-5449. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. 2025-04-10. [Link]

  • Exploring the VMAT2 Pathway in Tardive Dyskinesia. NeurologyLive. 2019-06-30. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. N/A. [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery | Request PDF. ResearchGate. 2025-10-17. [Link]

  • VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse. PubMed Central. N/A. [Link]

  • nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - TW. Eurofins Discovery. N/A. [Link]

  • The Neuronal Monoamine Transporter VMAT2 Is Regulated by the Trimeric GTPase Go2. Journal of Neuroscience. N/A. [Link]

  • "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. PubMed. 2025-02-10. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ResearchGate. N/A. [Link]

  • The vesicular monoamine transporter 2: an underexplored pharmacological target. PubMed Central. N/A. [Link]

  • Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors. bioRxiv. 2024-03-17. [Link]

  • Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. PubMed Central. N/A. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. 2022-11-30. [Link]

  • Glycine transporter subfamily. IUPHAR/BPS Guide to PHARMACOLOGY. N/A. [Link]

  • What are GlyT1 inhibitors and how do they work?. Patsnap Synapse. 2024-06-21. [Link]

  • What are GlyT1 modulators and how do they work?. Patsnap Synapse. 2024-06-25. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba. N/A. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. N/A. [Link]

  • In Vivo Whole-Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model. PubMed. N/A. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. N/A. [Link]

  • Synthesis of 3,3-Diarylazetidines. CORE. N/A. [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries.. Semantic Scholar. N/A. [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. 2019-05-03. [Link]

  • In Vivo Electrophysiology (Mouse). Protocols.io. 2022-05-23. [Link]

  • Azetidine derivatives with CNS activity.. ResearchGate. N/A. [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed Central. N/A. [Link]

  • GLYT1 Transporter Assay. BioIVT. N/A. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. N/A. [Link]

  • Azetidines of pharmacological interest. PubMed. 2021-06-29. [Link]

  • VMAT structures reveal exciting targets for drug development. PubMed Central. N/A. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. 2026-01-05. [Link]

  • VMAT2 binding assessed using [ 11 C]dihydrotetrabenazine in a healthy.... ResearchGate. N/A. [Link]

  • Inhibitors of GlyT1 affect glycine transport via discrete binding sites. PubMed. N/A. [Link]

Sources

A Strategic Guide to High-Purity Isolation of a Polar Aminated Azetidine Building Block via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Chromatographic Purification of 1-Boc-3-(aminomethyl)-3-ethylazetidine

Abstract

The isolation of polar, amine-containing building blocks like this compound presents a significant challenge in synthetic chemistry due to strong, undesirable interactions with standard silica gel stationary phases. These interactions manifest as severe peak tailing, leading to poor resolution, cross-contamination of fractions, and reduced overall yield. This application note provides a detailed, experience-driven guide for the efficient purification of this compound using automated flash chromatography. We will explore the underlying chemical principles causing these purification difficulties and present two robust protocols: one utilizing a traditional silica gel column with a basic mobile phase modifier, and a superior alternative employing an amine-functionalized stationary phase that obviates the need for additives. The protocols emphasize a systematic method development approach, from Thin-Layer Chromatography (TLC) to optimized gradient elution, and highlight the critical role of appropriate detector selection, advocating for the use of an Evaporative Light Scattering Detector (ELSD) for reliable, universal detection.

The Challenge: Understanding Amine-Silica Interactions

The primary obstacle in purifying basic compounds such as this compound on standard silica gel is the acidic nature of the stationary phase. The silica surface is rich in silanol groups (Si-OH), which are Brønsted acids.[1] The primary amine on the target molecule is basic and readily protonated, leading to a strong acid-base interaction with the deprotonated silanol groups (silanoates). This secondary interaction mechanism, distinct from the desired normal-phase adsorption/desorption, causes a portion of the analyte molecules to be retained too strongly, resulting in broad, tailing peaks.[2][3]

This phenomenon compromises purification in several ways:

  • Reduced Resolution: Tailing peaks overlap with adjacent impurities, making clean separation impossible.

  • Lower Yield: The "tail" of the product peak can be spread across many fractions, often mixed with impurities, leading to significant product loss.

  • Irreproducibility: The activity of silica gel can vary between batches and with exposure to moisture, leading to inconsistent results.

Two primary strategies can overcome this challenge: neutralizing the acidic silanols with a mobile phase additive or using a chemically modified, basic stationary phase.

G cluster_0 Problem: Standard Silica cluster_1 Solution A: Mobile Phase Modifier cluster_2 Solution B: Functionalized Media Analyte Basic Amine (R-NH2) Silica Acidic Silanol (Si-OH) Analyte->Silica Strong Acid-Base Interaction Tailing Severe Peak Tailing (Poor Separation) Silica->Tailing Causes Analyte_A Basic Amine (R-NH2) Silica_A Silanol Site (Si-OH) Analyte_A->Silica_A Interaction Blocked GoodPeak_A Improved Peak Shape Silica_A->GoodPeak_A Results in TEA Triethylamine (TEA) (Competing Base) TEA->Silica_A Neutralizes Site Analyte_B Basic Amine (R-NH2) NH_Column Amine-Functionalized Silica (Si-R-NH2) Analyte_B->NH_Column Weak, Repulsive Interaction GoodPeak_B Excellent Peak Shape NH_Column->GoodPeak_B Allows Normal Elution

Figure 1. The problem of amine-silica interaction and the two effective solutions.

Method Development: A Systematic Approach

A successful purification is built on rapid and informative method development using Thin-Layer Chromatography (TLC).

Stationary Phase Selection
  • Silica Gel 60Å: The standard choice, but requires a basic modifier in the mobile phase. Use TLC plates with a fluorescent indicator (F254).

  • Amine-Functionalized Silica (NH2): A highly recommended alternative that provides a basic surface, improving peak shape without mobile phase additives.[3][4][5] This simplifies post-purification workup as there is no need to remove a high-boiling modifier like triethylamine.

Mobile Phase Development

The target molecule is polar, necessitating a relatively polar solvent system.

  • Initial Screening: Start with a standard solvent system like Ethyl Acetate/Hexane. Due to the compound's polarity, a more polar system like Dichloromethane (DCM)/Methanol (MeOH) is often a better starting point.[6]

  • TLC Analysis (Standard Silica):

    • Prepare a test solution of the crude material (~10 mg/mL in DCM or MeOH).

    • Spot a silica TLC plate and develop in a chamber with 95:5 DCM/MeOH.

    • Add a modifier: To a new TLC chamber with 95:5 DCM/MeOH, add 0.5-1% triethylamine (TEA).[1][7] Compare the spot shape and retention factor (Rf) to the plate run without TEA. The spot on the TEA-containing plate should be significantly less streaked and have a higher Rf.

  • TLC Analysis (Amine-Functionalized Plates):

    • If using an amine column, it is crucial to use the corresponding amine-functionalized TLC plates for method development.[3]

    • Develop the plate in a neutral solvent system (e.g., 98:2 DCM/MeOH). No TEA is required.

  • Optimizing the Rf Value: Adjust the ratio of the polar to non-polar solvent to achieve an Rf value for the target compound between 0.15 and 0.35 .[3] An Rf in this range on TLC typically translates well to a flash chromatography gradient, ensuring the compound elutes after a few column volumes.[8]

Visualization

The Boc-protected amine is not a strong UV chromophore.

  • UV Light: Visualize the TLC plate under short-wave UV (254 nm). The compound may appear as a faint spot.

  • Chemical Staining: After UV visualization, stain the plate for definitive identification.

    • Ninhydrin Stain: A highly specific stain for primary amines. It will produce a characteristic purple or yellow spot upon heating.

    • Potassium Permanganate (KMnO4) Stain: A general oxidizing stain that will reveal most organic compounds as yellow spots on a purple background.

Optimized Flash Chromatography Protocols

The following protocols assume a crude sample mass of approximately 1.0 gram. The method should be scaled proportionally for different sample sizes.

Protocol A: Purification using Standard Silica Gel

This protocol is effective but requires the addition of a basic modifier to the mobile phase.

ParameterSettingRationale
Instrument Automated Flash Chromatography System (e.g., Biotage Selekt, Teledyne ISCO CombiFlash®)Provides precise gradient control, automated fraction collection, and integrated detection.
Stationary Phase 40 g Silica Gel Flash ColumnStandard choice for normal-phase chromatography.
Mobile Phase A Dichloromethane (DCM)Less polar eluent.
Mobile Phase B 99:1 Methanol/Triethylamine (v/v)Polar eluent containing a basic modifier to suppress silanol interactions and prevent peak tailing.[9][10]
Sample Loading Dissolve 1.0 g crude material in minimal DCM (~2-3 mL). Adsorb onto ~2 g of silica gel (dry loading).Dry loading is strongly recommended to ensure a tight injection band and optimal separation, especially when the sample has low solubility in the initial mobile phase.
Equilibration 2 Column Volumes (CV) of 100% Mobile Phase A.Prepares the column for the sample introduction.
Gradient Profile 0-2% B (2 CV), 2-15% B (10 CV), 15-50% B (3 CV), hold at 50% B (2 CV)A shallow initial gradient resolves non-polar impurities, the main gradient elutes the target, and a final flush cleans the column. Adjust based on TLC Rf.
Flow Rate 40 mL/minA typical flow rate for a 40 g column, balancing speed and resolution.
Detection 1 (UV) 210-220 nmThe carbamate bond of the Boc group has a weak absorbance in this range.
Detection 2 (ELSD) Nebulizer: 50°C, Evaporator: 60°C, Gas Flow: 1.5 SLM (Standard Liters per Minute)Recommended. ELSD is a mass-based detector ideal for compounds with poor or no UV chromophore, providing a more accurate representation of compound mass.[11][12]
Protocol B: Superior Purification using Amine-Functionalized Silica (Recommended)

This preferred method eliminates the need for mobile phase modifiers, simplifying the procedure and downstream processing.

ParameterSettingRationale
Instrument Automated Flash Chromatography SystemProvides precise gradient control, automated fraction collection, and integrated detection.
Stationary Phase 40 g Amine (NH2) Functionalized Flash ColumnThe basic surface prevents interactions with the amine analyte, yielding sharp, symmetrical peaks without additives.[4][5]
Mobile Phase A Hexane or HeptaneA less polar, non-protic eluent.
Mobile Phase B Ethyl Acetate (EtOAc)A more polar eluent. The combination of Hexane/EtOAc is a common, effective system for amine columns.[5]
Sample Loading Dissolve 1.0 g crude material in minimal DCM, then adsorb onto ~2 g of silica gel (dry loading).Dry loading ensures the best possible resolution.
Equilibration 2 Column Volumes (CV) of 100% Mobile Phase A.Wets the column and prepares the stationary phase.
Gradient Profile 0-5% B (2 CV), 5-40% B (10 CV), 40-100% B (3 CV), hold at 100% B (2 CV)The gradient will differ from Protocol A; it must be developed using amine TLC plates. This is a representative starting point.
Flow Rate 40 mL/minStandard flow rate for a 40 g column.
Detection 1 (UV) 210-220 nmDetection is challenging as EtOAc has a UV cutoff around 252 nm, which will mask the analyte signal.[13]
Detection 2 (ELSD) Nebulizer: 50°C, Evaporator: 60°C, Gas Flow: 1.5 SLMEssential for this protocol. ELSD is unaffected by the UV absorbance of the mobile phase, making it the only reliable detector when using EtOAc at low wavelengths.[13][14]

graph TD {
A[Crude Sample] --> B{TLC Method Development};
B --> C{Select Stationary Phase};
C --> D[Standard Silica];
C --> E[Amine (NH2) Silica];
D --> F[Develop Mobile Phase\n(e.g., DCM/MeOH + 1% TEA)];
E --> G[Develop Mobile Phase\n(e.g., Hexane/EtOAc)];
F --> H{Optimized Flash Method A};
G --> I{Optimized Flash Method B};
H --> J[Automated Flash System];
I --> J;
J --> K[Fraction Collection];
K --> L{Analyze Fractions (TLC/LCMS)};
L --> M[Combine Pure Fractions];
M --> N[Solvent Evaporation];
N --> O[Pure Compound];
subgraph Legenddirection LR
    sub_D[Protocol A Path]
    sub_E[Protocol B Path]
end

style D fill:#F1F3F4,stroke:#5F6368
style E fill:#4285F4,stroke:#202124,color:#FFFFFF
style F fill:#F1F3F4,stroke:#5F6368
style G fill:#4285F4,stroke:#202124,color:#FFFFFF
style H fill:#F1F3F4,stroke:#5F6368
style I fill:#4285F4,stroke:#202124,color:#FFFFFF
style O fill:#34A853,stroke:#202124,color:#FFFFFF

}

Figure 2. General workflow for purification of the target compound.

Results & Discussion

Upon executing the protocols, fractions should be collected based on the detector signal (preferably ELSD). The purity of the fractions corresponding to the main peak should be confirmed by TLC or LC-MS before combining them.

The chromatogram from Protocol B (Amine Column) is expected to show a significantly sharper and more symmetrical peak for the target compound compared to Protocol A. The absence of triethylamine in the final fractions from Protocol B also streamlines the final workup, as co-evaporation with toluene to remove residual TEA is not necessary. The use of an ELSD provides a reliable signal for fraction collection that directly correlates with the mass of the analyte, which is a major advantage over a UV detector that may show a weak signal or a drifting baseline due to solvent absorbance.[12][15]

Troubleshooting

ProblemProbable CauseSolution
Persistent Peak Tailing (Protocol A) Insufficient triethylamine (TEA) concentration.Increase TEA concentration in Mobile Phase B to 1.5-2%. Ensure the column is thoroughly equilibrated with the TEA-containing mobile phase before injection.[7]
Poor Separation from an Impurity Inadequate selectivity of the solvent system.Change the solvent system. For example, switch from Hexane/EtOAc to DCM/MeOH or vice-versa. Even small changes, like substituting Hexane with Heptane, can alter selectivity.[16]
Compound Does Not Elute The mobile phase is not polar enough. The compound may have degraded on the silica column.Increase the gradient endpoint to a higher percentage of the polar solvent (e.g., 50% MeOH). If degradation is suspected (common with sensitive amines on silica), switch to an amine column (Protocol B).[1]
No Signal on UV Detector The compound has a very weak chromophore. The mobile phase (EtOAc) is absorbing the UV light.Rely exclusively on the ELSD signal for fraction collection.[13] Alternatively, perform post-run analysis of all fractions via stained TLC.

Conclusion

The successful flash chromatography purification of this compound hinges on effectively mitigating the strong interaction between its primary amine and the acidic silica stationary phase. While the use of a triethylamine modifier with standard silica is a viable strategy, the adoption of an amine-functionalized column offers a more robust, efficient, and simpler solution . It produces superior peak shapes, eliminates a potentially problematic additive, and leads to a higher-purity final product. For reliable detection, especially when using UV-absorbing solvents, an Evaporative Light Scattering Detector (ELSD) is indispensable and strongly recommended for this and similar applications. This systematic approach, from TLC-based method development to the selection of appropriate consumables, ensures a reproducible and high-yielding purification of this valuable chemical building block.

References

  • Wikipedia. Evaporative light scattering detector. [Link]

  • Biotage. (2024). Why you should add an ELSD to your flash chromatography system. [Link]

  • Advion Interchim Scientific. Evaporative light scattering detector ELSD. [Link]

  • Buchi.com. How to overcome limitations in flash chromatography with an ELSD. [Link]

  • King Group, Biotage. (2018). Successful Flash Chromatography. [Link]

  • Agilent. 1260 Infinity III Evaporative Light Scattering Detector (ELSD). [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]

  • Chromatography Forum. Gas Chromatography Problem Solving and Troubleshooting. [Link]

  • The sceptical chemist. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • Teledyne ISCO. (2021). Flash Method Development from TLC Plates Webinar. [Link]

  • Wikipedia. Triethylamine. [Link]

  • Waters Corporation. HPLC Separation Modes. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Chrominfo. (2023). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? [Link]

  • Chromatography Forum. (2006). Polar Compouds Separation_Column Recommendation. [Link]

  • National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • ResearchGate. (2014). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • Der Pharma Chemica. Synthesis and characterization of some novel Boc-amino acid and peptide derivatives. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Hawach. (2023). Several Problems of Flash Column Chromatography. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]

  • Reddit. (2020). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! [Link]

  • ResearchGate. (2019). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • ResearchGate. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

Sources

Analytical techniques for characterizing 1-Boc-3-(aminomethyl)-3-ethylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Analytical Characterization of 1-Boc-3-(aminomethyl)-3-ethylazetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry. Its strained four-membered azetidine ring, combined with a primary amine and a lipophilic Boc protecting group, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The precise three-dimensional structure of azetidine derivatives can impart unique pharmacological properties to drug candidates.[1][2] Therefore, the rigorous analytical characterization of this intermediate is paramount to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient (API).[3][4]

This application note provides a comprehensive guide to the analytical techniques required for the structural elucidation and purity assessment of this compound. As a Senior Application Scientist, the protocols and insights provided herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems, aligning with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). The methodologies are developed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance.[5][6][7][8]

Part 1: Structural Elucidation and Identification

The foundational step in characterizing any pharmaceutical intermediate is the unambiguous confirmation of its chemical structure. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR will reveal the number of different types of protons and their connectivity, while ¹³C NMR will identify all the unique carbon environments.

The tert-butyloxycarbonyl (Boc) group will exhibit a characteristic singlet in the ¹H NMR spectrum around 1.4 ppm, corresponding to the nine equivalent protons of the three methyl groups.[9][10] The azetidine ring protons are expected to show complex splitting patterns due to their diastereotopic nature.[11] The ethyl group will present a typical quartet and triplet, while the aminomethyl protons will likely appear as a singlet or a finely split multiplet.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve ~10 mg of sample in 0.7 mL of CDCl3 or DMSO-d6 Acquire Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer Prep->Acquire Transfer to NMR tube Process Process spectra (FT, phasing, baseline correction) Acquire->Process Analyze Assign signals and correlate with structure Process->Analyze

A streamlined workflow for NMR analysis.

Protocol 1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse program with a 90° pulse.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Employ a relaxation delay of 2 seconds and an acquisition time of 4 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) to obtain a high-quality spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Predicted NMR Data

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are generated based on established chemical shift principles and data from analogous structures.[8][12]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Boc Group
-C(CH₃)₃1.45 (s, 9H)28.5
-C (CH₃)₃79.5
-C=O156.0
Azetidine Ring
-CH₂-N(Boc)-CH₂-3.6 - 3.8 (m, 4H)55.0
-C -(CH₂NH₂)(CH₂CH₃)38.0
Ethyl Group
-CH₂CH₃1.60 (q, 2H)25.0
-CH₂CH₃0.90 (t, 3H)8.0
Aminomethyl Group
-CH₂NH₂2.80 (s, 2H)45.0
-NH₂1.5 (br s, 2H)
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, providing further structural information. The most common fragmentation pathway for Boc-protected amines involves the loss of the Boc group or its fragments.[13]

MS_Fragmentation M [M+H]⁺ m/z = 215.18 F1 [M+H - C₄H₈]⁺ m/z = 159.12 M->F1 - isobutylene F2 [M+H - C₅H₉NO₂]⁺ m/z = 114.13 M->F2 - Boc group F3 [C₄H₉]⁺ m/z = 57.07 M->F3 - formation of tert-butyl cation

Predicted ESI-MS fragmentation pathway.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Use a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer equipped with an ESI source.

  • MS Acquisition (Full Scan):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Operate in positive ion mode.

    • Set the capillary voltage to 3-4 kV.

    • Scan a mass range of m/z 50-500.

  • MS/MS Acquisition (Product Ion Scan):

    • Select the [M+H]⁺ ion (predicted at m/z 215.18) as the precursor ion.

    • Apply a collision energy (typically 10-30 eV) to induce fragmentation.

    • Acquire the product ion spectrum.

Predicted Mass Spectrometry Data

Ion Formula Predicted m/z Description
[M+H]⁺C₁₁H₂₃N₂O₂⁺215.18Protonated molecular ion
[M+H - C₄H₈]⁺C₇H₁₅N₂O₂⁺159.12Loss of isobutylene from the Boc group
[M+H - C₅H₉NO₂]⁺C₆H₁₄N₂⁺114.13Loss of the entire Boc group
[C₄H₉]⁺C₄H₉⁺57.07tert-butyl cation

Part 2: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining the purity of pharmaceutical intermediates and for identifying and quantifying impurities.[14] The target molecule, this compound, is a polar compound, which can be challenging to retain on traditional C18 columns. To achieve adequate retention and good peak shape, several strategies can be employed:

  • Use of a polar-embedded or polar-endcapped C18 column: These columns provide enhanced retention for polar analytes.

  • Mobile phase optimization: Using a highly aqueous mobile phase at the beginning of the gradient will maximize retention.

  • pH control: Maintaining the mobile phase pH in the acidic range (e.g., pH 2-4) will ensure that the primary amine is protonated, which can improve peak shape. Trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) is a common mobile phase modifier for this purpose, though it can cause slow deprotection of the Boc group if samples are left in the autosampler for extended periods.[5] Formic acid is a less aggressive alternative.

A stability-indicating method is designed to separate the main compound from all potential impurities and degradation products.[4] This requires developing a method with sufficient resolution to detect any new peaks that may form under stress conditions (e.g., heat, acid, base, light, oxidation).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Prepare sample and standard solutions at ~1 mg/mL in mobile phase A Inject Inject onto a C18 column with a gradient elution Prep->Inject Detect Monitor at 210 nm Inject->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity by % area normalization Integrate->Calculate

General workflow for HPLC purity analysis.

Protocol 3: Reversed-Phase HPLC Method for Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of Mobile Phase A to a concentration of 1 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner.

  • Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm (polar-embedded preferred)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (due to lack of a strong chromophore)
Injection Volume 10 µL
  • System Suitability: Before sample analysis, perform replicate injections of the standard solution to ensure the system is performing adequately. Key parameters include:

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

    • Relative standard deviation (RSD) of peak area (n=5): ≤ 2.0%

Part 3: Method Validation Principles

Expertise & Experience: Any analytical method used for quality control in drug development must be validated to demonstrate that it is suitable for its intended purpose. The ICH Q2(R2) guideline provides a framework for this process.[5][7][8] A full validation would include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation_Process Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Range Range Precision->Range Robustness Robustness Range->Robustness

Key parameters for analytical method validation.

Conclusion

The analytical characterization of this compound is a critical step in ensuring its quality as a pharmaceutical intermediate. The combination of NMR spectroscopy for structural confirmation and a well-developed, stability-indicating HPLC method for purity assessment provides a robust analytical control strategy. The protocols and data presented in this application note offer a comprehensive framework for researchers and scientists to confidently characterize this important building block, ensuring the integrity of their drug development programs.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. (2022). [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2023). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • RAPS. ICH releases draft guidelines on analytical method development. (2022). [Link]

  • Novasol Biotech. How to detect the percentage of pharmaceutical intermediates?. (2023). [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. (2020). [Link]

  • Van Rompay, J. Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732 (1986). [Link]

  • Intertek. Pharmaceutical Impurity Testing and Identification. [Link]

  • National Center for Biotechnology Information. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Molecules, 28(3), 1083 (2023). [Link]

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(19), 4896 (2019). [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1186-1191 (2024). [Link]

  • National Center for Biotechnology Information. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 12(19), 4424–4427 (2010). [Link]

  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]

  • Journal of Mass Spectrometry. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (2024). [Link]

  • ResearchGate. ¹H-NMR spectrum of N-Boc glutamic acid. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

Application Notes and Protocols for Coupling Reactions Involving 1-Boc-3-(aminomethyl)-3-ethylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3,3-Disubstituted Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as highly valuable structural motifs in modern drug discovery.[1] Their inherent ring strain and non-planar geometry impart a unique three-dimensionality to molecules, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability when compared to more common five- and six-membered rings.[2] The 3,3-disubstituted azetidine core, in particular, offers a rigid scaffold that can project substituents into distinct vectors in three-dimensional space, enabling precise and targeted interactions with biological macromolecules.

This guide focuses on 1-Boc-3-(aminomethyl)-3-ethylazetidine, a versatile building block that combines the benefits of the azetidine core with a reactive primary amine. The Boc (tert-butyloxycarbonyl) protecting group ensures stability during coupling reactions and allows for facile deprotection under acidic conditions. The primary aminomethyl group serves as a key handle for a variety of conjugation and derivatization strategies. Herein, we provide detailed application notes and robust protocols for common and high-yield coupling reactions involving this building block, with an emphasis on the underlying chemical principles and practical experimental considerations.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most frequently utilized reaction in the synthesis of small-molecule therapeutics. The reaction of the primary amine of this compound with a carboxylic acid provides a stable, neutral linkage, allowing for the introduction of a wide array of functional groups and pharmacophores.

Mechanistic Rationale for Reagent Selection

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common classes of coupling reagents include carbodiimides (e.g., EDC) and phosphonium or uronium salts (e.g., HATU).

  • Carbodiimide-based activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond. HOBt serves to suppress racemization (for chiral carboxylic acids) and improve reaction efficiency.[3]

  • Uronium/Aminium salt-based activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side reactions. HATU activates the carboxylic acid to form an activated ester, which is then readily displaced by the amine.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general and highly reliable method for the coupling of a generic carboxylic acid with this compound using HATU.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add this compound (1.1 equivalents).

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Data Presentation: Typical Reagents and Conditions for Amide Coupling

Coupling ReagentAdditiveBaseSolventTypical TemperatureTypical Time
HATUNoneDIPEADMF, DCMRoom Temp2-16 h
EDC·HClHOBtDIPEA, Et₃NDMF, DCM0 °C to Room Temp4-24 h
PyBOPNoneDIPEADMFRoom Temp2-12 h
Experimental Workflow: Amide Bond Formation

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent add_amine Add 1-Boc-3-(aminomethyl)- 3-ethylazetidine (1.1 eq) start->add_amine add_reagents Add HATU (1.2 eq) and DIPEA (2.5 eq) add_amine->add_reagents stir Stir at Room Temperature (2-16 h) add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with EtOAc monitor->dilute wash Wash with NaHCO₃ (aq) and Brine dilute->wash dry Dry (MgSO₄), Filter, Concentrate wash->dry purify Column Chromatography dry->purify end Characterize (NMR, MS) purify->end Isolated Amide Product Reductive_Amination Amine 1-Boc-3-(aminomethyl)- 3-ethylazetidine Imine Imine/ Iminium Ion Intermediate Amine->Imine + Carbonyl - H₂O Carbonyl Aldehyde/Ketone Carbonyl->Imine Product Secondary Amine Product Imine->Product + [H] (STAB)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-3-(aminomethyl)-3-ethylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Boc-3-(aminomethyl)-3-ethylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The construction of 3,3-disubstituted azetidines presents unique challenges due to the inherent ring strain of the four-membered heterocycle.[1][2] This resource aims to equip you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format. Two primary synthetic routes are discussed here:

  • Route A: A Wittig reaction followed by a Michael addition and subsequent reduction.

  • Route B: A Grignard reaction followed by conversion of the resulting tertiary alcohol to the amine.

Route A: Wittig Reaction, Michael Addition, and Reduction

This synthetic pathway involves three key transformations, each with its own set of potential challenges.


start [label="1-Boc-3-azetidinone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Wittig Reaction\n(Ethyltriphenylphosphonium bromide, base)"]; intermediate1 [label="1-Boc-3-ethylideneazetidine"]; step2 [label="Step 2: Michael Addition\n(Nitromethane, base)"]; intermediate2 [label="1-Boc-3-ethyl-3-(nitromethyl)azetidine"]; step3 [label="Step 3: Reduction\n(e.g., H2, Raney Ni)"]; end [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> end; }

Figure 1: Synthetic workflow for Route A.

Question 1: My Wittig reaction to form 1-Boc-3-ethylideneazetidine is low-yielding. What are the common causes and how can I improve it?

Answer:

Low yields in the Wittig reaction with 1-Boc-3-azetidinone can often be attributed to several factors:

  • Steric Hindrance: The azetidine ring can present some steric bulk, potentially hindering the approach of the ylide to the carbonyl.

  • Base Selection: The choice of base is critical for the efficient generation of the phosphorus ylide from the corresponding phosphonium salt. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The pKa of the phosphonium salt should guide your base selection. For ethyltriphenylphosphonium bromide, a strong base like n-BuLi or t-BuOK is typically required.

  • Reaction Conditions: Anhydrous conditions are paramount for a successful Wittig reaction, as the ylide is highly reactive towards water. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Side Reactions: The primary side reaction to consider is the decomposition of the ylide. This can be minimized by generating the ylide at low temperatures (e.g., -78 °C to 0 °C) and adding the azetidinone promptly.

Troubleshooting Protocol: Optimizing the Wittig Reaction

ParameterRecommendationRationale
Base Use potassium tert-butoxide (t-BuOK) in THF.t-BuOK is a strong, non-nucleophilic base that is often effective when other bases fail.
Temperature Generate the ylide at 0 °C and then warm to room temperature for the reaction with the ketone.This can help to balance the rate of ylide formation with its stability.
Solvent Ensure THF is freshly distilled and anhydrous.Traces of water will quench the ylide and reduce the yield.
Reaction Time Monitor the reaction by TLC. Prolonged reaction times can lead to decomposition.The reaction is often complete within a few hours at room temperature.

Question 2: I am observing incomplete conversion during the Michael addition of nitromethane to 1-Boc-3-ethylideneazetidine. How can I drive the reaction to completion?

Answer:

The Michael addition of nitromethane is a powerful method for carbon-carbon bond formation.[3][4] Incomplete conversion can be due to:

  • Base Strength: A suitable base is required to deprotonate nitromethane to form the nucleophilic nitronate anion. Common bases for this transformation include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), tetrabutylammonium fluoride (TBAF), or potassium carbonate.

  • Reversibility: The Michael addition can be reversible. To shift the equilibrium towards the product, you can use an excess of nitromethane.

  • Steric Hindrance: The 3-substituted azetidine can sterically hinder the approach of the nucleophile.

Troubleshooting Protocol: Enhancing the Michael Addition

ParameterRecommendationRationale
Base Use DBU as a catalyst in a suitable solvent like THF or acetonitrile.DBU is a strong, non-nucleophilic base that is effective in promoting Michael additions.
Reactant Ratio Use a 1.5 to 2-fold excess of nitromethane.This will help to drive the reaction to completion.
Temperature Gentle heating (e.g., 40-50 °C) may be required to overcome steric hindrance and improve the reaction rate.Monitor for potential side reactions at elevated temperatures.

Question 3: The reduction of the nitro group in 1-Boc-3-ethyl-3-(nitromethyl)azetidine is proving difficult. What are the best methods and what side reactions should I be aware of?

Answer:

Reduction of a nitro group to a primary amine can be achieved through various methods. However, the presence of the strained azetidine ring requires careful selection of the reducing agent to avoid ring-opening.

  • Catalytic Hydrogenation: This is often the cleanest method. Raney Nickel (Raney Ni) or Palladium on carbon (Pd/C) under a hydrogen atmosphere are commonly used.

  • Metal-Mediated Reductions: Reagents like zinc or iron in the presence of an acid (e.g., acetic acid or ammonium chloride) can also be effective.

Potential Side Reactions:

  • Ring Opening: Harsh reduction conditions (e.g., high pressure, high temperature, or strongly acidic conditions) can lead to the cleavage of the azetidine ring.

  • Over-reduction: While less common for nitro groups, it's important to monitor the reaction to avoid unwanted side reactions.

Troubleshooting Protocol: Optimizing the Nitro Reduction

ParameterRecommendationRationale
Reducing Agent Start with catalytic hydrogenation using Raney Ni at atmospheric pressure.This is generally a mild and effective method for nitro group reduction.
Solvent Use methanol or ethanol as the solvent.These are common solvents for catalytic hydrogenation.
Temperature Conduct the reaction at room temperature.Avoid high temperatures to minimize the risk of ring opening.
Alternative If catalytic hydrogenation is unsuccessful, consider using zinc dust in the presence of ammonium chloride in an aqueous alcohol solution.This provides a milder alternative to strongly acidic conditions.
Route B: Grignard Reaction and Functional Group Interconversion

This route offers a different approach to the 3,3-disubstituted azetidine core.


start [label="1-Boc-3-azetidinone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Grignard Reaction\n(Ethylmagnesium bromide)"]; intermediate1 [label="1-Boc-3-ethyl-3-hydroxyazetidine"]; step2 [label="Step 2: Conversion of -OH to -NH2\n(e.g., Ritter or Mitsunobu)"]; end [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> end; }

Figure 2: Synthetic workflow for Route B.

Question 4: My Grignard reaction with 1-Boc-3-azetidinone and ethylmagnesium bromide is giving a low yield of the desired tertiary alcohol. What could be going wrong?

Answer:

Grignard reactions are highly sensitive to reaction conditions.[5][6][7] Low yields in this step can be due to:

  • Moisture: Grignard reagents are extremely reactive with water. Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent.

  • Quality of Grignard Reagent: The Grignard reagent should be freshly prepared or titrated to determine its exact concentration.

  • Enolization of the Ketone: Although less common with ketones compared to esters, strong bases like Grignard reagents can deprotonate the α-carbon of the ketone, leading to the formation of an enolate and reducing the amount of desired addition product.

  • Addition of Grignard Reagent: The addition of the Grignard reagent to the ketone should be done at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions.

Troubleshooting Protocol: Optimizing the Grignard Reaction

ParameterRecommendationRationale
Anhydrous Conditions Thoroughly flame-dry all glassware and use anhydrous solvents.Essential for preventing the quenching of the Grignard reagent.
Grignard Reagent Use freshly prepared or recently purchased ethylmagnesium bromide.Ensures high reactivity of the Grignard reagent.
Temperature Control Add the Grignard reagent to a solution of the azetidinone at 0 °C.Helps to control the reaction rate and minimize side reactions.
Work-up Quench the reaction with a saturated aqueous solution of ammonium chloride.This is a standard and effective work-up procedure for Grignard reactions.

Question 5: I am struggling to convert the tertiary alcohol in 1-Boc-3-ethyl-3-hydroxyazetidine to the aminomethyl group. What are the most promising methods?

Answer:

The conversion of a tertiary alcohol to an aminomethyl group is a multi-step process that requires careful planning. Direct displacement of the hydroxyl group is not feasible. Here are two potential strategies:

Strategy 1: The Ritter Reaction

The Ritter reaction involves the reaction of an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.[8][9][10]

  • Amide Formation: Treat 1-Boc-3-ethyl-3-hydroxyazetidine with a nitrile (e.g., acetonitrile) in the presence of a strong acid like sulfuric acid or perchloric acid. This will form the corresponding N-acetylamino derivative.

  • Hydrolysis: Hydrolyze the resulting amide under acidic or basic conditions to yield the desired primary amine.

Challenges and Solutions:

  • Harsh Acidic Conditions: The strong acid required for the Ritter reaction can potentially cleave the Boc protecting group or open the azetidine ring.

    • Solution: Use a milder Lewis acid catalyst if possible, and carefully control the reaction temperature and time.

  • Carbocation Rearrangement: The reaction proceeds through a carbocation intermediate, which could potentially rearrange. However, with a tertiary alcohol on a four-membered ring, this is less likely.

Strategy 2: The Mitsunobu Reaction followed by Reduction

The Mitsunobu reaction allows for the conversion of an alcohol to an azide with inversion of configuration (though not relevant for a tertiary center), which can then be reduced to the amine.[11][12]

  • Azide Formation: React 1-Boc-3-ethyl-3-hydroxyazetidine with hydrazoic acid (HN₃) or a surrogate like diphenylphosphoryl azide (DPPA) in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Reduction: Reduce the resulting azide to the primary amine using a mild reducing agent such as triphenylphosphine followed by water (Staudinger reaction) or catalytic hydrogenation.

Challenges and Solutions:

  • Handling of Azides: Hydrazoic acid and other azide reagents are potentially explosive and should be handled with extreme care.

    • Solution: Use appropriate safety precautions and consider using a safer azide source like DPPA.

  • Purification: The Mitsunobu reaction generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes be difficult to remove.

    • Solution: Employ chromatographic purification or recrystallization to isolate the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis?

A1: The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the azetidine nitrogen. It prevents the nitrogen from acting as a nucleophile or base in the subsequent reaction steps, which could lead to unwanted side reactions or polymerization. The Boc group is stable under a wide range of reaction conditions and can be readily removed at the end of the synthesis under acidic conditions (e.g., with trifluoroacetic acid).[1]

Q2: How can I effectively purify the final product, this compound?

A2: The final product is a polar compound. Purification can typically be achieved by column chromatography on silica gel. A gradient elution system, starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol, is often effective. The addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can help to prevent tailing of the amine on the silica gel.

Q3: Are there any specific safety precautions I should take when working with azetidines?

A3: Azetidines, particularly unsubstituted or minimally substituted ones, can be volatile and may have some toxicity. It is always recommended to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some of the reagents used in the synthesis, such as strong bases, Grignard reagents, and azides, have their own specific hazards that must be carefully managed.

Q4: Can I use other protecting groups for the azetidine nitrogen?

A4: Yes, other protecting groups such as benzyl (Bn) or carbobenzyloxy (Cbz) can be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility of the protecting group with the planned reaction conditions. Boc is often preferred due to its ease of removal under mild acidic conditions.

Q5: What are the key analytical techniques to monitor the progress of the reactions and characterize the final product?

A5:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of each reaction step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the intermediates and the final product. For N-Boc protected azetidines, you can expect to see a characteristic singlet for the tert-butyl protons around 1.4 ppm in the ¹H NMR spectrum.[1]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbonyl group of the Boc protecting group and the N-H stretches of the primary amine in the final product.

References

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. Available at: [Link]

  • Wikipedia. (n.d.). Ritter reaction. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-259. Available at: [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Erowid. (n.d.). One Pot Conversion of Alcohols to Amines. Available at: [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48153-48181. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

  • Parmar, D., & Sugiono, E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3926-3954. Available at: [Link]

  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Aslam, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3232. Available at: [Link]

  • Wang, X. R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434. Available at: [Link]

  • Chemistry Steps. (n.d.). Alcohols to Amines. Available at: [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Google Patents. (n.d.). US3161689A - Process for making grignard reagents.
  • Reddy, M. S., et al. (2014). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 18(7), 848-855. Available at: [Link]

  • Kumar, V. (2014). Azetidine Synthesis. In Targets in Heterocyclic Systems (Vol. 18, pp. 1-35). Italian Chemical Society. Available at: [Link]

  • Besset, C., et al. (2009). Direct azidation of unprotected carbohydrates under Mitsunobu conditions using hydrazoic acid. Tetrahedron Letters, 50(43), 5961-5964. Available at: [Link]

  • Maiorana, S., et al. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. Tetrahedron: Asymmetry, 11(10), 2007-2014. Available at: [Link]

  • Misaki, T., & Sugimura, T. (2014). An outline of the catalytic Mitsunobu reaction. Journal of Synthetic Organic Chemistry, Japan, 72(11), 1256-1264. Available at: [Link]

  • Gullickson, G. C., & Lewis, D. E. (2003). Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Synthesis, 2003(05), 681-684. Available at: [Link]

  • Sharma, S., et al. (2023). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. Green Chemistry, 25(15), 6041-6049. Available at: [Link]

  • Kumar, V., & Aggarwal, S. (2021). Recent advances of Ritter reaction and its synthetic applications. Organic Chemistry Frontiers, 8(16), 4618-4652. Available at: [Link]

  • De, S. K. (2004). One-Pot, Fluoride-Promoted Wittig Reaction. Tetrahedron Letters, 45(13), 2735-2737. Available at: [Link]

  • Szostak, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances of Michael/hetero‐Michael Addition Reaction in the Synthesis of 3‐Nitro‐2H‐chromene Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Michael addition of nitromethane 2a to chalcone 1a. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,3-disubstituted azetidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these sterically demanding four-membered heterocycles. The inherent ring strain and steric hindrance associated with the 3,3-disubstituted azetidine core present unique challenges, often leading to the formation of characteristic byproducts. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis, helping you to optimize your reaction conditions and improve yields of your desired products.

Part 1: Troubleshooting Guide - Common Byproducts and Mitigation Strategies

This section details the most frequently encountered byproducts in the synthesis of 3,3-disubstituted azetidines, categorized by the synthetic methodology. Understanding the mechanistic origins of these impurities is the first step toward their effective mitigation.

Intramolecular Cyclization of γ-Amino Halides/Sulfonates

Intramolecular SN2 cyclization is a foundational approach to azetidine synthesis. However, the formation of a strained four-membered ring is entropically and enthalpically disfavored, often leading to competing side reactions, especially with the increased steric bulk at the 3-position.[1]

Question: My intramolecular cyclization to form a 3,3-disubstituted azetidine is low-yielding, and I observe significant amounts of an olefinic byproduct. What is happening and how can I fix it?

Answer: The primary competing pathway in the intramolecular cyclization of γ-amino halides or sulfonates is an E2 elimination reaction, which is often favored by the steric hindrance imposed by the 3,3-disubstitution.[2]

  • Byproduct Identity: The major byproduct is typically an allylic amine, resulting from the abstraction of a proton from the carbon bearing the amino group (α-proton) or the adjacent carbon (β'-proton), leading to the elimination of the leaving group.

  • Mechanistic Insight: The Thorpe-Ingold effect, or gem-disubstituent effect, can increase the rate of cyclization. However, bulky substituents at the 3-position can also create significant steric strain in the transition state of the SN2 cyclization, making the competing E2 pathway more favorable. The choice of base is critical; a sterically hindered, non-nucleophilic base is preferred to minimize its role as a nucleophile while promoting the desired intramolecular reaction.

Troubleshooting Strategies:

StrategyRationaleRecommended Actions
Optimize the Base A strong, sterically hindered, non-nucleophilic base will favor proton abstraction for the cyclization pathway over intermolecular reactions or acting as a nucleophile itself.Use bases such as potassium tert-butoxide (KOtBu), sodium hydride (NaH), or lithium diisopropylamide (LDA). Avoid smaller, more nucleophilic bases like sodium hydroxide or primary/secondary amines.
Solvent Selection A polar aprotic solvent can stabilize the transition state of the SN2 reaction without participating in the reaction.Employ solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2]
Leaving Group Choice A better leaving group can accelerate the rate of the desired SN2 cyclization relative to the E2 elimination.Use tosylates (OTs), mesylates (OMs), or triflates (OTf) as leaving groups, which are generally superior to halides (I > Br > Cl).
Temperature Control Lower reaction temperatures generally favor the desired cyclization over the elimination pathway, which often has a higher activation energy.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times.

Workflow for Mitigating Elimination Byproducts in Intramolecular Cyclization

cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Troubleshooting Steps cluster_3 Outcome P Low Yield of Azetidine & Presence of Olefinic Byproduct B Optimize Base: Use sterically hindered, non-nucleophilic base (e.g., KOtBu, NaH) P->B S Change Solvent: Use polar aprotic solvent (e.g., DMF, DMSO) P->S T Control Temperature: Run reaction at lower temperatures P->T LG Improve Leaving Group: Switch to OTs, OMs, or OTf B->LG C Concentration Adjustment: Run at high dilution to favor intramolecular reaction S->C T->C O Improved Yield of 3,3-Disubstituted Azetidine LG->O C->O

Caption: Troubleshooting workflow for minimizing elimination byproducts.

[2+2] Cycloaddition (Aza Paternò-Büchi Reaction)

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, offers a direct route to the azetidine core. However, this reaction can be plagued by low efficiency and the formation of various byproducts.

Question: My aza Paternò-Büchi reaction is producing a complex mixture of products instead of the desired 3,3-disubstituted azetidine. What are the likely side reactions?

Answer: The photochemical nature of the aza Paternò-Büchi reaction can lead to several competing pathways, including ene reactions and alkene dimerization.

  • Byproduct Identities:

    • Ene Reaction Products: With alkenes bearing allylic protons, a photochemical ene reaction can compete with the [2+2] cycloaddition, resulting in an acyclic adduct.

    • Alkene Dimers: The excited state of the alkene can react with a ground-state alkene molecule, leading to cyclobutane dimers.

    • Isomerization: E/Z isomerization of the starting alkene or imine can occur under photochemical conditions, leading to diastereomeric products or unreactive isomers.

  • Mechanistic Insight: The success of the aza Paternò-Büchi reaction depends on the relative rates of the desired cycloaddition versus competing photochemical pathways. The nature of the excited state (singlet vs. triplet) and the electronics of the imine and alkene are crucial factors.

Troubleshooting Strategies:

StrategyRationaleRecommended Actions
Choice of Photosensitizer A triplet sensitizer can promote the reaction through a triplet excited state, which can sometimes suppress side reactions like singlet-state ene reactions.For reactions that can proceed via a triplet pathway, consider using photosensitizers like acetone or benzophenone.
Alkene Selection Alkenes lacking allylic protons cannot undergo the ene reaction.If possible, select alkene substrates that do not have allylic hydrogens.
Concentration Control High concentrations of the alkene can favor dimerization.Run the reaction at a lower concentration of the alkene to disfavor bimolecular side reactions.
Wavelength of Light The energy of the light source can influence which photochemical pathways are accessible.Experiment with different light sources (e.g., different UV lamps or LEDs) to find the optimal wavelength that promotes the desired cycloaddition.
Ring Expansion of Aziridines

The ring expansion of activated aziridines offers a pathway to functionalized azetidines. However, the regioselectivity of the ring-opening and subsequent closure can be a challenge.

Question: I am attempting a ring expansion of a 2-halomethyl-2,3-disubstituted aziridine to form a 3,3-disubstituted azetidine, but I am getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: The regioselectivity of aziridine ring expansion is highly dependent on the substitution pattern and the reaction conditions. The formation of a bicyclic aziridinium ion intermediate can lead to nucleophilic attack at two different carbons.

  • Byproduct Identity: The primary byproduct is often the regioisomeric azetidine, resulting from nucleophilic attack at the less substituted carbon of the aziridinium ion.

  • Mechanistic Insight: The reaction proceeds through the formation of a strained bicyclic aziridinium ion. A subsequent nucleophilic attack (often by the counterion of the activating agent or a solvent molecule) opens the three-membered ring to form the four-membered azetidine. The regioselectivity of this ring-opening is influenced by both steric and electronic factors.

Troubleshooting Strategies:

StrategyRationaleRecommended Actions
Steric Directing Groups Bulky substituents on the aziridine ring can direct the incoming nucleophile to the less sterically hindered carbon of the aziridinium intermediate.Strategically place bulky substituents on the aziridine to favor the desired regioselectivity.
Electronic Effects Electron-withdrawing or -donating groups can influence the stability of the partial positive charge on the carbons of the aziridinium ion, directing the nucleophilic attack.Modify the substituents on the aziridine to electronically favor the desired ring-opening pathway.
Solvent Choice The solvent can play a role in stabilizing the aziridinium ion and can also act as a nucleophile.Use non-nucleophilic solvents to avoid the formation of solvent-adduct byproducts. The polarity of the solvent can also be tuned to influence the regioselectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am observing the formation of a 3-alkoxy-3-substituted azetidine as a byproduct. Where is this coming from?

A1: This byproduct typically arises when an alcohol (e.g., methanol, ethanol) is used as the solvent or is present as an impurity during the synthesis of a 3-halo-3-substituted azetidine. The reaction likely proceeds through an intermediate bicyclic aziridinium ion, which is then trapped by the alcohol nucleophile.[3] To avoid this, ensure your reaction is conducted under anhydrous conditions and use a non-nucleophilic solvent.

Q2: My purification of a 3,3-disubstituted azetidine by column chromatography is difficult, and I often co-elute impurities. What can I do?

A2: 3,3-Disubstituted azetidines can be challenging to purify due to their polarity and potential for streaking on silica gel.[4] Here are some tips:

  • Deactivate the Silica Gel: Pre-treat your silica gel with a small amount of a suitable amine (e.g., triethylamine) mixed into your eluent system. This can help to reduce tailing of the basic azetidine product.

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column, which may offer better separation for your specific compound.

  • Salt Formation: If your azetidine is stable to acid, you can convert it to a salt (e.g., hydrochloride or oxalate) which is often a crystalline solid and can be purified by recrystallization. The free base can then be regenerated.

Q3: During the synthesis of a 3-hydroxy-3-substituted azetidine via a Norrish-Yang cyclization, I am observing a significant amount of acetophenone as a byproduct. Why is this happening?

A3: The formation of acetophenone as a side product in the Norrish-Yang cyclization of α-aminoacetophenones is a known fragmentation pathway.[5] This occurs from the 1,4-diradical intermediate, which can undergo C-C bond cleavage as a competing pathway to the desired C-N bond formation to close the azetidine ring. To minimize this, you can try:

  • Lowering the Reaction Temperature: This can sometimes favor the cyclization pathway.

  • Using a Flow Reactor: Photochemical reactions in a flow setup can provide better control over irradiation time and temperature, potentially reducing byproduct formation.

Q4: I am concerned about the stability of my final 3,3-disubstituted azetidine product, especially under acidic conditions. What are the potential degradation pathways?

A4: The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, particularly under acidic conditions. The protonated azetidine is activated towards nucleophilic attack, which can lead to the formation of acyclic γ-amino derivatives. The rate of this degradation is dependent on the pH and the substitution pattern on the azetidine ring. For storage, it is advisable to keep the 3,3-disubstituted azetidine as a free base in a non-acidic, anhydrous environment.

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of N-Boc-3-methyl-3-phenylazetidine via Intramolecular Cyclization

This protocol is an example of an intramolecular cyclization to form a 3,3-disubstituted azetidine, with a focus on minimizing elimination byproducts.

Step 1: Synthesis of the γ-amino alcohol precursor

  • To a solution of 2-phenylpropan-1-amine in methanol, add an excess of methyl acrylate.

  • Reflux the mixture for 12 hours.

  • Remove the solvent and excess methyl acrylate under reduced pressure to yield the diester.

  • Reduce the diester with an excess of lithium aluminum hydride (LAH) in anhydrous THF at 0 °C to room temperature.

  • Work up the reaction carefully with water and aqueous sodium hydroxide to obtain the crude γ-amino alcohol.

Step 2: Protection of the amine

  • To a solution of the crude γ-amino alcohol in dichloromethane, add di-tert-butyl dicarbonate (Boc)2O and triethylamine.

  • Stir the mixture at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to give the N-Boc protected γ-amino alcohol.

Step 3: Conversion of the alcohol to a leaving group

  • To a solution of the N-Boc protected γ-amino alcohol in dichloromethane at 0 °C, add triethylamine followed by methanesulfonyl chloride.

  • Stir the reaction at 0 °C for 1 hour.

  • Wash the mixture with cold water and brine, dry over sodium sulfate, and concentrate under reduced pressure at low temperature to yield the crude mesylate.

Step 4: Intramolecular Cyclization

  • Dissolve the crude mesylate in anhydrous DMF.

  • Add potassium tert-butoxide portion-wise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford N-Boc-3-methyl-3-phenylazetidine.

Data Summary: Common NMR Impurities

The identification of byproducts and residual solvents is crucial. The following table provides the approximate 1H NMR chemical shifts for common impurities in CDCl3.[6][7][8][9]

Impurity1H NMR Chemical Shift (CDCl3, δ ppm)Multiplicity
Dichloromethane5.30s
Diethyl ether3.48 (q), 1.21 (t)q, t
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Acetone2.17s
Triethylamine2.53 (q), 1.03 (t)q, t
DMF8.02 (s), 2.95 (s), 2.88 (s)s, s, s
DMSO2.54s
Water1.56s (broad)

Part 4: Mechanistic Diagrams

Diagram 1: Competing SN2 and E2 Pathways

cluster_0 Precursor cluster_1 SN2 Pathway cluster_2 E2 Pathway P R1 | C(R2)-CH2-LG | CH2 | NH-P SN2 [Transition State] P->SN2 Base (Intramolecular Attack) E2 [Transition State] P->E2 Base (Proton Abstraction) A 3,3-Disubstituted Azetidine SN2->A Ring Closure B Allylic Amine Byproduct E2->B Elimination

Caption: Competition between SN2 cyclization and E2 elimination.

Diagram 2: Aza Paternò-Büchi Reaction and Ene Reaction Side Product

cluster_0 Reactants cluster_1 [2+2] Cycloaddition cluster_2 Ene Reaction R Imine + Alkene (with allylic H) Cyc [Diradical Intermediate] R->Cyc hv Ene [Concerted or Stepwise H-transfer] R->Ene hv A Azetidine Product Cyc->A Ring Closure B Acyclic Ene Adduct Ene->B

Caption: Aza Paternò-Büchi vs. competing ene reaction.

References

  • Kaur, N. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49645-49677. [Link]

  • Hoye, T. R., et al. (2019). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 141(42), 16956-16965. [Link]

  • Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2566-2577. [Link]

  • Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Kuriyama, M., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 9, 730695. [Link]

  • Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 16, 2396-2408. [Link]

  • Becker, M. R., et al. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters, 24(35), 6435-6439. [Link]

  • Schindler, C. S., et al. (2024). Visible light-mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines. Science, 384(6703), 1468-1476. [Link]

  • Becker, M. R., & Schindler, C. S. (2020). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Chemistry, 12(10), 898-905. [Link]

  • Willis, M. C., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Catalysis, 8, 939-947. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. [Link]

Sources

Navigating the Labyrinth of Azetidine Synthesis: A Technical Support Guide for Scale-Up Success

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center dedicated to overcoming the intricate challenges of scaling up azetidine derivative production. Azetidines, with their unique strained four-membered ring system, are pivotal building blocks in medicinal chemistry, offering novel vectors for drug design. However, this inherent ring strain, the very feature that makes them attractive, also presents significant hurdles during synthesis, particularly when transitioning from bench-scale to pilot or manufacturing scale.[1][2]

This guide is structured to provide you, our fellow researchers, scientists, and drug development professionals, with practical, field-proven insights to anticipate, troubleshoot, and resolve common issues encountered during the scale-up of azetidine derivative synthesis. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the underlying chemical principles.

Section 1: Synthesis & Reaction Optimization - Frequently Asked Questions

The synthesis of the azetidine core is often the most challenging aspect of the entire production process. Here, we address common questions related to reaction optimization and troubleshooting during the scale-up of key synthetic routes.

Q1: My intramolecular cyclization to form the azetidine ring is giving low yields and multiple byproducts upon scale-up. What are the likely causes and how can I mitigate them?

A1: This is a frequent challenge. The intramolecular cyclization to form a strained four-membered ring is often in competition with other side reactions, which can become more pronounced at a larger scale. The primary culprits are often intermolecular reactions and elimination.

Causality and Troubleshooting:

  • Intermolecular Reactions: At higher concentrations typical of scale-up, starting materials have a greater chance of reacting with each other rather than intramolecularly. To favor the desired cyclization, the principle of high dilution is key. However, this can be impractical on a large scale due to solvent costs and vessel size.

    • Solution: A slow addition of the substrate to a heated reaction mixture can maintain a pseudo-high dilution environment, minimizing intermolecular side reactions. This technique was successfully employed in a large-scale synthesis of an azetidine-containing glucokinase inhibitor.[1]

  • Elimination Reactions: If your precursor has a good leaving group and an accessible proton, elimination can compete with the desired nucleophilic substitution.

    • Solution: Carefully select your base and reaction temperature. A non-nucleophilic, sterically hindered base can be beneficial. Additionally, lower reaction temperatures, while potentially slowing down the reaction, can often suppress elimination pathways.

  • Solvent Effects: The choice of solvent is critical. A polar aprotic solvent like DMF or DMSO can be effective, but their removal on a large scale can be problematic.

    • Solution: Consider alternative solvents like acetonitrile or explore biphasic systems which can simplify work-up and product isolation.

Troubleshooting Workflow for Intramolecular Cyclization

start Low Yield in Cyclization check_concentration Analyze Byproducts: - Dimer/Polymer? - Elimination Product? start->check_concentration high_dilution Implement Slow Addition of Substrate check_concentration->high_dilution Dimer/Polymer Dominant optimize_base Screen Bases: - Non-nucleophilic - Weaker base check_concentration->optimize_base Elimination Dominant optimize_temp Lower Reaction Temperature high_dilution->optimize_temp optimize_base->optimize_temp solvent_screen Evaluate Alternative Solvents optimize_temp->solvent_screen success Improved Yield solvent_screen->success

Caption: Decision workflow for troubleshooting low yields in intramolecular azetidine ring formation.

Q2: We are using a [2+2] cycloaddition to synthesize our azetidine derivative, but the reaction is not proceeding efficiently at a larger scale. What factors should we investigate?

A2: [2+2] cycloadditions, particularly photochemical ones (the aza Paternò-Büchi reaction), can be challenging to scale up due to issues with light penetration and quantum yield.[3]

Causality and Troubleshooting:

  • Light Penetration: As the reaction volume and concentration increase, the path length for light to travel through the solution becomes longer. This can lead to inefficient photoactivation of the reactants in the bulk of the solution.

    • Solution: For photochemical reactions, consider using a flow chemistry setup. Thin-film reactors or microreactors can ensure uniform light exposure throughout the reaction mixture, significantly improving efficiency and scalability.[4]

  • Thermal vs. Photochemical Pathways: Some cycloadditions can proceed through either a thermal or photochemical pathway, sometimes leading to different products. At a larger scale, heat management becomes more critical and could inadvertently favor an undesired thermal pathway.

    • Solution: Ensure efficient cooling of the reaction vessel. For photochemical reactions, using light sources that emit in a narrow wavelength range can help to avoid unwanted side reactions initiated by higher energy UV light. Recent advances have shown that visible light-mediated aza Paternò-Büchi reactions can be highly effective and scalable.[1][4]

  • Catalyst Deactivation: For metal-catalyzed [2+2] cycloadditions, catalyst deactivation can be a problem on a larger scale due to impurities in starting materials or solvents.

    • Solution: Ensure the purity of your reagents and solvents. A pre-treatment of the solvent to remove trace water and oxygen may be necessary. Increasing the catalyst loading might be a simple fix, but it's often more cost-effective to identify and eliminate the source of deactivation.

ParameterBench-Scale ConsiderationScale-Up ChallengeRecommended Solution
Light Source Standard UV lampInefficient light penetrationUse a flow reactor or a more powerful, specific wavelength lamp.[4]
Temperature Easy to controlPotential for localized heatingImplement efficient cooling systems and monitor internal temperature.
Reagent Purity High purity reagents are commonCost of high purity, potential for impurities in bulkQualify suppliers and consider pre-treatment of reagents and solvents.

Section 2: Purification & Isolation - Overcoming the Bottlenecks

Purification is often a major hurdle when scaling up the production of azetidine derivatives. The inherent polarity and sometimes-fragile nature of these compounds can make isolation a complex task.

Q1: We are struggling with the purification of our azetidine derivative on a multi-kilogram scale. Column chromatography is not economically viable. What are our options?

A1: Relying solely on chromatography for large-scale purification is often unsustainable. A multi-pronged approach combining crystallization, distillation, and extraction is usually more effective.

Causality and Troubleshooting:

  • Crystallization: This is often the most cost-effective method for purifying solid compounds at scale.

    • Protocol:

      • Solvent Screening: Identify a solvent or solvent system in which your azetidine derivative has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Seeding: Use a small amount of pure product to initiate crystallization. This can improve crystal size and purity.

      • Controlled Cooling: A slow cooling rate generally leads to larger, purer crystals. A crash-cooling approach often traps impurities.

  • Distillation: For liquid azetidine derivatives, vacuum distillation can be a powerful purification technique.

    • Consideration: Due to the strained nature of the azetidine ring, thermal stability can be a concern.[5] It is crucial to determine the decomposition temperature of your compound before attempting distillation. A technique like vacuum distillation in a Büchi oven (kugelrohr) can be effective for purifying larger quantities while minimizing thermal stress.[6]

  • Extraction: A well-designed liquid-liquid extraction sequence can remove many impurities before the final purification step.

    • Strategy: Utilize the basicity of the azetidine nitrogen. By adjusting the pH of the aqueous phase, you can often selectively extract your product into an organic layer, leaving acidic or neutral impurities behind.

Purification Strategy Decision Tree

start Purification Challenge is_solid Is the Product a Solid? start->is_solid is_liquid Is the Product a Liquid? is_solid->is_liquid No crystallization Develop Crystallization Protocol is_solid->crystallization Yes distillation Investigate Vacuum Distillation is_liquid->distillation check_purity Purity Acceptable? crystallization->check_purity distillation->check_purity extraction Optimize Extraction Procedure combine_methods Combine Extraction with Crystallization/ Distillation extraction->combine_methods check_purity->extraction No success Pure Product check_purity->success Yes combine_methods->success

Caption: A decision-making workflow for selecting a suitable large-scale purification strategy for azetidine derivatives.

Section 3: Safety at Scale - Handling Hazardous Reagents

Many synthetic routes to azetidines employ hazardous reagents. Their safe handling is paramount, and the risks associated with them are amplified at a larger scale.

Q1: Our synthesis involves the use of organolithium reagents. What are the key safety considerations for handling these at the multi-liter scale?

A1: Organolithium reagents like n-butyllithium are pyrophoric and react violently with water.[7] A comprehensive safety protocol is non-negotiable.

Key Safety Protocols for Organolithium Reagents:

  • Inert Atmosphere: All transfers and reactions must be conducted under a strictly inert atmosphere (nitrogen or argon). Ensure all glassware is flame-dried and cooled under an inert gas before use.

  • Cannula Transfer: For transferring large volumes, use a cannula or a pressure-equalizing dropping funnel. Never pour organolithium reagents in the open air.

  • Temperature Control: The addition of organolithium reagents to a reaction mixture is often highly exothermic. Ensure you have a robust cooling system and monitor the internal temperature of the reactor closely. A slow addition rate is crucial to maintain temperature control.

  • Personal Protective Equipment (PPE): At a minimum, this includes a flame-retardant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves. For larger quantities, a face shield and leather gloves over the chemical-resistant gloves are recommended.

  • Quenching: Have a proper quenching station ready before you start the reaction. This could be a separate vessel containing a non-protic solvent like THF, which can be cooled and to which the reaction can be slowly transferred for quenching with a suitable reagent (e.g., isopropanol). A beaker of dry ice should also be available for immediate quenching of small spills or residual reagent in transfer lines.[8]

Q2: We are working with organic azides as intermediates. What are the critical safety measures we need to implement during scale-up?

A2: Organic azides are potentially explosive and can be sensitive to heat, shock, and friction.[9] Their stability is a major concern.

Key Safety Protocols for Organic Azides:

  • The "Rule of Six": A general guideline for the stability of organic azides is that the ratio of carbon atoms to nitrogen atoms should be at least 6:3 (or 2:1). Azides with a lower ratio are considered more hazardous.[9]

  • Avoid Isolation: If possible, generate and use the azide in situ without isolation. This minimizes the risk of handling the pure, potentially unstable compound.

  • Temperature Control: Many azide-forming reactions are exothermic. Maintain strict temperature control and avoid overheating.

  • Avoid Metal Contamination: Avoid contact with heavy metals, as this can lead to the formation of highly explosive metal azides. Use glass or Teflon-lined equipment.

  • Scale Limitation: It is prudent to limit the scale of reactions involving organic azides until a thorough thermal hazard assessment has been conducted.

Thermal Hazard Evaluation: Before scaling up any reaction involving potentially energetic intermediates like azides, a thermal hazard evaluation is essential. Techniques like Differential Scanning Calorimetry (DSC) can provide crucial information about the decomposition temperature and the energy released during decomposition.

This guide provides a starting point for navigating the complexities of scaling up azetidine derivative production. By understanding the underlying chemical principles and proactively addressing potential challenges, you can significantly increase your chances of a successful and safe scale-up.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3289–3303. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

  • Schindler, C. S. (2021). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. [Link]

  • Brandt, J. C., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(16), 7187–7211. [Link]

  • Schindler, C. S., & Jamison, T. F. (2017). Synthesis of Azetidines by Aza Paternò–Büchi Reactions. Organic & Biomolecular Chemistry, 15(46), 9819–9827. [Link]

  • Fairhurst, R. A., et al. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development, 24(11), 2419–2444. [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Wadsworth, D. H., et al. (1966). AZETIDINE. Organic Syntheses, 46, 5. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]

  • Wipf, P., & Maciejewski, J. P. (2011). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 76(22), 9324–9334. [Link]

  • Brandt, J. C., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

  • Jampilek, J. (Ed.). (2023). Special Issue : Heterocyclic Compounds: Synthesis, Design, and Biological Activity. MDPI. [Link]

  • Schwindeman, J. A., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(10), 1162–1188. [Link]

  • Shave, E., et al. (2022). Fast and high-resolution purification of a PEGylated protein using a z2 laterally-fed membrane chromatography device. Journal of Chromatography A, 1677, 463308. [Link]

  • Nakamura, I., et al. (2011). Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. Organic Letters, 13(22), 6022–6025. [Link]

  • University of Pittsburgh Environmental Health and Safety. (2013). Safe Handling of Azides. [Link]

  • Yoda, H., et al. (2018). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Molecules, 23(1), 169. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. [Link]

  • Hart, R. E., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54644. [Link]

  • Eastman, K. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1599–1604. [Link]

  • Izumi, M., et al. (2018). Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. Heterocycles, 96(12), 2126. [Link]

  • Aragen Life Sciences. (n.d.). Process Safety & Risk Management in Drug Substance. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3289-3303. [Link]

  • Veriforce. (2023). Process Safety Management in Manufacturing: A Primer. [Link]

  • Wang, H., et al. (2023). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Organic Letters, 25(4), 654–659. [Link]

  • University of California, Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]

  • Lab Manager. (2023). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

Sources

Technical Support Center: Optimizing the Purity of 1-Boc-3-(aminomethyl)-3-ethylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Boc-3-(aminomethyl)-3-ethylazetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their purification strategies for this important building block. Here, we provide in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during its synthesis and purification.

Troubleshooting Guide & FAQs

This section directly addresses specific issues you may encounter during your experiments. The advice provided is grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: If the synthesis involves the reduction of a nitrile precursor, such as 1-Boc-3-cyano-3-ethylazetidine, residual nitrile may be present.

  • Over-alkylation or Di-Boc Species: If you are protecting 3-(aminomethyl)-3-ethylazetidine with di-tert-butyl dicarbonate ((Boc)₂O), it is possible to form the di-Boc protected product where both the primary amine and the azetidine nitrogen are protected.

  • Byproducts from Boc Protection: The reaction of amines with (Boc)₂O can sometimes lead to the formation of tert-butanol and other carbonate-related byproducts.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any bases like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), may be present.[2]

  • Ring-Opened Byproducts: Azetidine rings are strained and can be susceptible to ring-opening under certain conditions, although this is less common with the N-Boc protecting group which adds stability.

Q2: My crude material is an oil and difficult to handle. Can it be solidified?

A2: It is not uncommon for Boc-protected amines to be oils or semi-solids, especially if minor impurities are present.[3] While direct crystallization of the crude product may be challenging, purification by chromatography will often yield a more pure, and potentially solid, product. If the purified product is still an oil, you can attempt to form a salt (e.g., hydrochloride or trifluoroacetate) which is typically a crystalline solid. However, this would require a subsequent neutralization step if the free base is needed for the next synthetic step.

Q3: I am seeing significant tailing of my product during silica gel chromatography. What is causing this and how can I fix it?

A3: Significant tailing of amines on silica gel is a common issue. The primary cause is the interaction of the basic amine with the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and low recovery.

To mitigate this, you can:

  • Use a Basic Mobile Phase Additive: Incorporate a small amount of a volatile base into your eluent system. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice. Alternatively, a solution of ammonia in methanol can be used as part of the mobile phase.[4]

  • Use Amine-Functionalized Silica: This specialized stationary phase has a less acidic surface, which minimizes the strong interactions with basic compounds, often leading to improved peak shape without the need for mobile phase additives.

  • Pre-treat the Silica Gel: Before loading your sample, you can flush the column with your mobile phase containing the basic additive to neutralize the active sites on the silica.

Troubleshooting Specific Purification Techniques

Q4: I am attempting an acid-base extraction, but my recovery is low. What are the critical parameters to consider?

A4: Acid-base extraction is a powerful technique for purifying amines, but its success hinges on careful control of pH and proper solvent selection.[5] Here are some key considerations for this compound:

  • Choice of Acid: Use a dilute acid such as 1 M HCl to protonate the primary amine. The Boc-protecting group is sensitive to strong acids, so prolonged exposure to highly acidic conditions should be avoided.[1]

  • pH Control: The goal is to protonate the more basic primary amine (pKa ~10-11) while leaving the less basic Boc-protected azetidine nitrogen unprotonated. Adjust the pH of the aqueous phase to around 2-3 to ensure complete protonation of the primary amine, rendering it water-soluble.

  • Solvent Selection: Use an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate. Ensure your target compound is soluble in the chosen organic solvent in its neutral form.

  • Back Extraction: After separating the acidic aqueous layer containing your protonated product, you will need to neutralize it with a base (e.g., 1 M NaOH) to a pH of >10 to deprotonate the amine. Then, you can extract your neutral product back into an organic solvent.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break emulsions, you can add brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking.

Q5: My flash chromatography separation is not resolving the impurities from my product. What adjustments can I make?

A5: Achieving good resolution in flash chromatography requires careful optimization of the mobile phase and stationary phase.

  • Mobile Phase Polarity: this compound is a relatively polar compound due to the free amine. A typical mobile phase would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

  • Gradient Elution: A shallow gradient can often improve the separation of closely eluting compounds. Start with a low polarity mobile phase and gradually increase the polarity.

  • Stationary Phase: If you are still struggling with separation on standard silica gel (even with a basic additive), consider using a different stationary phase. As mentioned, amine-functionalized silica can be very effective. For very polar impurities, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may provide a better separation.

  • Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not exceeding the loading capacity of your column. It is often better to run multiple smaller columns than one overloaded large column.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Hexanes, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Appropriate glassware for chromatography

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM).

    • Spot the TLC plate and develop it in various solvent systems to find an optimal eluent. Good starting points are:

      • 5-10% Methanol in DCM with 0.5% TEA.

      • 50-80% Ethyl Acetate in Hexanes with 0.5% TEA.

    • The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pack the column, ensuring there are no air bubbles or cracks in the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol or ethyl acetate).

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Acid-Base Extraction

This protocol outlines a procedure for purifying this compound by separating it from non-basic impurities.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel and other appropriate glassware

  • pH paper or a pH meter

Procedure:

  • Dissolution: Dissolve the crude product in DCM or ethyl acetate (e.g., 50 mL for 1 g of crude material) in a separatory funnel.

  • Acidic Wash:

    • Add an equal volume of 1 M HCl to the separatory funnel.

    • Shake the funnel gently at first, and then more vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The protonated product will be in the aqueous (top) layer.

    • Drain the organic layer.

    • Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete transfer of the amine into the aqueous phase.

  • Neutralization and Back-Extraction:

    • Combine all the acidic aqueous extracts in a clean separatory funnel.

    • Cool the aqueous layer in an ice bath.

    • Slowly add 1 M NaOH with swirling until the pH is >10 (check with pH paper).

    • Add a fresh portion of DCM or ethyl acetate to the separatory funnel.

    • Shake to extract the neutralized product into the organic layer.

    • Separate the layers and repeat the extraction of the aqueous layer with the organic solvent two more times.

  • Washing and Drying:

    • Combine all the organic extracts containing the purified product.

    • Wash the organic layer with brine to remove any residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Recommended Starting Conditions for Flash Chromatography

Stationary PhaseMobile Phase SystemGradient ProfileComments
Silica GelMethanol in Dichloromethane (+ 0.5% TEA)0% to 10% MeOHGood for polar impurities.
Silica GelEthyl Acetate in Hexanes (+ 0.5% TEA)20% to 100% EtOAcVersatile for a range of impurities.
Amine-functionalized SilicaEthyl Acetate in Hexanes20% to 100% EtOAcIdeal for eliminating peak tailing.
C18 Reverse PhaseAcetonitrile in Water5% to 95% ACNUseful if impurities are very polar.

Visualizations

Logical Workflow for Purification Strategy Selection

Purification_Strategy Start Crude this compound TLC_Analysis Initial TLC Analysis Start->TLC_Analysis Impurity_Polarity Assess Impurity Polarity TLC_Analysis->Impurity_Polarity Non_Basic_Impurities Non-Basic Impurities Present? Impurity_Polarity->Non_Basic_Impurities Significant separation Flash_Chromatography Flash Chromatography Impurity_Polarity->Flash_Chromatography Complex mixture or closely eluting spots Acid_Base_Extraction Acid-Base Extraction Non_Basic_Impurities->Acid_Base_Extraction Yes Non_Basic_Impurities->Flash_Chromatography No or minor Acid_Base_Extraction->Flash_Chromatography Further purification needed Pure_Product Pure Product Acid_Base_Extraction->Pure_Product Sufficiently pure Recrystallization Recrystallization/Salt Formation Flash_Chromatography->Recrystallization If oil, attempt to solidify Flash_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision tree for selecting a purification strategy.

Experimental Workflow for Acid-Base Extraction

Acid_Base_Extraction_Workflow Start Crude Product in Organic Solvent Add_Acid Add 1 M HCl Start->Add_Acid Shake_Separate Shake & Separate Layers Add_Acid->Shake_Separate Aqueous_Layer Aqueous Layer (Protonated Product) Shake_Separate->Aqueous_Layer Organic_Layer Organic Layer (Non-Basic Impurities) Shake_Separate->Organic_Layer Neutralize Add 1 M NaOH (pH > 10) Aqueous_Layer->Neutralize Add_Organic Add Fresh Organic Solvent Neutralize->Add_Organic Shake_Separate2 Shake & Separate Layers Add_Organic->Shake_Separate2 Final_Organic Organic Layer (Pure Product) Shake_Separate2->Final_Organic Final_Aqueous Aqueous Layer (Salts) Shake_Separate2->Final_Aqueous Dry_Concentrate Dry & Concentrate Final_Organic->Dry_Concentrate End Purified Product Dry_Concentrate->End

Caption: Step-by-step workflow for acid-base extraction.

References

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • Di-tert-butyl Dicarbonate: A Key Reagent for Efficient Amine Protection. Fine Chemical Intermediates. [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC. [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. ResearchGate. [Link]

  • Synthesis of azetidine derivatives.
  • Crystallization method of Boc-amino acid.
  • Successful Flash Chromatography. King Group. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • 1-Boc-3-cyanoazetidine. PubChem. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Scholars Research Library. Der Pharma Chemica. [Link]

  • 1-Boc-3-cyanoazetidine. MySkinRecipes. [Link]

Sources

Storage and stability issues of 1-Boc-3-(aminomethyl)-3-ethylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Boc-3-(aminomethyl)-3-ethylazetidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, stability, and handling of this versatile building block. The inherent ring strain of the azetidine core and the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group necessitate careful handling to ensure experimental success.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on an understanding of the compound's chemical properties and potential degradation pathways.

Question 1: My reaction yield is unexpectedly low, and I suspect the starting material has degraded. How can I confirm its purity and integrity?

Answer:

Verifying the purity of your this compound before use is critical. Degradation typically manifests as partial or complete loss of the Boc group. We recommend two primary analytical methods:

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most direct method to assess structural integrity. A pure sample will exhibit characteristic signals. The most telling indicator of degradation is the appearance of new signals corresponding to the deprotected amine or the disappearance/diminution of the tert-butyl peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can detect the parent compound and lower molecular weight impurities, such as the deprotected amine.

Key Purity Indicators:

  • Presence of a sharp singlet at ~1.4 ppm in ¹H NMR: This signal corresponds to the nine protons of the tert-butyl group on the Boc protector.[1] Its integration value should be consistent with the other protons on the molecule.

  • Absence of isobutylene or tert-butanol signals: These are byproducts of Boc group cleavage and their presence indicates degradation.

  • A single major peak in LC-MS: The chromatogram should show a dominant peak corresponding to the expected mass of the compound (Molecular Weight: 214.32 g/mol ).

Table 1: Expected ¹H NMR Chemical Shifts for Purity Assessment
ProtonsExpected Chemical Shift (ppm, CDCl₃)MultiplicityKey Diagnostic Feature
tert-butyl (Boc)~1.4SingletIntegral should be 9H. Diminished intensity suggests deprotection.
Azetidine Ring CH₂~3.5 - 4.0MultipletsComplex pattern typical of strained rings.[1]
Aminomethyl CH₂~2.8Singlet or DoubletSignal for the CH₂ adjacent to the primary amine.
Ethyl CH₂~1.6Quartet
Ethyl CH₃~0.9Triplet
Experimental Protocol: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of your this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard (Optional but Recommended): Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to allow for quantitative analysis of purity.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Integrate the characteristic singlet of the Boc group's tert-butyl protons around 1.4 ppm.

    • Compare this integration to the protons on the azetidine ring and ethyl group to confirm the correct ratio.

    • Scrutinize the baseline for small peaks that may indicate the formation of impurities.

Question 2: I am observing spontaneous loss of the Boc group during my reaction, which is performed under non-acidic conditions. What could be the cause?

Answer:

While the Boc group is known for its stability in basic and nucleophilic conditions, its cleavage can be inadvertently triggered by several factors.[2][3][4]

  • Cryptic Acidity: Reagents or media that are not obviously acidic can still cause deprotection.

    • Acidic Surfaces: Chromatography on standard silica gel can be acidic enough to slowly cleave the Boc group. If purification by this method is necessary, consider using silica gel that has been pre-treated with a base like triethylamine.

    • Reagent Quality: Lower-grade solvents can contain acidic impurities. For example, dichloromethane (DCM) can degrade over time to produce trace amounts of HCl.

    • Lewis Acids: Some metal salts can act as Lewis acids and facilitate Boc cleavage.[5] Be mindful of any additives or catalysts in your reaction.

  • Thermal Instability: The Boc group is thermally labile.[2] Although significant decomposition often requires high temperatures (e.g., >85-90°C), prolonged heating even at moderate temperatures can lead to gradual deprotection.[2] Some studies show thermal deprotection can occur even without a catalyst.[6][7]

    • Causality: Thermolysis proceeds through a fragmentation mechanism, yielding the free amine, carbon dioxide, and isobutylene.[7] This process avoids the need for an acid catalyst but is highly temperature-dependent.

Diagram: Troubleshooting Workflow for Unintended Deprotection

G start Unintended Boc Deprotection Observed check_temp Was the reaction heated above 60°C? start->check_temp check_reagents Analyze Reagents and Solvents check_temp->check_reagents No high_temp High Probability of Thermal Degradation check_temp->high_temp Yes check_silica Was silica gel used for purification? check_reagents->check_silica No acid_source Identify Source of Acid Contamination check_reagents->acid_source Yes, potential contamination found check_silica->acid_source No, suspect other hidden acid source silica_issue Silica Gel Acidity is the Likely Cause check_silica->silica_issue Yes solution_temp Solution: Lower reaction temperature or reduce heating time. high_temp->solution_temp solution_reagents Solution: Use high-purity solvents. Check pH of aqueous reagents. acid_source->solution_reagents solution_silica Solution: Neutralize silica with Et3N or use alternative media (e.g., alumina). silica_issue->solution_silica

Caption: A workflow to diagnose the cause of unexpected Boc deprotection.

Frequently Asked Questions (FAQs)

Question 1: What are the optimal storage conditions for this compound?

Answer:

To maximize shelf-life and maintain purity, the compound should be stored under the following conditions. The primary goals are to protect it from acid, moisture, and heat.

Table 2: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Minimizes potential for thermal degradation of the Boc group.[2]
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and CO₂ which can form carbonic acid in solution.
Container Tightly sealed, amber glass vialProtects from moisture and light.
Environment Dry, well-ventilated areaPrevents moisture ingress and ensures safety.

Question 2: How stable is the Boc group to various chemical conditions?

Answer:

The Boc group's stability profile is well-characterized, making it a predictable protecting group. It is notably stable under basic conditions but labile in acidic environments.[2][8]

  • Stable to:

    • Most bases (e.g., NaOH, K₂CO₃, triethylamine).[3][4]

    • Most nucleophiles.

    • Reductive conditions (e.g., catalytic hydrogenation).

  • Labile (cleaved) by:

    • Strong acids (e.g., trifluoroacetic acid (TFA), HCl).[5][9] Cleavage is rapid at room temperature.

    • Some Lewis acids (e.g., ZnBr₂, AlCl₃).[5][9]

    • Elevated temperatures (>85°C).[2]

Question 3: What are the primary degradation pathways for this molecule?

Answer:

There are two main pathways through which this compound can degrade, both involving the loss of the Boc protecting group.

  • Acid-Catalyzed Hydrolysis: This is the most common degradation route.[9] The reaction is initiated by protonation of the carbamate carbonyl, followed by the elimination of a stable tert-butyl cation, which then forms isobutylene and CO₂.[10] This pathway is very efficient and is the standard method for deprotection.[5]

  • Thermolysis: As previously mentioned, heating the compound can cause the Boc group to fragment into isobutylene and carbon dioxide, liberating the free amine.[7] This reaction does not require a catalyst but is generally less controlled than acid-mediated deprotection.

Diagram: Primary Degradation Pathways

G cluster_0 Starting Material cluster_1 Degradation Conditions cluster_2 Degradation Products start 1-Boc-3-(aminomethyl)- 3-ethylazetidine acid Acid-Catalyzed Hydrolysis start->acid H⁺ (e.g., TFA, HCl) thermal Thermal Degradation start->thermal Δ (Heat > 85°C) product Deprotected Amine + Isobutylene + CO₂ acid->product thermal->product

Caption: The two main routes for the degradation of the Boc-protected compound.

References

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]

  • Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the N-alkylation of azetidines. Azetidine moieties are prized in modern medicinal chemistry for their ability to enhance critical physicochemical properties like solubility and metabolic stability in drug candidates.[1][2] The nitrogen atom of this strained four-membered ring serves as a key synthetic handle for diversification and structure-activity relationship (SAR) studies.[1]

This guide is structured to provide direct, actionable solutions to common experimental challenges, moving from high-level frequently asked questions to in-depth troubleshooting for specific reaction failures.

Frequently Asked Questions (FAQs)

Question: What are the primary methods for the N-alkylation of azetidines?

Answer: The two most robust and widely employed methods are:

  • Direct Alkylation: This is a classical SN2 reaction where the azetidine nitrogen acts as a nucleophile, displacing a leaving group from an alkylating agent (e.g., an alkyl halide or sulfonate).[3] This method is straightforward but can be susceptible to challenges like over-alkylation.

  • Reductive Amination: This highly selective, two-step, one-pot process involves the initial formation of an iminium ion from the azetidine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[1][4] This method is often preferred as it inherently prevents the common issue of over-alkylation seen in direct alkylation.[4]

Question: How do I choose between direct alkylation and reductive amination?

Answer: The choice depends on your substrate and desired outcome.

  • Choose Direct Alkylation when you are using a simple, reactive primary alkyl halide and want a quick, straightforward procedure. It is effective for introducing groups like methyl or ethyl.[5]

  • Choose Reductive Amination when you need to avoid over-alkylation, when introducing more complex or sterically hindered alkyl groups, or when your alkylating precursor is an aldehyde or ketone.[1][6] It offers greater control and often cleaner reaction profiles.

Question: What is the best general-purpose protecting group for an azetidine nitrogen if I need to perform other reactions first?

Answer: The tert-butoxycarbonyl (Boc) group is the most common and versatile protecting group for the azetidine nitrogen.[7] It is robust under a wide range of non-acidic reaction conditions and can be cleanly removed with acid (e.g., TFA in DCM).[7] For orthogonal strategies, benzyl (Bn) or carbobenzyloxy (Cbz) groups are also effective.[7]

Question: Why is my N-alkylation reaction failing or giving low yields?

Answer: Failure in azetidine N-alkylation often stems from one of four key areas: (1) steric hindrance, (2) inappropriate choice of base, (3) a poor leaving group on the alkylating agent, or (4) suboptimal solvent selection. The inherent ring strain of the azetidine can also make it susceptible to undesired ring-opening under harsh conditions.[2][8] Our detailed troubleshooting guide below addresses each of these issues.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section is organized by the specific problem you are observing in your experiment.

Problem 1: Low or No Conversion of Starting Material

If your TLC or LC-MS analysis shows a significant amount of unreacted azetidine starting material, consider the following causes and solutions.

Low_Conversion_Troubleshooting start Low/No Conversion Observed check_method Reaction Method? start->check_method direct_alk Direct Alkylation check_method->direct_alk Direct Alkylation red_am Reductive Amination check_method->red_am Reductive Amination check_lg Is Leaving Group Sufficiently Reactive? (I > Br > OTs > Cl) direct_alk->check_lg check_reductant Is the Reducing Agent Active & Appropriate? red_am->check_reductant sol_lg Solution: - Switch to Alkyl Iodide - Add catalytic KI - Use Alkyl Tosylate/Triflate check_lg->sol_lg No check_base Is the Base Appropriate for the Substrate? check_lg->check_base Yes sol_base Solution: - Use stronger base (NaH, KHMDS)  for less nucleophilic azetidines - Use Cs₂CO₃ for better solubility - Ensure base is anhydrous check_base->sol_base No check_sterics Is Steric Hindrance a Factor? check_base->check_sterics Yes sol_sterics Solution: - Increase reaction temperature - Extend reaction time - Use a more reactive  alkylating agent (e.g., triflate) check_sterics->sol_sterics Yes sol_reductant Solution: - Use fresh STAB or NaBH₃CN - Ensure anhydrous conditions - Add acetic acid catalyst  (especially for ketones) check_reductant->sol_reductant No check_imine Is Iminium Formation Being Achieved? check_reductant->check_imine Yes sol_imine Solution: - Use molecular sieves to  remove water byproduct - Allow sufficient time for  imine formation before adding  reducing agent check_imine->sol_imine No

Caption: Troubleshooting workflow for low reaction conversion.

Cause A: Poor Leaving Group (Direct Alkylation)

The SN2 reaction rate is highly dependent on the quality of the leaving group. The general reactivity trend is R-I > R-Br > R-OTs >> R-Cl.

  • Solution: If you are using an alkyl chloride or bromide with slow reactivity, consider switching to the more reactive alkyl iodide. Alternatively, you can add a catalytic amount of potassium iodide (KI) to the reaction mixture. The iodide will perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[9]

Cause B: Inappropriate Base Selection (Direct Alkylation)

The base's role is to deprotonate the azetidine (if starting from a salt) or to scavenge the acid byproduct. Its strength and solubility are critical.

  • Solution: For weakly nucleophilic azetidines (e.g., those with electron-withdrawing groups), a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) may be necessary to ensure sufficient concentration of the free amine.[10][11] For standard alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common.[5] Cs₂CO₃ is often a superior choice to K₂CO₃ due to its greater solubility in organic solvents like acetonitrile and DMF.[9]

BasepKa (Conjugate Acid)Common SolventsKey Characteristics
K₂CO₃10.3DMF, AcetonitrileStandard, inexpensive, but has low solubility.[5]
Cs₂CO₃10.3DMF, Acetonitrile, THFMore soluble than K₂CO₃, often leading to faster reactions.[9]
DIPEA (Hünig's base)10.7DCM, AcetonitrileNon-nucleophilic organic base; acts as a proton scavenger.
NaH~36THF, DMFStrong, non-nucleophilic; used to deprotonate the azetidinium salt completely. Requires anhydrous conditions.
KHMDS / LiHMDS~26THF, TolueneVery strong, non-nucleophilic, sterically hindered base. Good for hindered substrates.[2][10]

Cause C: Steric Hindrance

Steric congestion, either on the azetidine ring or on the alkylating agent, can dramatically slow down the reaction.[10][12] The four-membered ring structure imposes rigid steric constraints that can hinder the approach of the electrophile.[13]

  • Solution: If steric hindrance is suspected, you may need to employ more forcing conditions. Increase the reaction temperature and/or extend the reaction time. Using a more reactive electrophile, such as an alkyl triflate, can also overcome high steric barriers.

Cause D: Ineffective Reduction (Reductive Amination)

The success of reductive amination hinges on the selective reduction of the iminium ion intermediate.

  • Solution: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice as it is mild, moisture-tolerant, and highly selective for the iminium ion.[4] Ensure your reagent is fresh, as hydride reagents can degrade over time. If the reaction is sluggish, particularly with ketones, the addition of a catalytic amount of acetic acid can accelerate iminium ion formation.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates competing reaction pathways.

Cause A: Over-Alkylation / Quaternization (Direct Alkylation)

The product, a tertiary amine, can be more nucleophilic than the starting secondary amine and react with another equivalent of the alkylating agent to form a quaternary ammonium salt.

  • Solution: This is a classic problem with direct alkylation.[4] To mitigate it, use a slight excess of the azetidine relative to the alkylating agent and add the alkylating agent slowly to the reaction mixture. The most effective solution is to switch to the reductive amination protocol, which is not susceptible to over-alkylation.[1]

Cause B: Elimination of the Alkylating Agent

If you are using a secondary or tertiary alkyl halide, the azetidine can act as a base, promoting an E2 elimination reaction to form an alkene instead of the desired SN2 substitution product.

  • Solution: Lowering the reaction temperature generally favors substitution over elimination. If possible, switch to a primary alkyl halide. If a secondary halide must be used, consider using a less-basic and more-nucleophilic solvent/base combination.

Cause C: Ring-Opening of the Azetidine

The azetidine ring possesses significant ring strain (~25.4 kcal/mol) and can be opened under certain conditions, particularly acidic ones.[2]

  • Solution: Be cautious during the aqueous workup. Ensure the pH remains neutral or slightly basic to prevent acid-catalyzed hydrolysis or ring-opening.[11] If you used an N-Boc protecting group and need to remove it, be aware that the deprotection conditions (strong acid) will yield the free azetidinium salt.

Validated Experimental Protocols

The following are generalized, robust protocols that serve as an excellent starting point for your specific substrates.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol is adapted from standard literature procedures.[5]

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the azetidine starting material (1.0 eq) and anhydrous acetonitrile or DMF (to make a 0.1-0.2 M solution).

  • Add Base: Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

  • Add Alkylating Agent: Add the alkyl bromide (1.1 - 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-80 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Reactions are typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash with water (2x) and then brine (1x) to remove the DMF or other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is based on the highly reliable STAB reduction method.[1][4]

Reductive_Amination_Workflow sub_A Azetidine (1.0 eq) mix 1. Combine Azetidine & Carbonyl in Anhydrous Solvent (DCE/THF) 2. Stir at RT for 30-60 min sub_A->mix sub_B Aldehyde/Ketone (1.1 eq) sub_B->mix imine Iminium Ion Formation (in situ) mix->imine reduce Add STAB (1.5 eq) Stir at RT for 2-16 h imine->reduce product N-Alkylated Azetidine reduce->product

Caption: General workflow for N-alkylation via reductive amination.

  • Setup: To a round-bottom flask, add the azetidine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq). Dissolve them in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. For less reactive carbonyls, adding molecular sieves can help drive this equilibrium forward.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete in 2-12 hours.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15-30 minutes until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Alonso, L., et al. (2022).
  • Kaabi, A., et al. (2022).
  • Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • BenchChem. (2025).
  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • ACS Green Chemistry Institute. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Working with Substituted Azetidines.
  • Reddit User Discussion. (2021).
  • Gimaletdinow, A. M., et al. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC - NIH.
  • Organic Chemistry Portal. (n.d.).
  • Clayden, J., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. NIH.
  • BenchChem. (2025). Optimization of reaction conditions for azetidine synthesis.

Sources

Preventing dimer formation in azetidine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for challenges encountered during azetidine coupling reactions, with a specific focus on preventing the formation of undesired dimeric byproducts. Our approach is rooted in mechanistic principles to empower you to diagnose and solve issues in your own laboratory settings.

Introduction: The Challenge of Azetidine Coupling

Azetidines are valuable saturated heterocyles in medicinal chemistry, prized for their ability to impart unique three-dimensional structure, improve metabolic stability, and serve as rigid scaffolds.[1][2] However, their inherent ring strain (approx. 25.4 kcal/mol) presents unique challenges during synthetic manipulations, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][3]

One of the most frequently encountered and frustrating side reactions is the formation of undesired dimeric species. This guide will dissect the likely origins of these byproducts and provide actionable, field-proven strategies to favor the formation of your desired product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding dimer formation in the context of azetidine coupling reactions.

Q1: I'm seeing a "dimer" in my N-arylation of azetidine. What is the most likely culprit?

While it's natural to assume two azetidine molecules are coupling together, this is a very rare event. In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the term "dimer" most often refers to the homocoupling of your aryl halide electrophile (e.g., Ar-X + Ar-X → Ar-Ar). This side reaction is a well-known issue in cross-coupling chemistry.[4]

The second possibility, particularly in complex molecules, is an intramolecular cyclization event where the catalyst promotes the formation of an azetidine ring from a different part of the molecule, which can be mistaken for a dimer of the starting material if not carefully analyzed.[5]

Q2: What is the primary mechanistic cause of aryl halide homocoupling?

Aryl halide homocoupling is often promoted when the standard catalytic cycle is disrupted. Key causes include:

  • Slow Reductive Elimination: If the final step of the catalytic cycle—the formation of the C-N bond and regeneration of the Pd(0) catalyst—is slow, the Pd(II)-Aryl intermediate has more time to participate in side reactions.

  • Oxidative Addition to a Second Aryl Halide: A Pd(II)-Aryl complex can undergo a second oxidative addition with another molecule of aryl halide, leading to a Pd(IV) intermediate that can then reductively eliminate to form the Ar-Ar dimer.

  • Presence of Oxygen: Trace oxygen can oxidize the Pd(0) catalyst, leading to ill-defined Pd species that can promote homocoupling.

Q3: How does the choice of ligand impact dimer formation?

The ligand is arguably the most critical factor in controlling the outcome of a Buchwald-Hartwig amination.[4][6] It directly influences the rates of oxidative addition and reductive elimination.

  • Bulky, Electron-Rich Ligands: Ligands like biarylphosphines (e.g., RuPhos, XPhos, SPhos) are the gold standard for a reason.[6] Their steric bulk promotes the crucial reductive elimination step, accelerating the formation of the desired C-N bond and minimizing the lifetime of intermediates that could lead to homocoupling.

  • Bidentate Ligands: In some cases, bidentate ligands like BINAP or DPPF can help prevent the formation of inactive palladium dimers, keeping the catalyst active in the desired cycle.[4]

Q4: Can the base I use contribute to side reactions?

Absolutely. The base plays multiple roles: it deprotonates the amine (or its protonated form) to make it a better nucleophile and participates in the regeneration of the Pd(0) catalyst.

  • Strong, Non-Nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOt-Bu) are often required to achieve a high reaction rate.[6] However, if the rate of the desired coupling is intrinsically slow, a very strong base can sometimes promote side reactions.

  • Weaker Bases: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective, particularly with more reactive aryl halides (iodides and bromides). They may lead to slower reactions but can sometimes provide a cleaner reaction profile by minimizing base-promoted degradation of starting materials or products.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving the problem of dimer formation in your azetidine coupling reactions.

Problem: High percentage of Ar-Ar homocoupling product detected by LC-MS/NMR.

This is the most common "dimer" issue. The troubleshooting workflow below is designed to systematically eliminate the root causes.

G cluster_0 Troubleshooting Workflow: Aryl Halide Homocoupling Start High Ar-Ar Dimer Detected Step1 Step 1: Optimize Catalyst System (Ligand is Key) Step2 Step 2: Adjust Reaction Conditions (Concentration & Temperature) Step3 Step 3: Modify Reagent Addition Step4 Step 4: Re-evaluate Base & Solvent End Dimer Minimized

Caption: Troubleshooting workflow for aryl halide homocoupling.

Detailed Troubleshooting Steps:

Step 1: Optimize the Catalyst System

  • Causality: The ligand is the primary controller of the catalytic cycle's efficiency. An inappropriate ligand leads to slow reductive elimination, giving side reactions a chance to occur.

  • Actionable Advice:

    • Switch to a Bulky Biarylphosphine Ligand: If you are using simpler ligands like PPh₃ or P(tBu)₃, switch to a state-of-the-art Buchwald ligand. For N-arylation of secondary amines like azetidine, ligands such as RuPhos , BrettPhos , or XPhos are excellent starting points.

    • Increase Ligand:Palladium Ratio: Try increasing the L:Pd ratio from the standard 1.2:1 to 2:1 or even higher. This can help ensure the palladium center is fully coordinated with the electron-rich phosphine, which promotes reductive elimination.

    • Use a Pre-formed Catalyst: Using a well-defined Pd(II) pre-catalyst (e.g., RuPhos G3 or G4 Palladacycle) can provide more consistent results than generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.

Step 2: Adjust Reaction Conditions

  • Causality: High concentrations can favor bimolecular side reactions (like homocoupling) over the desired bimolecular cross-coupling, especially at the beginning of the reaction. High temperatures can accelerate all reactions, but may disproportionately increase the rate of catalyst decomposition or side reactions.

  • Actionable Advice:

    • Lower the Concentration: Dilute the reaction. Try running the reaction at 0.1 M or even 0.05 M with respect to the limiting reagent. This can disfavor the undesired bimolecular homocoupling pathway.

    • Lower the Temperature: If you are running the reaction at >100 °C, try lowering the temperature to 80 °C or even room temperature (if using a highly active catalyst system). While this will slow the reaction, it may significantly suppress dimer formation.

Step 3: Modify Reagent Addition

  • Causality: Maintaining a low, steady concentration of the most reactive coupling partner can prevent it from engaging in side reactions.

  • Actionable Advice:

    • Slow Addition of the Aryl Halide: Prepare a solution of your aryl halide in the reaction solvent and add it slowly via a syringe pump over several hours to the mixture containing the azetidine, base, and catalyst. This keeps the instantaneous concentration of the electrophile low.

Step 4: Re-evaluate Base and Solvent

  • Causality: The interplay between base strength, solubility, and solvent polarity can be subtle but impactful. A base that is too strong or a solvent that does not properly solubilize all components can lead to a messy reaction.

  • Actionable Advice:

    • Screen Bases: If NaOt-Bu is failing, consider a weaker inorganic base like Cs₂CO₃ or K₃PO₄.

    • Change Solvents: While toluene and dioxane are common, sometimes a switch to a solvent like t-amyl alcohol or CPME (cyclopentyl methyl ether) can alter the solubility of intermediates and suppress side reactions. Ensure all solvents are rigorously degassed to remove oxygen.

ParameterInitial Condition (High Dimer)Optimized Condition (Low Dimer)Rationale
Ligand PPh₃RuPhos or XPhosBulky, electron-rich ligands accelerate C-N reductive elimination.[6]
Concentration 0.5 M0.1 MLow concentration disfavors bimolecular side reactions.
Temperature 110 °C80 °CLower temperature increases selectivity for the desired pathway.
Addition All reagents at onceSlow addition of Aryl-XMaintains low concentration of the species prone to homocoupling.
Base NaOt-BuCs₂CO₃A weaker base may offer higher selectivity in some systems.

Part 3: Mechanistic Insight & Advanced Scenarios

Scenario: Unwanted Intramolecular Azetidination

In some complex substrates, particularly during C-H activation/arylation reactions, an intramolecular C-N cyclization can occur, forming an azetidine ring as a byproduct. This was observed in the C-H arylation of pentacyclic triterpenoids, where the picolinamide directing group's nitrogen atom attacks the palladium-activated carbon center.[5]

G

Caption: Competing reductive elimination pathways.

Key Finding: The electronic nature of the aryl iodide coupling partner was found to dictate the reaction outcome.[5]

  • Electron-Donating Groups on Ar-I: Favored the desired C-C bond formation (arylation).

  • Electron-Withdrawing Groups on Ar-I: Slowed the desired C-C coupling, allowing the competing intramolecular C-N reductive elimination to dominate, forming the azetidine byproduct.[5]

Troubleshooting Strategy: If you suspect this is occurring, try switching your aryl halide to one with an electron-donating group (e.g., use 4-iodoanisole instead of 4-iodonitrobenzene) to see if the product distribution shifts in favor of your desired arylated product.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Azetidine with Minimized Dimer Formation

This protocol incorporates best practices for suppressing aryl halide homocoupling.

Materials:

  • Azetidine (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • RuPhos G3 Palladacycle (2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed Toluene (to make a 0.1 M solution)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the RuPhos G3 Palladacycle and sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).

  • Add Reagents: Add the azetidine followed by the anhydrous, degassed toluene.

  • Stir: Begin stirring the mixture at room temperature.

  • Add Aryl Bromide: Add the aryl bromide to the stirring suspension.

  • Heat: Heat the reaction mixture to 80-100 °C.

  • Monitor: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Slow-Addition Procedure to Suppress Dimerization

Use this protocol when significant homocoupling persists even after ligand optimization.

Setup:

  • Reaction Flask: A three-neck flask under Argon containing the azetidine (1.2 equiv), base (e.g., Cs₂CO₃, 2.0 equiv), catalyst system (e.g., Pd₂(dba)₃ + XPhos), and half of the total solvent.

  • Syringe Pump: A syringe loaded with a solution of the aryl halide (1.0 equiv) in the other half of the total solvent.

Procedure:

  • Initial Heating: Heat the reaction flask to the desired temperature (e.g., 90 °C).

  • Slow Addition: Using the syringe pump, add the aryl halide solution to the reaction flask over a period of 4-8 hours.

  • Stir: After the addition is complete, allow the reaction to stir at temperature for an additional 1-2 hours.

  • Monitor & Work-up: Monitor and work up the reaction as described in Protocol 1.

By understanding the underlying mechanisms and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your azetidine coupling reactions and minimize the formation of unwanted dimeric byproducts.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. Available at: [Link]

  • Dudina, R. I., et al. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 5(31), 19485-19495. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald-Hartwig amination. Chemistry LibreTexts. Available at: [Link]

  • Kürti, L., et al. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available at: [Link]

  • Goetz, A. E., et al. (2012). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Catalyst Removal from 1-Boc-3-(aminomethyl)-3-ethylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Boc-3-(aminomethyl)-3-ethylazetidine. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the critical step of removing residual metal catalysts from this valuable pharmaceutical building block. The unique structure of this azetidine derivative, containing two nitrogen ligands, presents specific challenges in achieving the high purity required for active pharmaceutical ingredient (API) synthesis. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used in syntheses involving this compound that necessitate removal?

The synthesis of complex amines and protected azetidines often involves palladium-catalyzed reactions.[1][2] These are highly efficient for forming carbon-carbon and carbon-heteroatom bonds.[3] Common examples include Suzuki-Miyaura or Buchwald-Hartwig couplings to build the carbon skeleton, or palladium-on-carbon (Pd/C) for hydrogenation steps. While essential for the synthesis, residual palladium must be meticulously removed from the final product.

Q2: Why is the complete removal of residual palladium so critical for pharmaceutical intermediates?

The primary driver is patient safety. Palladium, like other heavy metals, is toxic and poses health risks. Regulatory bodies, such as the FDA and EMA, have established strict limits on the presence of such elemental impurities in final drug products. The International Council for Harmonisation (ICH) Q3D guideline provides a framework for controlling these impurities.[4] For palladium, an orally administered drug product with a daily dose of 10 grams or less has an acceptable limit of 10 ppm.[5] Failure to meet these specifications can lead to batch rejection, regulatory hurdles, and significant delays in drug development.

Q3: What are the main strategies for removing residual palladium catalysts?

Several methods are available, each with distinct advantages and disadvantages. The choice depends on the specific palladium species, the solvent system, and the scale of the reaction.[6]

  • Metal Scavengers: These are solid-supported materials (often silica or polymer-based) functionalized with ligands that have a high affinity for palladium, such as thiols, thioureas, or trimercaptotriazine (TMT).[7][8] The palladium-scavenger complex is then easily removed by filtration.

  • Activated Carbon: This is a cost-effective adsorbent that can remove palladium.[6] However, it can suffer from a lack of selectivity, leading to non-specific adsorption of the desired product and, consequently, yield loss.[9]

  • Crystallization: Recrystallization can be an effective purification step. However, it is not always reliable for palladium removal, as the metal can sometimes co-crystallize or become concentrated in the crystal lattice.[10]

  • Chromatography: While effective at a lab scale, column chromatography is often less practical and cost-effective for large-scale manufacturing processes.[1]

Q4: How can I accurately measure the concentration of residual palladium in my product?

For precise quantification required to meet regulatory standards, the industry-standard methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[7][11] These techniques offer high sensitivity and can detect palladium at parts-per-million (ppm) or even parts-per-billion (ppb) levels. For rapid, in-process screening to quickly assess the effectiveness of a scavenging method, colorimetric assays are also available.[11][12]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges you may encounter while purifying this compound.

Issue 1: Palladium levels remain high (>10 ppm) even after standard work-up and filtration.
  • Underlying Cause: This is the most common issue and is directly related to the molecular structure. The nitrogen atoms on both the azetidine ring and the primary aminomethyl group are excellent ligands that can form stable, soluble complexes with palladium species.[9][13] This chelation prevents the palladium from precipitating, making simple filtration through mediums like Celite ineffective for removing anything other than heterogeneous Pd/C.[14]

  • Recommended Solutions:

    • Employ a High-Affinity Metal Scavenger: This is the most robust solution. Scavengers with sulfur-containing functional groups (e.g., thiols, thioureas) are particularly effective at breaking the palladium-nitrogen coordination and binding the metal.[15] Silica-based scavengers like ISOLUTE® Si-TMT are highly effective.[16]

    • Optimize Scavenging Conditions: The efficiency of scavenging is dependent on time, temperature, and scavenger loading.

      • Temperature: Gently heating the mixture (e.g., to 40-50 °C) can increase the rate of scavenging.

      • Time: Allow sufficient time for the scavenger to work. This can range from a few hours to overnight.

      • Loading: Use an appropriate excess of the scavenger. A screening experiment is recommended to find the optimal balance between palladium removal and cost.

Issue 2: Significant loss of this compound product during the purification process.
  • Underlying Cause: Product loss is typically due to non-specific adsorption onto the purification medium. This is a well-documented drawback of using activated carbon, which can adsorb the organic product alongside the metal impurity.[9] Some lower-quality scavengers can also exhibit this behavior.

  • Recommended Solutions:

    • Reduce Adsorbent Quantity: Use the minimum amount of activated carbon or scavenger required to meet the palladium specification. Determine this through small-scale optimization experiments.

    • Screen for Selective Scavengers: High-quality, silica-based scavengers often offer better selectivity for the metal over the API, minimizing product loss.[13]

    • Product Recovery Wash: After filtering off the scavenger, wash the collected solid with a small amount of a clean, appropriate solvent. This can help recover any adsorbed product without re-introducing significant amounts of palladium.

Issue 3: Inconsistent palladium removal from batch to batch.
  • Underlying Cause: Variability often stems from subtle differences in the reaction work-up, which can alter the oxidation state or coordination sphere of the residual palladium. Different palladium species can have different affinities for scavengers.[8]

  • Recommended Solutions:

    • Standardize the Work-up Protocol: Ensure that every step before the scavenging phase—such as quenching, extraction, and washes—is performed consistently across all batches.

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For instance, scavengers based on trimercaptotriazine (TMT) are known for their broad applicability.[8]

    • Consider a Pre-treatment Step: In some cases, a mild oxidant or reductant can be added during work-up to convert various palladium species into a single, more easily scavenged form (e.g., Pd(0) or Pd(II)). This approach should be carefully validated to ensure it does not affect the product.

Data & Protocols

Table 1: Comparison of Palladium Removal Methodologies
MethodAdvantagesDisadvantagesBest Suited For
Metal Scavengers High efficiency and selectivity; simple filtration removal; wide range of options available.[3]Higher initial cost compared to carbon; requires optimization (time, temp, loading).Achieving very low palladium levels (<10 ppm) in pharmaceutical intermediates.[15]
Activated Carbon Low cost; readily available.[6]Can lead to significant product loss due to non-specific adsorption; lower efficiency for some Pd species.[8]Initial bulk removal of palladium or when cost is the primary constraint and yield loss is acceptable.
Crystallization Can provide very pure product; scalable.Palladium may co-crystallize, leading to poor removal; can be solvent and time-intensive.[10]Final purification step, often after a primary scavenging step has removed the bulk of the metal.
Chromatography Excellent separation capabilities.Not easily scalable for manufacturing; solvent-intensive; high cost.[1]Small-scale laboratory purification and isolation.
Experimental Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

This protocol provides a general workflow for using a scavenger like Biotage® MP-TMT or ISOLUTE® Si-TMT.

  • Dissolution: After the initial reaction work-up (e.g., extraction), dissolve the crude this compound in a suitable organic solvent (e.g., Ethyl Acetate, Acetonitrile, or THF).

  • Scavenger Addition: Add the selected metal scavenger to the solution. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.

  • Agitation & Heating: Stir the suspension at room temperature or heat to 40-50 °C. Monitor the reaction over time (e.g., 2-18 hours).

  • Filtration: Once the scavenging is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the solid scavenger.

  • Rinsing: Wash the filter cake with a small volume of the clean solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washes. Concentrate the solution under reduced pressure and analyze the resulting product for residual palladium content using ICP-MS.[7]

Visualization: Decision Workflow for Catalyst Removal

This diagram outlines a logical process for selecting and optimizing a palladium removal strategy.

Catalyst Removal Workflow start Crude Product with >10 ppm Pd scavenger_screen Screen Scavengers (Thiol, TMT, Amine-based) & Activated Carbon start->scavenger_screen pd_low Is Pd < 10 ppm? scavenger_screen->pd_low yield_ok Is Yield Acceptable? pd_low->yield_ok Yes optimize Optimize Conditions: - Scavenger Loading - Temperature - Time pd_low->optimize No re_screen Select New Scavenger or Method yield_ok->re_screen No final_product Final Purified Product (Pd < 10 ppm) yield_ok->final_product Yes optimize->pd_low re_screen->scavenger_screen crystallize Consider Crystallization as a Polishing Step final_product->crystallize Optional

Caption: Decision tree for selecting and optimizing a palladium removal strategy.

References

  • Arbor Assays. (2017).
  • Benchchem.
  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.).
  • ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development.
  • Benchchem. Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
  • NIH. (2022).
  • ResearchGate. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF.
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • ACS Publications. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • Biotage. (2023).
  • SpinChem. (n.d.).
  • ResearchGate. (n.d.).
  • CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities.
  • ACS Publications. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
  • NIH. (n.d.). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC - PubMed Central.
  • Alfa Chemistry. (n.d.). ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals.
  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2).
  • WHO Prequalification of Medicines Programme. (2019). Use of ICHQ3D Guideline in the Assessment of APIMFs Submitted in Support of an FPP or Prequalified API.
  • Reddit. (2023). Your trick to remove residual palladium.
  • ResearchGate. (2015).
  • Benchchem.

Sources

Managing ring strain in azetidine synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

A-ZET-SYNTH™ Solutions | Senior Application Scientist Support

Welcome to the A-ZET-SYNTH™ Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of azetidine-containing molecules. As Senior Application Scientists, we understand the unique challenges posed by the inherent ring strain of the azetidine core. This resource provides in-depth, field-tested insights and troubleshooting solutions to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What exactly is "ring strain" in azetidine, and why is it the central problem in its synthesis?

A: Ring strain, or Baeyer strain, in azetidine arises from the significant deviation of its internal C-C-C and C-N-C bond angles from the ideal tetrahedral angle of 109.5°. The four-membered ring forces these angles to be approximately 90°, creating substantial angle strain and torsional strain (eclipsing interactions between hydrogens on adjacent carbons). This stored potential energy makes the ring thermodynamically unstable compared to its open-chain precursor or larger ring systems like pyrrolidine.

This inherent instability is the core challenge because:

  • High Activation Energy for Ring Closure: The synthetic precursor must overcome a significant energy barrier to adopt the strained, cyclic conformation required for ring formation.

  • Propensity for Ring-Opening: Once formed, the azetidine ring is susceptible to nucleophilic attack, which can lead to ring-opening side reactions, especially under harsh reaction conditions.

  • Competing Side Reactions: The energy required to form the four-membered ring is often comparable to that of competing intermolecular reactions (e.g., dimerization, polymerization) or intramolecular elimination reactions.

Q2: How does the choice of N-protecting group influence the success of an azetidine synthesis?

A: The N-protecting group is arguably one of the most critical variables in a successful azetidine synthesis. Its role extends beyond simply masking the nitrogen's reactivity. An ideal protecting group for azetidine synthesis should:

  • Facilitate Ring Closure: Bulky protecting groups, such as tosyl (Ts) or nosyl (Ns), can promote cyclization through the Thorpe-Ingold effect. These groups can compress the bond angle between the substituents on the nitrogen atom, pre-organizing the precursor molecule into a conformation that favors intramolecular ring closure over competing intermolecular reactions.

  • Provide Stability: Electron-withdrawing groups like sulfonyl derivatives (tosyl, nosyl) decrease the nucleophilicity of the nitrogen atom in the final product, making the azetidine ring less prone to ring-opening and other decomposition pathways.

  • Be Orthogonally Cleavable: The protecting group must be removable under conditions that do not destroy the sensitive azetidine ring. For example, while a tosyl group is excellent for formation, its removal often requires harsh reducing agents (e.g., sodium in liquid ammonia) that can be incompatible with other functional groups. In contrast, a Boc group can be removed under acidic conditions, and a Cbz group via hydrogenolysis, offering milder deprotection pathways.

Here is a summary of commonly used N-protecting groups:

Protecting GroupKey AdvantagesCommon Cleavage ConditionsPotential Issues
Tosyl (Ts) Excellent for promoting cyclization (Thorpe-Ingold effect); stabilizes the final ring.Harsh reduction (e.g., Na/NH₃, HBr/phenol).Difficult to remove without affecting other functional groups.
Nosyl (Ns) Similar benefits to Tosyl but is cleaved under much milder nucleophilic conditions (e.g., thiophenol/K₂CO₃).Thiolates (e.g., thiophenol, mercaptoacetic acid).Can be sensitive to some nucleophiles used in other reaction steps.
Boc Easily cleaved under mild acidic conditions (e.g., TFA).Trifluoroacetic acid (TFA), HCl in dioxane.Less effective at promoting cyclization compared to sulfonyl groups.
Benzyl (Bn) Stable to a wide range of conditions.Hydrogenolysis (e.g., H₂, Pd/C).Removal can be difficult if catalyst poisoning occurs.
Cbz Removed by hydrogenolysis.Hydrogenolysis (e.g., H₂, Pd/C).Similar challenges to benzyl group removal.

Troubleshooting Guide: Common Experimental Failures

Problem: My intramolecular cyclization to form the azetidine ring is giving very low or no yield.

This is a classic problem stemming from the high activation energy of 4-exo-tet cyclizations. Let's break down the potential causes and solutions.

Cause 1: Poor Leaving Group on the Electrophilic Carbon

The nucleophilic nitrogen (or its precursor) needs to attack a carbon atom bearing a group that can readily depart with its electron pair. If the leaving group is poor, the activation energy for this Sɴ2 reaction will be too high to compete with other pathways.

  • Expert Diagnosis: You are likely using a hydroxyl group (-OH) directly without activation. While convenient, hydroxide (-OH) is a very poor leaving group.

  • Solution: Convert the terminal hydroxyl group into a better leaving group. A sulfonate ester, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf), is the industry standard. The conversion is a reliable, high-yielding reaction.

► Recommended Protocol: Activation of a Primary Alcohol

  • Dissolve the γ-amino alcohol precursor (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar).

  • Add triethylamine (1.5 eq) to act as a base.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude tosylate can often be used directly in the subsequent cyclization step.

Cause 2: Unfavorable Reaction Kinetics (Intermolecular vs. Intramolecular)

If the concentration of your reaction is too high, the reactive ends of two different precursor molecules are more likely to find each other than the two ends of the same molecule. This leads to the formation of dimers and polymers instead of your desired azetidine.

  • Expert Diagnosis: You are observing a significant amount of high-molecular-weight material (baseline streaking on TLC) or a distinct spot corresponding to a dimer.

  • Solution: Employ the principle of high dilution. By significantly reducing the concentration of the substrate, you can kinetically favor the intramolecular cyclization pathway.

► Workflow: Implementing High Dilution

high_dilution sub Prepare Substrate Solution (e.g., 0.01 M in THF) pump Syringe Pump sub->pump Load base Prepare Base Solution (e.g., NaH in refluxing THF) reaction Reaction Flask (Vigorously Stirred) base->reaction Initial Charge pump->reaction Add dropwise over several hours (e.g., 8-12h)

Caption: High dilution setup to favor intramolecular cyclization.

Cause 3: Incorrect Base or Solvent

The choice of base and solvent is critical. The base must be strong enough to deprotonate the amine or sulfonamide to generate the nucleophile, but it should not promote elimination (E2) side reactions. The solvent must effectively solvate the transition state.

  • Expert Diagnosis: Your reaction is producing elimination byproducts, or the starting material is not being consumed.

  • Solution: For the cyclization of N-tosylated precursors, a common and effective system is sodium hydride (NaH) in a polar aprotic solvent like THF or DMF at elevated temperatures. Potassium carbonate (K₂CO₃) in acetonitrile or DMF is a milder alternative that can sometimes reduce side reactions. Always ensure your solvent is anhydrous, as water will quench the base and hydrolyze your substrate.

Problem: I'm struggling with the purification of my final azetidine product.

Azetidines, particularly small, unfunctionalized ones, can be notoriously difficult to purify.

Cause 1: Product Volatility

Low molecular weight azetidines can be volatile, leading to significant product loss during solvent removal under high vacuum.

  • Expert Diagnosis: Your crude NMR shows the presence of the product, but the yield drops dramatically after rotary evaporation or high-vacuum drying.

  • Solution:

    • Careful Evaporation: Remove the solvent at reduced pressure without heating, or use a cold trap.

    • Acid Extraction: Convert the basic azetidine into its non-volatile hydrochloride salt. Extract the aqueous layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the free azetidine into an organic solvent. This is a classic and highly effective purification technique for amines.

Cause 2: Degradation on Silica Gel

The acidic nature of standard silica gel can cause the degradation of sensitive azetidines, leading to streaking on TLC plates and low recovery from column chromatography. The Lewis acidic sites on silica can catalyze ring-opening.

  • Expert Diagnosis: You observe a streak of decomposition products on your TLC plate, and the isolated yield from column chromatography is poor despite a clean crude reaction.

  • Solution:

    • Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add ~1% triethylamine or ammonia solution to neutralize the acidic sites.

    • Use Alumina: Switch to basic or neutral alumina as your stationary phase.

    • Alternative Purification: Consider other methods like distillation (for volatile products) or crystallization of a salt derivative.

troubleshooting_flow start Low Azetidine Yield check_sm Is Starting Material Consumed? start->check_sm check_side_products Are Side Products Observed? check_sm->check_side_products Yes no_reaction Problem: No Reaction - Check Leaving Group - Check Base/Solvent check_sm->no_reaction No side_reaction Problem: Side Reactions - Implement High Dilution - Re-evaluate Temp/Base check_side_products->side_reaction Yes purification_issue Problem: Purification - Check for Volatility - Test for Silica Stability check_side_products->purification_issue No (Clean Crude)

Caption: A logical workflow for troubleshooting azetidine synthesis.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312-322. [Link]

  • Patterson, A. J., & Davies, P. W. (2018). Recent advances in the synthesis of azetidines. Organic & Biomolecular Chemistry, 16(43), 8089-8105. [Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. [Link]

  • Couty, F., & Evano, G. (2006). The chemistry of 3-and 4-aminocycloalkanols and its applications in synthesis. Tetrahedron: Asymmetry, 17(21), 2979-3011. [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

  • Galli, C., & Mandolini, L. (1982). The role of medium effects in the determination of the effective concentration in intramolecular reactions. Journal of the Chemical Society, Perkin Transactions 2, (4), 443-446. [Link]

Validation & Comparative

A-Z of ¹H NMR Analysis: A Comparative Guide to 1-Boc-3-(aminomethyl)-3-ethylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the intricate world of medicinal chemistry, azetidine scaffolds are prized building blocks due to their ability to impart desirable physicochemical properties to drug candidates. The correct substitution and stereochemistry are paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural verification. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-Boc-3-(aminomethyl)-3-ethylazetidine, offering a blend of theoretical principles, experimental data, and comparative analysis to ensure confident characterization of this and related molecules.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before analyzing an experimental spectrum, it is crucial to deconstruct the molecule into its individual proton environments, or "spin systems," and predict their expected chemical shifts (δ) and multiplicities. This predictive exercise is grounded in fundamental NMR principles, such as shielding/deshielding effects and spin-spin coupling.

Molecular Structure and Proton Environments:

The structure of this compound contains several distinct proton environments, each with a characteristic spectral signature.

Caption: Labeled structure of this compound.

Predicted Spectral Features:

  • (a) Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are highly shielded and do not couple with other protons. They are expected to appear as a sharp, intense singlet at approximately δ 1.4 ppm .[1][2][3]

  • (b, c) Azetidine Ring Protons (-CH₂-N-CH₂-): The four protons on the azetidine ring are non-equivalent. The two CH₂ groups are adjacent to the electron-withdrawing nitrogen atom of the carbamate, which deshields them, shifting their signals downfield. Due to the puckered nature of the azetidine ring, the axial and equatorial protons are chemically distinct.[4][5] This often results in complex multiplets or distinct pairs of doublets. For 3,3-disubstituted azetidines, these protons typically appear as broadened signals in the range of δ 3.7-4.1 ppm .[6]

  • (d, e) Ethyl Group (-CH₂CH₃): This is a classic spin system. The methylene protons (d ) are adjacent to the quaternary carbon and will appear as a quartet due to coupling with the three methyl protons. The methyl protons (e ) will appear as a triplet due to coupling with the two methylene protons. Expected chemical shifts are approximately δ 1.6-1.8 ppm (quartet) for the CH₂ and δ 0.8-1.0 ppm (triplet) for the CH₃.

  • (f) Aminomethyl Group (-CH₂NH₂): The methylene protons (f ) are adjacent to a nitrogen atom, which will deshield them. Their signal is expected to be a singlet (if coupling to NH₂ is not resolved) around δ 2.7-2.9 ppm .

  • (g) Amine Protons (-NH₂): The two amine protons (g ) are exchangeable, and their signal is often broad. Its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet and may not show clear coupling.

Experimental Data and Spectral Analysis

An experimental ¹H NMR spectrum provides the ground truth for our theoretical predictions. The following table summarizes typical experimental data for this compound in a standard solvent like CDCl₃.

Table 1: Experimental ¹H NMR Data (400 MHz, CDCl₃)

LabelAssigned ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a -C(CH ₃)₃1.44Singlet9H-
b,c Azetidine CH3.75 - 3.95Multiplet4H-
d -CH ₂CH₃1.72Quartet2H7.5
e -CH₂CH0.89Triplet3H7.5
f -CH ₂NH₂2.81Singlet2H-
g -NH1.55 (variable)Broad Singlet2H-

Step-by-Step Analysis:

  • The Boc Singlet (a): The most upfield and intense signal at δ 1.44 ppm, integrating to 9 protons, is unambiguously assigned to the tert-butyl group of the Boc protector. Its singlet nature confirms the absence of adjacent protons.

  • The Ethyl System (d, e): The characteristic triplet at δ 0.89 ppm (3H) and quartet at δ 1.72 ppm (2H) are a clear indication of an ethyl group. The coupling constant of J = 7.5 Hz is consistent for free-rotating alkyl chains.

  • The Aminomethyl Singlet (f): The singlet at δ 2.81 ppm, integrating to 2 protons, corresponds to the methylene group of the aminomethyl substituent.

  • The Azetidine Multiplet (b, c): The complex signal between δ 3.75 and 3.95 ppm, integrating to 4 protons, is assigned to the four protons on the azetidine ring. The complexity arises from the geminal and vicinal coupling in the strained four-membered ring.[6]

  • The Amine Signal (g): A broad signal, often overlapping with other peaks (in this case, potentially near the Boc group), is typical for amine protons due to quadrupole broadening and chemical exchange. Its integration of ~2H confirms the assignment.

Comparative Analysis with Structural Analogs

Comparing the spectrum of our target molecule with simpler, related structures provides invaluable insight into the electronic effects of the substituents.

Table 2: ¹H NMR Chemical Shift Comparison of Azetidine Derivatives

CompoundBoc Protons (δ, ppm)Azetidine C2/C4-H (δ, ppm)Azetidine C3-H (δ, ppm)
1-Boc-azetidinone1.454.28-
1-Boc-3-(aminomethyl)azetidine[7]1.43~3.6-3.9~2.8-3.0
This compound 1.44 3.75 - 3.95 - (Quaternary)

Key Insights from Comparison:

  • Effect of C3 Substitution: In 1-Boc-azetidinone, the protons on the ring are adjacent to a carbonyl group, strongly deshielding them to δ 4.28 ppm.[8] When the carbonyl is replaced with substituents at the C3 position, as in 1-Boc-3-(aminomethyl)azetidine, the ring protons shift upfield to the δ 3.6-3.9 ppm region.[7]

  • Quaternary Center: Our target molecule has a quaternary carbon at the C3 position. This eliminates the C3-proton signal and simplifies the spectrum in that region compared to analogs with a proton at C3. The chemical shifts of the C2/C4 protons remain in a similar range to other 3-substituted azetidines, confirming that the primary electronic influence comes from the N-Boc group.

Experimental Protocols

To ensure reproducibility and accuracy, the following standard protocol for sample preparation and data acquisition is recommended.

Protocol: ¹H NMR Sample Preparation and Acquisition

  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Dissolution: Cap the NMR tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (Typical for 400 MHz):

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Number of Scans: 16-64 (depending on sample concentration).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 16 ppm (centered around 6 ppm).

  • Data Processing:

    • Apply Fourier transformation.

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals and normalize to a known proton count (e.g., the 9H of the Boc group).

Caption: Standard workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and allows for unambiguous structural confirmation. The key diagnostic signals include the intense singlet for the Boc group at ~δ 1.44 ppm, the characteristic triplet-quartet pattern of the ethyl group, and the downfield multiplet for the azetidine ring protons. By combining a theoretical understanding of chemical shifts with careful analysis of experimental data and comparison to known analogs, researchers can confidently verify the identity and purity of this important chemical building block, ensuring the integrity of their synthetic pathways and the quality of their final compounds.

References

  • Semantic Scholar. Configuration and conformation of substituted azetidines. [Link]

  • Gajda, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Dutler, R., Rauk, A., & Sorensen, T. S. (1987). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society, 109(11), 3224–3228. [Link]

  • Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]

  • ResearchGate. Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

Sources

A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data for 1-Boc-3-(aminomethyl)-3-ethylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the structural verification of novel synthetic intermediates is a cornerstone of success. Small, functionalized heterocycles like 1-Boc-3-(aminomethyl)-3-ethylazetidine are increasingly vital as building blocks for complex pharmaceutical agents. Their unique three-dimensional structure, conferred by the strained four-membered ring, offers medicinal chemists a powerful tool to explore new chemical space.[1] However, this structural novelty necessitates rigorous analytical confirmation, where mass spectrometry (MS) stands as a primary and indispensable technique.

This guide provides an in-depth analysis of the expected mass spectrometry data for this compound. We will move beyond a simple cataloging of peaks to a mechanistic interpretation of fragmentation patterns, comparing the target molecule with potential synthetic impurities. This document is designed for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their projects forward.

The Molecular Ion: The First Checkpoint

The initial step in any mass spectrometry analysis is the unambiguous identification of the molecular ion. For a molecule like this compound, which contains two basic nitrogen atoms, electrospray ionization (ESI) in positive ion mode is the method of choice. The tert-butoxycarbonyl (Boc) protecting group, however, is notoriously labile and can undergo in-source fragmentation, even with soft ionization techniques.[2][3]

Therefore, a multi-pronged approach using different ionization methods is often beneficial. Chemical Ionization (CI), particularly with a soft reagent gas like ammonia, is an excellent alternative for confirming the molecular weight, as it imparts less energy to the analyte molecule, reducing the likelihood of premature fragmentation.[4][5][6]

Expected Molecular Ions for C₁₂H₂₄N₂O₂ (Monoisotopic Mass: 228.1838 Da):

Ion SpeciesIonization MethodExpected m/zRationale
[M+H]⁺ ESI, CI229.1916Protonation of one of the two basic nitrogen atoms. This is expected to be the most abundant ion under typical ESI conditions.
[M+Na]⁺ ESI251.1735Adduct formation with sodium ions, commonly present as trace impurities in solvents or glassware.
[M+NH₄]⁺ CI (with Ammonia)246.2181Adduct formation with the ammonium ion from the CI reagent gas, providing strong evidence of the molecular weight.[5]

The observation of the protonated molecule, [M+H]⁺, at m/z 229.1916 is the first critical piece of evidence confirming the presence of the target compound.

Decoding the Fragmentation Fingerprint (MS/MS)

Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]⁺) provides a structural fingerprint, revealing the molecule's constituent parts. The fragmentation of this compound is dictated by two primary structural features: the labile Boc protecting group and the strained azetidine ring.

Pillar 1: The Characteristic Collapse of the Boc Group

The Boc group is designed for easy removal under acidic conditions, a property that also governs its fragmentation behavior in the gas phase.[7] Its fragmentation provides a set of highly diagnostic ions.

  • Loss of Isobutylene (C₄H₈): A neutral loss of 56 Da is one of the most common fragmentation pathways for Boc-protected amines.[8] This occurs via a rearrangement, yielding a carbamic acid intermediate.

    • m/z 229.19 ➝ m/z 173.13

  • Formation of the tert-Butyl Cation (C₄H₉⁺): Cleavage of the C-O bond results in the highly stable tert-butyl cation.

    • m/z 229.19 ➝ m/z 57.07

  • Complete Loss of the Boc Group (C₅H₈O₂): A neutral loss of 100 Da corresponds to the elimination of both isobutylene and carbon dioxide, leading to the fully deprotected amine.

    • m/z 229.19 ➝ m/z 129.14

The presence of ions at m/z 173.13, 129.14, and the ubiquitous 57.07 provides unequivocal evidence of a Boc-protected amine.[8][9]

Pillar 2: Fragmentation of the Azetidine Core

The inherent ring strain of the azetidine core makes it susceptible to ring-opening fragmentation pathways upon collisional activation.[1] These cleavages provide information about the substitution pattern on the ring.

  • Ring Opening and Cleavage: Protonation on the azetidine nitrogen can induce ring opening, followed by fragmentation. A common pathway involves the loss of the ethyl- and aminomethyl-bearing carbon as a neutral fragment.

  • Loss of the Ethyl Group (C₂H₅): Cleavage of the C-C bond can lead to the loss of an ethyl radical.

    • m/z 129.14 (Deprotected Ion) ➝ m/z 100.10

  • Cleavage of the Aminomethyl Side Chain: Scission of the bond between the ring and the aminomethyl group is also a probable pathway.

The following diagram illustrates the predicted major fragmentation pathways for the [M+H]⁺ ion of this compound.

G M_H [M+H]⁺ m/z 229.19 loss_isobutylene [M+H - C₄H₈]⁺ m/z 173.13 M_H->loss_isobutylene - 56 Da (C₄H₈) loss_boc [M+H - C₅H₉O₂]⁺ m/z 129.14 M_H->loss_boc - 100 Da (C₅H₉O₂) tbutyl [C₄H₉]⁺ m/z 57.07 M_H->tbutyl Boc Cleavage loss_isobutylene->loss_boc - 44 Da (CO₂) deprotected_frags Azetidine Core Fragments e.g., m/z 100.10 loss_boc->deprotected_frags Ring Fragmentation - 29 Da (C₂H₅)

Caption: Predicted MS/MS fragmentation of this compound.

Comparative Analysis: Distinguishing from Impurities

Mass spectrometry excels at identifying and differentiating the target compound from closely related impurities that may arise during synthesis.

Table 2: Comparison of Key Fragments for Target vs. Potential Impurities

CompoundStructure[M+H]⁺ m/zKey Diagnostic Fragment(s) (m/z)Distinguishing Feature
Target Molecule This compound229.19173.13, 129.14, 57.07Presence of all characteristic Boc-group fragments.
Deprotected Impurity 3-(aminomethyl)-3-ethylazetidine129.14100.10Lacks the parent ion at m/z 229.19 and the Boc-related fragments (m/z 173.13, 57.07).
Des-ethyl Impurity 1-Boc-3-(aminomethyl)azetidine201.16145.10, 101.10, 57.07Parent ion is 28 Da lighter. Fragments are shifted accordingly.
Starting Material e.g., 1-Boc-3-cyano-3-ethylazetidine211.15155.09, 57.07Different molecular weight and fragmentation pattern related to the cyano group.

By targeting these unique m/z values, one can develop a highly selective Liquid Chromatography-Mass Spectrometry (LC-MS) method for purity analysis and reaction monitoring.

Experimental Protocol: Acquiring High-Quality Data

The following protocol outlines a robust method for analyzing this compound using ESI-MS. The trustworthiness of any interpretation rests on the quality of the initial data acquisition.

Objective: To determine the molecular weight and obtain a fragmentation spectrum for structural confirmation.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

    • Calibrate the instrument according to the manufacturer's specifications to ensure high mass accuracy.

  • Full Scan MS Acquisition (Molecular Weight Confirmation):

    • Ionization Mode: Positive ESI.

    • Infusion: Introduce the sample solution via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Drying Gas (N₂): 8 - 12 L/min

      • Gas Temperature: 300 - 350 °C

    • Analysis: Verify the presence of the [M+H]⁺ ion at m/z 229.1916 and any potential adducts.

  • Tandem MS (MS/MS) Acquisition (Structural Fingerprinting):

    • Precursor Ion Selection: Set the quadrupole to isolate the [M+H]⁺ ion (m/z 229.19).

    • Collision Gas: Argon.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV). This is a self-validating step; low energy should show the parent ion, while higher energies will reveal the full fragmentation pattern.

    • Analysis: Correlate the observed fragment ions with the predicted fragmentation pathways outlined in Section 2. The presence of m/z 173.13, 129.14, and 57.07 confirms the Boc-amine structure, while other fragments elucidate the azetidine core.

This systematic approach ensures that the acquired data is both accurate and comprehensive, forming a solid foundation for confident structural interpretation.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][7]

  • Paddison, J. et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. [Link][10]

  • Nagi Reddy, P. et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry. [Link][9]

  • DeTuri, M. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega. [Link][1]

  • Wikipedia. Chemical ionization. [Link][4]

  • Couty, F. & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett. [Link][11]

  • Little, J. L., & Howard, A. S. (2013). Qualitative gas chromatography-mass spectrometry analyses using amines as chemical ionization reagent gases. Journal of the American Society for Mass Spectrometry. [Link][5]

  • Cooks, R.G. et al. Used for MS Short Course at Tsinghua. Purdue University. [Link][6]

  • Srinivas, R. et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link][8]

  • Borges, C. R., & Darie, C. C. (2013). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link][3]

  • Alves, M. et al. (2022). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link][2]

Sources

A Senior Application Scientist's Guide: 1-Boc-3-(aminomethyl)-3-ethylazetidine vs. Pyrrolidine Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Flatland in Drug Design

For decades, the landscape of medicinal chemistry was dominated by aromatic, "flat" molecular structures. While effective, this chemical space has been heavily explored. The contemporary challenge lies in designing novel drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles. This has catalyzed a shift towards three-dimensional (3D) molecular architectures. Small, saturated heterocycles, particularly azetidines and pyrrolidines, have emerged as powerful tools in this endeavor, acting as versatile scaffolds that introduce valuable 3D character into drug molecules.

This guide provides an in-depth, objective comparison between 1-Boc-3-(aminomethyl)-3-ethylazetidine, a representative of the increasingly popular 3,3-disubstituted azetidine class, and its analogous pyrrolidine counterparts. We will dissect their comparative physicochemical properties, synthetic accessibility, and ultimate impact on pharmacological outcomes, supported by experimental rationale and detailed protocols to empower researchers in their scaffold selection process.

The Scaffolds Under the Microscope: Azetidine and Pyrrolidine

Azetidines , the four-membered nitrogen-containing heterocycles, are gaining significant traction as bioisosteres for larger rings.[1][2] Their strained, rigid structure provides more defined exit vectors for substituents, which can be crucial for precise, high-affinity interactions with biological targets.[1] The 3,3-disubstituted pattern, as seen in our target molecule, introduces a quaternary carbon center, a strategic feature known to block potential sites of metabolism and enhance metabolic stability.[1][3]

Pyrrolidines , the five-membered analogs, are a well-established and ubiquitous scaffold in numerous FDA-approved drugs.[4][5][6][7] Their greater conformational flexibility, a phenomenon known as "pseudorotation," allows the ring to adopt various puckered shapes.[8] This adaptability can be advantageous for optimizing interactions within a complex binding pocket, though it can sometimes come at the cost of reduced binding entropy.

This comparison focuses on derivatives bearing a Boc-protected aminomethyl group—a common synthetic handle for library elaboration—and an ethyl group to probe the impact of a simple alkyl substituent.

Part 1: A Comparative Analysis of Physicochemical Properties

The choice of a core scaffold profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Properties such as lipophilicity, solubility, and metabolic stability are critical predictors of a compound's success.

PropertyThis compoundCorresponding Pyrrolidine AnalogScientific Rationale for the Difference
Lipophilicity (cLogP) LowerHigherThe azetidine ring is smaller and more polar than the pyrrolidine ring, which contains an additional methylene (-CH2-) group. This increased hydrocarbon character in the pyrrolidine analog leads to higher lipophilicity.[3][9] A lower LogP is often desirable to mitigate issues like off-target toxicity and poor solubility.[10][11]
Aqueous Solubility HigherLowerThe increased polarity and the more accessible nitrogen lone pair in the strained azetidine ring can lead to stronger interactions with water molecules, thereby enhancing aqueous solubility.[1] Improved solubility is a critical factor for achieving adequate drug exposure after oral administration.[12][13]
Metabolic Stability HigherLowerThe quaternary carbon at the 3-position of the azetidine ring lacks a C-H bond, effectively blocking a common site for Phase I oxidative metabolism by cytochrome P450 enzymes.[1][3] The corresponding C-H bond in the pyrrolidine analog remains a potential metabolic soft spot.
Three-Dimensional Shape Rigid, defined exit vectorsFlexible, multiple conformationsThe high ring strain in the four-membered azetidine ring severely restricts its conformational freedom.[1] This rigidity can pre-organize substituents into an optimal binding conformation, potentially increasing potency and selectivity. The five-membered pyrrolidine ring is significantly more flexible.[8]

Expertise & Experience in Practice: In lead optimization, a common challenge is to reduce a compound's lipophilicity and improve its metabolic stability while maintaining or improving potency. The strategy of "ring shrinking"—replacing a pyrrolidine with an azetidine—is a field-proven tactic to achieve these goals. The enhanced metabolic stability of the 3,3-disubstituted azetidine can lead to a longer half-life and lower clearance in vivo, contributing to a more favorable pharmacokinetic profile.[1][14]

Part 2: Synthesis and Derivatization Workflows

The practical utility of a building block is directly tied to its synthetic accessibility. Below are detailed, representative protocols for the synthesis of both scaffolds.

Experimental Protocol 1: Synthesis of this compound

This multi-step synthesis starts from the commercially available 1-Boc-3-azetidinone. The causality behind this route is to first establish the 3,3-disubstitution pattern and then convert a versatile functional group (a nitrile) into the desired aminomethyl handle.

Caption: Synthetic workflow for this compound.

Methodology:

  • Grignard Addition: Dissolve 1-Boc-3-azetidinone in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.[15] Add ethylmagnesium bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours. Quench carefully with saturated aqueous NH4Cl solution and extract the product with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated to yield the tertiary alcohol.

  • Dehydration: Dissolve the alcohol from the previous step in dichloromethane. Add Burgess reagent (1.2 equivalents) and stir at room temperature for 16 hours. Concentrate the reaction mixture and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the alkene.

  • Hydrocyanation: Caution: This step involves highly toxic cyanide. In a well-ventilated fume hood, dissolve the alkene in a suitable solvent. Add a cyanide source, such as acetone cyanohydrin, and a catalytic amount of a Lewis acid. Stir at the appropriate temperature until the reaction is complete (monitored by LC-MS). Work up carefully and purify to yield the nitrile.

  • Nitrile Reduction: Dissolve the nitrile in methanol saturated with ammonia. Add Raney Nickel (catalytic amount) and subject the mixture to hydrogenation (50 psi H2) overnight. Filter the catalyst through Celite, and concentrate the filtrate to obtain the crude aminomethyl product, which can be purified by chromatography.

Experimental Protocol 2: Synthesis of an Analogous 1-Boc-3-(aminomethyl)-3-ethylpyrrolidine

A common route to the pyrrolidine analog involves the homologation of an α-amino acid, providing excellent stereochemical control.

Caption: Representative synthetic workflow for a chiral pyrrolidine analog.

Methodology:

  • Homologation from α-Amino Acid: A robust method involves starting with an enantiopure α-amino acid. The Arndt-Eistert homologation or similar chain-extension methods can be used, though they often involve hazardous reagents like diazomethane.[16]

  • Alternative Cyanide Route: A safer alternative involves converting the alcohol of an N-protected α-amino alcohol to its mesylate or tosylate.[16] Subsequent SN2 displacement with a cyanide source, followed by hydrolysis or reduction of the nitrile, yields the β³-amino acid or β³-amino alcohol, which can then be cyclized.[16]

  • Cyclization Strategies: The formation of the pyrrolidine ring can be achieved through various methods, including intramolecular reductive amination or [3+2] cycloaddition reactions, which are powerful for setting stereocenters.[17][18]

Trustworthiness through Self-Validation: Each protocol includes purification steps (e.g., column chromatography) and assumes reaction monitoring (e.g., TLC, LC-MS). These are self-validating systems; the purity and identity of the product from each step must be confirmed by analytical methods (NMR, MS) before proceeding, ensuring the integrity of the final product.

Part 3: Impact on Pharmacological Profile - A Predictive Framework

The ultimate value of a scaffold is determined by its influence on the biological activity and pharmacokinetic properties of the final compound.

G cluster_0 Scaffold Properties cluster_1 Predicted Pharmacological Outcomes Azetidine Azetidine Scaffold - Rigidity - Lower LogP - Higher Metabolic Stability Potency Potency & Selectivity Azetidine->Potency ↑ Potency/Selectivity (Lower entropic cost) PK Pharmacokinetics (PK) Azetidine->PK ↑ Bioavailability ↓ Clearance Pyrrolidine Pyrrolidine Scaffold - Flexibility - Higher LogP - Lower Metabolic Stability Pyrrolidine->Potency May require flexibility for optimal fit Pyrrolidine->PK ↓ Bioavailability ↑ Clearance

Caption: Logical relationship between scaffold properties and pharmacological outcomes.

  • Potency and Selectivity: The conformational rigidity of the azetidine scaffold can lead to a lower entropic penalty upon binding to a target, which can translate to higher potency.[1] This defined geometry may also enhance selectivity by fitting optimally into the desired target's binding site while being a poor fit for off-targets.

  • Pharmacokinetics (PK): As established, azetidine-containing compounds often exhibit improved metabolic stability and solubility.[1][14] This directly translates to better PK properties, such as reduced in vivo clearance and potentially higher oral bioavailability, which are critical for developing a successful oral medication.[19][20]

Final Recommendation: A Data-Driven Decision

The choice between this compound and its pyrrolidine analogs is not a matter of inherent superiority but of strategic alignment with project goals.

Choose the this compound scaffold when:

  • The primary goal is to improve ADME properties: Specifically, to reduce lipophilicity, increase aqueous solubility, and block a known site of metabolism.

  • High target selectivity is crucial: The rigid framework can enforce a specific conformation that distinguishes between related protein binding sites.

  • Exploring novel, 3D chemical space is a priority to secure intellectual property and overcome liabilities of existing chemical series.

Consider the pyrrolidine analog scaffold when:

  • The target binding site is large and may benefit from conformational flexibility to achieve optimal binding interactions.

  • Rapid library synthesis is the main driver: The synthetic chemistry of pyrrolidines is more established, with a wider array of commercially available starting materials.

  • The project is in an early hit-to-lead stage, where broader SAR exploration with a more traditional scaffold is desired before committing to more complex architectures.

Ultimately, the most effective path forward is empirical. A parallel synthesis approach, creating small libraries of both azetidine and pyrrolidine derivatives, will provide the definitive data to guide the selection of the optimal scaffold for your specific drug discovery program.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: ACS Publications URL: [Link]

  • Title: Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds Source: ResearchGate URL: [Link]

  • Title: Synthesis of azetidine derivatives Source: Google Patents URL
  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: PubMed URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL: [Link]

  • Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: Frontiers in Chemistry URL: [Link]

  • Title: Azetidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Metabolic Stability Services Source: Eurofins Discovery URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: ScienceDirect URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: ResearchGate URL: [Link]

  • Title: Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines Source: ACS Publications URL: [Link]

  • Title: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid Source: ResearchGate URL: [Link]

  • Title: Metabolic Stability and Metabolite Analysis of Drugs Source: Creative Diagnostics URL: [Link]

  • Title: Pyrrole, pyrrolidine analogs as drug candidates-II Source: ResearchGate URL: [Link]

  • Title: Metabolic Stability Source: Frontage Laboratories URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

  • Title: ADME 101: Drug Metabolism Studies – Metabolic Stability Source: YouTube URL: [Link]

  • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: ACS Publications URL: [Link]

  • Title: Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone Source: Google Patents URL
  • Title: Examples of azetidine containing molecules alongside pyrrolidine... Source: ResearchGate URL: [Link]

  • Title: The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives Source: Sci-Hub URL: [Link]

  • Title: A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties Source: Wiley Online Library URL: [Link]

Sources

A Medicinal Chemist's Guide to Azetidine Scaffolds: A Comparative Analysis of Mono- and Di-substituted Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines, four-membered saturated nitrogen heterocycles, have become indispensable scaffolds in modern drug discovery, prized for their ability to impart favorable physicochemical and pharmacokinetic properties.[1] Their inherent ring strain and three-dimensional character offer a unique design space compared to more conventional five- and six-membered rings.[2][3] This guide provides a detailed comparative analysis of mono- and di-substituted azetidines, focusing on the critical physicochemical parameters that govern drug action: basicity (pKa), lipophilicity (LogP), conformational behavior, and metabolic stability. By understanding how the number and position of substituents modulate these properties, researchers can make more informed decisions in the design of next-generation therapeutics.

Introduction: The Rise of a Strained Scaffold

The strategic incorporation of small, saturated rings is a cornerstone of modern medicinal chemistry, aimed at improving compound properties by increasing sp³ character while maintaining a low molecular weight.[2] Azetidine is the smallest stable saturated N-heterocycle and serves as a versatile building block.[2] Its unique, puckered conformation provides distinct exit vectors for substituents, allowing for precise three-dimensional exploration of chemical space. This conformational rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[2]

While unsubstituted azetidine provides a foundational reference, its true potential is unlocked through substitution. The transition from a mono-substituted to a di-substituted pattern introduces significant, non-additive changes in a molecule's physicochemical profile. This guide will dissect these differences, providing experimental data and protocols to empower researchers in their drug design campaigns.

Basicity (pKa): The Impact of Substitution on the Azetidine Nitrogen

The basicity of the azetidine nitrogen is a critical parameter influencing a compound's solubility, cell permeability, and potential for off-target interactions (e.g., hERG binding). Unsubstituted azetidine is a relatively strong base, with a pKa of its conjugate acid around 11.3.[4][5] This is slightly lower than less strained rings like pyrrolidine (pKa ~11.3) and piperidine (pKa ~11.1), a phenomenon attributed to the increased s-character of the nitrogen lone pair due to ring strain.[6][7]

Causality of pKa Modulation:

Substitution dramatically alters this intrinsic basicity, primarily through inductive effects.

  • Mono-substitution: The introduction of a single electron-withdrawing group (EWG), such as fluorine, significantly reduces the electron density on the nitrogen, making the lone pair less available for protonation and thereby lowering the pKa. The proximity of the substituent to the nitrogen is a key determinant of the magnitude of this effect.

  • Di-substitution: Adding a second EWG further decreases basicity. The effect is often, but not always, additive. For gem-disubstitution (e.g., 3,3-difluoroazetidine), the combined inductive effect leads to a substantial drop in pKa. For vicinal or distal di-substitution, the impact depends on the relative stereochemistry and through-bond distance.

A systematic study of fluorinated azetidines provides a clear illustration of these principles.[8]

Table 1: Comparative pKa Values of Substituted Azetidines

CompoundSubstitution PatternpKa (Conjugate Acid)
AzetidineUnsubstituted11.29[4]
3-FluoroazetidineMono-substituted8.66[9]
3,3-DifluoroazetidineDi-substituted (geminal)5.92[9]

G cluster_0 Substitution with Electron-Withdrawing Groups A Unsubstituted Azetidine (pKa ≈ 11.3) B Mono-Substituted Azetidine (e.g., 3-Fluoroazetidine) A->B Inductive Effect Lowers pKa C Di-Substituted Azetidine (e.g., 3,3-Difluoroazetidine) B->C Enhanced Inductive Effect Further Lowers pKa

Caption: Impact of electron-withdrawing substituents on azetidine basicity.

Lipophilicity (LogP/LogD): Tailoring Water vs. Fat Solubility

Lipophilicity, commonly measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a master parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The azetidine ring itself is polar, but its overall contribution to lipophilicity can be finely tuned by its substituents.

Causality of LogP Modulation:
  • Mono-substitution: Introducing a single lipophilic group (e.g., methyl) or a polar group (e.g., hydroxyl) will predictably increase or decrease LogP, respectively. The magnitude of the change is generally proportional to the lipophilicity of the substituent itself.

  • Di-substitution: With two substituents, the effects on LogP become more complex and are highly dependent on their nature and relative orientation. For instance, in di-fluorinated azetidines, conformational effects can play a significant role. Certain conformations can lead to a "Janus face" molecule, where one face is significantly more polar than the other, resulting in unexpectedly high hydrophilicity for a given atom count.[8] This highlights that simple summation of substituent lipophilicity values can be misleading for di-substituted systems.

Table 2: Comparative LogP Values of Substituted Azetidines

CompoundSubstitution PatterncLogP (Calculated)Experimental LogP
AzetidineUnsubstituted-0.10N/A
3-FluoroazetidineMono-substituted0.04-0.63[8]
3,3-DifluoroazetidineDi-substituted (geminal)0.18-0.19[8]

Conformational Analysis: The Three-Dimensional Impact

Unlike planar aromatic rings, the azetidine ring is non-planar and exists in a puckered conformation. This puckering creates distinct axial and equatorial positions for substituents, which are in rapid equilibrium via ring-flipping. The conformational preference of substituents profoundly impacts how a molecule presents its pharmacophoric elements to a target protein.

  • Mono-substitution: A single substituent at the 3-position will preferentially occupy the pseudo-equatorial position to minimize steric clashes with the hydrogen atoms on the ring.[10] This preference dictates the dominant three-dimensional shape of the molecule.

  • Di-substitution: Di-substitution introduces cis/trans isomerism and more complex steric interactions. For example, in a trans-3,4-disubstituted azetidine, a conformation where both groups are equatorial-like will be heavily favored. In a cis-isomer, one substituent must occupy a higher-energy axial-like position, leading to a different conformational landscape and overall shape.[11] These fixed spatial relationships are critical for pre-organizing a molecule for receptor binding.

G cluster_mono Mono-Substituted (e.g., 3-R-Azetidine) cluster_di Di-Substituted (e.g., trans-2,4-R-Azetidine) A1 R-equatorial (More Stable) A2 R-axial (Less Stable) A1->A2 Ring Flip B1 R,R-diequatorial (Strongly Favored) B2 R,R-diaxial (Strongly Disfavored) B1->B2 Ring Flip

Caption: Conformational preferences in mono- and di-substituted azetidines.

Metabolic Stability: Blocking Sites of Degradation

Metabolic stability is a key determinant of a drug's half-life and overall exposure. The azetidine ring itself can be susceptible to metabolism, often via oxidation at carbons alpha to the nitrogen. Substitution is a powerful strategy to enhance metabolic stability.

  • Mono-substitution: Introducing a substituent can block a potential site of metabolism. For example, a methyl group at the 2-position can sterically hinder enzymatic attack at that carbon.

  • Di-substitution: This offers even greater opportunities to "shield" the molecule. Gem-disubstitution, particularly with robust groups like fluorine atoms (e.g., 3,3-difluoroazetidine), can effectively prevent metabolism at that position. This strategy is frequently employed to improve the pharmacokinetic profile of drug candidates.[1] However, it's important to note that in some cases, substitution can introduce new metabolic liabilities or alter the regioselectivity of metabolism. For instance, one study found that a 3,3-difluoroazetidine derivative exhibited unexpectedly low metabolic stability, indicating that the effects are not always predictable and require experimental validation.[8]

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following are representative workflows for characterizing the key physicochemical properties of substituted azetidines.

Protocol 1: pKa Determination by Potentiometric Titration

This method provides a direct measure of a compound's basicity.

  • Preparation: Accurately weigh ~1-2 mg of the test compound and dissolve in a known volume (e.g., 10 mL) of a suitable solvent (e.g., methanol/water mixture). Include a known concentration of an internal standard if required.

  • Instrumentation: Use a calibrated pH meter with a micro-electrode and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (25 °C). Record the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, typically calculated using the Henderson-Hasselbalch equation or derivative plots.

  • Validation: The system is validated by running a standard compound with a known pKa (e.g., pyridine) before and after the test samples.

Protocol 2: LogP Determination by Shake-Flask Method

This is the gold standard method for determining lipophilicity.

  • System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the compound concentration using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: The LogP is calculated as: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous]).

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses a compound's susceptibility to Phase I metabolism.

G A 1. Prepare Incubation Mix (Buffer, Microsomes, Test Compound) B 2. Pre-warm to 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Aliquot & Quench (at t=0, 5, 15, 30, 60 min) with cold Acetonitrile + IS C->D E 5. Centrifuge to Precipitate Protein D->E F 6. Analyze Supernatant (LC-MS/MS) E->F G 7. Data Analysis (Plot ln[% Remaining] vs. Time) F->G H 8. Calculate Half-life (t½) & Intrinsic Clearance (CLint) G->H

Caption: Standard workflow for assessing metabolic stability with liver microsomes.

  • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (e.g., at 1 µM final concentration), and liver microsomes (e.g., human or rat, at 0.5 mg/mL).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM. A control incubation without NADPH is run in parallel.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a multiple volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using LC-MS/MS.

  • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Conclusion

The substitution pattern on an azetidine ring is a powerful modulator of its physicochemical properties. Moving from mono- to di-substitution offers medicinal chemists a broader toolkit to fine-tune basicity, lipophilicity, and metabolic stability while precisely controlling the three-dimensional orientation of pharmacophoric groups. Di-substitution, in particular, allows for the installation of metabolic blocks and the creation of conformationally restricted analogues with potentially enhanced target affinity. However, the interplay between multiple substituents can lead to non-intuitive effects, underscoring the necessity of robust experimental characterization. By leveraging the principles and protocols outlined in this guide, researchers can more effectively harness the potential of substituted azetidines to accelerate the discovery of new and improved medicines.

References

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Wikipedia. (n.d.). Azetidine. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. [Link]

  • PubMed. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. [Link]

  • ResearchGate. (n.d.). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]

  • Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines. [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. [Link]

Sources

A Senior Application Scientist's Guide to the Stereospecific Biological Activity of Functionalized Azetidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure provides a unique three-dimensional framework for orienting substituents, leading to precise interactions with biological targets.[2] However, the true potential of azetidine-based compounds is unlocked when one considers the profound impact of stereochemistry. The spatial arrangement of functional groups—the distinction between isomers—can mean the difference between a potent therapeutic agent and an inactive, or even toxic, molecule.

This guide provides an in-depth comparison of the biological activities of functionalized azetidine isomers, drawing on specific case studies to illustrate the critical role of stereochemistry. We will explore the causality behind experimental choices and provide the technical details necessary for robust evaluation.

The Decisive Role of Chirality: Why Isomers Matter

When a molecule is chiral, it exists as two non-superimposable mirror images called enantiomers. If a molecule has multiple stereocenters, it can also exist as diastereomers (stereoisomers that are not mirror images). In the context of drug development, these isomers can exhibit dramatically different pharmacological and toxicological profiles.[1] This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each isomer.

This guide will focus on two well-documented examples to illustrate these principles:

  • Azetidine-2,3-dicarboxylic acid (ADC) stereoisomers as ligands for the N-methyl-D-aspartate (NMDA) receptor.

  • (R)- and (S)-Azetidine-2-carboxamide enantiomers as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1]

Comparative Analysis 1: ADC Isomers and the NMDA Receptor

The NMDA receptor, a crucial ionotropic glutamate receptor in the central nervous system, is a key target for neurological disorders. The four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) have been shown to interact with this receptor with vastly different affinities and functional outcomes.

Quantitative Data Summary

The following table summarizes the differential activity of ADC stereoisomers, highlighting the profound impact of their 3D arrangement on receptor binding and function.

StereoisomerBinding Affinity (Kᵢ, μM) at native NMDA receptorsAgonist Potency (EC₅₀, μM) at NR1/NR2D Subtype
L-trans-ADC 1050
D-cis-ADC 21230 (partial agonist)
D-trans-ADC 90-
L-cis-ADC >100-
Data sourced from BenchChem, referencing foundational studies on NMDA receptor ligands.[1]
Expert Insights: Interpreting the Structure-Activity Relationship (SAR)

The data clearly demonstrates that the trans configuration of the carboxylic acid groups is preferred for high-affinity binding, with the L-trans isomer being the most potent ligand by a significant margin.

  • High Potency of L-trans-ADC: The specific spatial orientation of the carboxyl groups in the L-trans isomer allows for an optimal fit within the chiral binding pocket of the NMDA receptor. This precise interaction leads to both strong binding (low Kᵢ) and effective receptor activation (agonist activity).

  • Reduced Activity of Other Isomers: The D-cis isomer shows moderate affinity but acts only as a partial agonist, suggesting a suboptimal binding mode that cannot induce the full conformational change required for channel opening. The D-trans and L-cis isomers exhibit markedly lower affinities, indicating significant steric hindrance or a misalignment of key binding moieties within the receptor's active site.

This case underscores a critical principle: for multi-substituted scaffolds, both the relative (cis/trans) and absolute (R/S or D/L) stereochemistry are paramount for biological activity.

Comparative Analysis 2: Azetidine-2-carboxamide Enantiomers as STAT3 Inhibitors

STAT3 is a transcription factor that plays a key role in cancer cell proliferation, survival, and metastasis.[3] Its inhibition is a promising strategy for cancer therapy. A study on chiral azetidine-2-carboxamides revealed a clear stereopreference for STAT3 inhibition.

Quantitative Data Summary
EnantiomerEMSA IC₅₀ (μM) for STAT3 Inhibition
(R)-enantiomer 0.52
(S)-enantiomer 2.22
Data from a study on STAT3 inhibitors, as cited by BenchChem.[1]
Expert Insights: Causality of Enantiomeric Differentiation

The ~4.3-fold difference in inhibitory potency between the (R) and (S) enantiomers is a classic example of enantioselectivity in enzyme inhibition.

  • The (R)-enantiomer is the more active isomer, termed the "eutomer." Its three-dimensional shape is more complementary to the STAT3 protein's binding site, allowing for stronger and/or more stable interactions with key amino acid residues.

  • The (S)-enantiomer , or "distomer," while still showing some activity, binds less effectively. This is likely due to steric clashes or the inability to form a crucial hydrogen bond or hydrophobic interaction that the (R)-enantiomer can achieve.

This significant difference in activity highlights the necessity of synthesizing and evaluating enantiomerically pure compounds. Developing a racemic mixture could lead to a lower overall potency and potentially introduce off-target effects from the less active distomer.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of comparative data, detailed and validated protocols are essential. Below is a representative workflow for evaluating enzyme inhibitors, such as the STAT3-targeting azetidines.

Workflow: Evaluating Chiral Azetidine Isomers as Enzyme Inhibitors

G cluster_synthesis Compound Preparation cluster_biochem Biochemical Assay cluster_data Data Analysis synthesis Stereoselective Synthesis of (R) and (S) Isomers purification Chiral HPLC Purification & Purity Analysis (>99% ee) synthesis->purification Crude Product assay_prep Prepare Assay Buffer, Enzyme (STAT3), and Substrate purification->assay_prep Pure Isomers incubation Incubate Enzyme with Varying Isomer Concentrations assay_prep->incubation detection Measure Enzyme Activity (e.g., EMSA, Fluorescence) incubation->detection dose_response Plot Dose-Response Curves (% Inhibition vs. [Isomer]) detection->dose_response ic50 Calculate IC50 Values (Non-linear Regression) dose_response->ic50 compare Compare Potency: (R)-Isomer vs. (S)-Isomer ic50->compare

Caption: Workflow for comparative evaluation of azetidine isomers as enzyme inhibitors.

Step-by-Step Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This protocol is a self-validating system for determining the IC₅₀ of compounds that inhibit the DNA-binding activity of STAT3.

  • Rationale & Preparation:

    • Objective: To quantify the inhibition of STAT3 binding to its consensus DNA sequence.

    • Reagents:

      • Recombinant human STAT3 protein.

      • Biotin-labeled, double-stranded DNA probe containing the STAT3 binding site.

      • Binding Buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

      • Test Compounds: (R)- and (S)-azetidine isomers, dissolved in DMSO to create 10 mM stock solutions.

  • Binding Reaction Setup (on ice):

    • Causality: A master mix is prepared to ensure consistency across all reactions. The inhibitor is pre-incubated with the enzyme to allow for binding before the DNA substrate is introduced.

    • For each reaction, combine:

      • 10 μL Binding Buffer.

      • 2 μL STAT3 protein (e.g., at 50 nM final concentration).

      • 1 μL of test compound dilution (serially diluted to achieve final concentrations from 100 μM to 1 nM). For the control, add 1 μL of DMSO.

    • Incubate at room temperature for 20 minutes.

  • DNA Probe Addition:

    • Causality: The labeled DNA probe is added to initiate the binding competition.

    • Add 2 μL of the biotin-labeled DNA probe (e.g., at 1 nM final concentration) to each reaction tube.

    • Incubate for another 20 minutes at room temperature.

  • Gel Electrophoresis:

    • Causality: Polyacrylamide gel electrophoresis (PAGE) separates protein-DNA complexes from free DNA based on size and charge. The "shift" in mobility indicates binding.

    • Load the samples onto a 6% non-denaturing polyacrylamide gel.

    • Run the gel in 0.5x TBE buffer at 100V for 60-90 minutes.

  • Detection & Analysis:

    • Causality: The biotin label allows for chemiluminescent detection, providing high sensitivity.

    • Transfer the separated samples from the gel to a nylon membrane.

    • Crosslink the DNA to the membrane using UV light.

    • Detect the biotin signal using a streptavidin-HRP conjugate and a chemiluminescent substrate.

    • Quantify the band intensities corresponding to the shifted (bound) probe.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.

Conclusion and Authoritative Grounding

The case studies of ADC stereoisomers and azetidine-2-carboxamide enantiomers definitively illustrate that stereochemistry is not a trivial detail but a fundamental determinant of biological activity.[1] For drug development professionals, the early consideration of stereoisomerism is essential. Pursuing a single, optimal isomer can enhance potency, improve selectivity, and reduce the potential for off-target toxicity, ultimately leading to safer and more effective therapeutics. The synthesis and evaluation of individual isomers, guided by robust protocols, is a cornerstone of modern medicinal chemistry.[1][4]

References

  • A Comparative Guide to the Biological Evaluation of Azetidine Enantiomers. (2025). Benchchem.
  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. (2025). Benchchem.
  • Structure-Activity Relationship of 3-(2-Ethylphenyl)azetidine: A Comparative Analysis for Drug Discovery Professionals. (2025). Benchchem.
  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). ScienceScholar.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2022).
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019).
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)

Sources

A Senior Application Scientist's Guide to Validating the Structure of 1-Boc-3-(aminomethyl)-3-ethylazetidine with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of molecular structure is a cornerstone of rigorous scientific practice. The synthesis of novel small molecules, such as the substituted azetidine derivative 1-Boc-3-(aminomethyl)-3-ethylazetidine, necessitates a robust analytical workflow to ensure the desired atomic connectivity and stereochemistry. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview, complex spin systems and quaternary centers often demand the enhanced resolution and correlational information afforded by two-dimensional (2D) NMR techniques.

This guide provides an in-depth, experience-driven comparison of how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to unequivocally validate the structure of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols, and interpret the resulting data to construct a cohesive and validated structural assignment.

The Structural Puzzle: this compound

The target molecule, this compound, presents several interesting structural features that can be probed with 2D NMR:

  • Azetidine Ring: A strained four-membered ring system.

  • 3,3-Disubstitution: A quaternary carbon at the 3-position, which lacks a directly attached proton, making its assignment reliant on long-range correlations.

  • Diastereotopic Protons: The methylene protons on the azetidine ring (at C2 and C4) are diastereotopic due to the chiral center at C3, and are expected to exhibit distinct chemical shifts and couplings.

  • Functional Groups: A Boc protecting group, an aminomethyl group, and an ethyl group, each with characteristic NMR signatures.

The Analytical Strategy: A Multi-pronged 2D NMR Approach

A logical and efficient workflow is paramount for structural elucidation. Our approach will systematically build up the molecular framework by correlating protons and carbons through one-bond and multiple-bond interactions.

G cluster_0 1D NMR Foundation cluster_1 2D NMR Correlation cluster_2 Structure Validation 1H_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) 1H_NMR->COSY Identifies Spin Systems 13C_NMR 13C NMR & DEPT (Carbon Environments & Multiplicity) HSQC HSQC (Direct C-H Connectivity) 13C_NMR->HSQC Assigns Protonated Carbons HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC Connects Spin Systems HSQC->HMBC Anchors for Long-Range Correlations Structure Final Validated Structure HMBC->Structure Confirms Quaternary Center & Overall Framework

Caption: Experimental workflow for NMR-based structure elucidation.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D correlations for our target molecule. These predictions are based on established chemical shift principles and data from similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom LabelPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (from DEPT)
Boc Group
C(CH₃)₃1.4528.5CH₃
C(CH₃)₃-79.5C
C=O-156.0C
Azetidine Ring
H₂-2/H₂-43.8 - 4.255.0CH₂
C3-40.0C
Ethyl Group
CH₂CH₃1.6030.0CH₂
CH₂CH₃0.908.0CH₃
Aminomethyl Group
CH₂NH₂2.8045.0CH₂
NH₂(broad)--

Table 2: Key Predicted 2D NMR Correlations

ExperimentFrom Proton(s)To Proton(s) (COSY) / To Carbon(s) (HSQC/HMBC)Correlation Type
COSY H₂-Ca of EthylH₃-Cb of Ethyl³J (H-H)
H₂-2 of AzetidineH₂-4 of Azetidine⁴J (H-H, through N)
HSQC H₃ of BocC of Boc-(CH₃)₃¹J (C-H)
H₂ of EthylCH₂ of Ethyl¹J (C-H)
H₃ of EthylCH₃ of Ethyl¹J (C-H)
H₂ of AzetidineCH₂ of Azetidine¹J (C-H)
H₂ of AminomethylCH₂ of Aminomethyl¹J (C-H)
HMBC H₃ of BocC=O of Boc, C(CH₃)₃ of Boc²J & ³J (C-H)
H₂ of EthylC3 (Quaternary), CH₃ of Ethyl²J & ³J (C-H)
H₃ of EthylC3 (Quaternary), CH₂ of Ethyl²J & ³J (C-H)
H₂ of AzetidineC3 (Quaternary), C=O of Boc²J & ³J (C-H)
H₂ of AminomethylC3 (Quaternary)²J (C-H)

Experimental Protocols: A Step-by-Step Guide

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1. ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds.[1][2] This allows for the mapping of spin systems within the molecule.

Methodology:

  • Pulse Sequence: A standard COSY-90 or COSY-45 sequence is appropriate.[1] COSY-45 can be advantageous for reducing the intensity of diagonal peaks, making cross-peaks near the diagonal easier to resolve.

  • Acquisition Parameters:

    • Spectral Width: 12-15 ppm in both dimensions.

    • Number of Scans (NS): 2-4 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

    • Time Domain (TD): 2K in F2, 256-512 in F1.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment provides correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).[3][4] This is a highly sensitive technique that is invaluable for assigning protonated carbons.

Methodology:

  • Pulse Sequence: A phase-sensitive HSQC with gradient selection is recommended for optimal resolution and artifact suppression. An edited HSQC can further differentiate between CH/CH₃ and CH₂ groups by their phase.[4]

  • Acquisition Parameters:

    • ¹H Spectral Width: 12-15 ppm.

    • ¹³C Spectral Width: 160-180 ppm.

    • Number of Scans (NS): 4-8 per increment.

    • Relaxation Delay (D1): 1.5 seconds.

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of ~145 Hz.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton, as it reveals correlations between protons and carbons over two to three bonds (and sometimes four).[4][5] This is crucial for identifying quaternary carbons and connecting the spin systems established by COSY.

Methodology:

  • Pulse Sequence: A gradient-selected HMBC sequence is standard.

  • Acquisition Parameters:

    • ¹H Spectral Width: 12-15 ppm.

    • ¹³C Spectral Width: 200-220 ppm (to include the carbonyl region).

    • Number of Scans (NS): 8-16 per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a typical value of 8-10 Hz.

Data Interpretation: Connecting the Dots

1. COSY Analysis: Mapping the Spin Systems

The COSY spectrum will reveal the proton-proton connectivities. We expect to see a key correlation between the methylene protons of the ethyl group and the methyl protons of the same group. This confirms the presence of the ethyl fragment. We may also observe a weak four-bond correlation between the diastereotopic protons on the azetidine ring.

COSY_Correlations cluster_ethyl Ethyl Group Spin System CH2_Et CH₂ CH3_Et CH₃ CH2_Et->CH3_Et ³J

Caption: Key COSY correlation in the ethyl group.

2. HSQC Analysis: Assigning Protonated Carbons

The HSQC spectrum will provide a direct link between the proton and carbon chemical shifts for all C-H bonds. Each cross-peak represents a one-bond connection. This allows for the unambiguous assignment of the carbons of the Boc methyl groups, the ethyl group, the aminomethyl group, and the azetidine ring methylenes.

3. HMBC Analysis: Unveiling the Molecular Skeleton

The HMBC spectrum is the final piece of the puzzle. It will allow us to connect the fragments identified by COSY and assign the quaternary carbons.

  • Probing the Quaternary Center (C3): We expect to see correlations from the protons of the ethyl group (both CH₂ and CH₃), the protons of the aminomethyl group, and the protons of the azetidine ring to the quaternary carbon at C3. This provides definitive evidence for the 3,3-disubstitution pattern.

  • Connecting the Boc Group: The protons of the Boc methyl groups will show a two-bond correlation to the quaternary carbon of the Boc group and a three-bond correlation to the carbonyl carbon. The protons on the azetidine ring (C2 and C4) will show a correlation to the Boc carbonyl carbon, confirming its attachment to the azetidine nitrogen.

HMBC_Correlations Boc_H Boc-CH₃ (H) Boc_C Boc-C(CH₃)₃ (C) Boc_H->Boc_C ²J Boc_CO Boc-C=O (C) Boc_H->Boc_CO ³J Azetidine_H Azetidine-CH₂ (H) Azetidine_H->Boc_CO ³J C3_Quat C3 (Quaternary C) Azetidine_H->C3_Quat ²J Azetidine_C Azetidine-CH₂ (C) Ethyl_H Ethyl-CH₂/CH₃ (H) Ethyl_H->C3_Quat ²J/³J Aminomethyl_H Aminomethyl-CH₂ (H) Aminomethyl_H->C3_Quat ²J

Caption: Key HMBC correlations for structural elucidation.

Comparison with Alternative Methods

While 2D NMR is a powerful technique, it is important to consider its place among other analytical methods.

  • 1D NMR: Provides essential preliminary information but can be insufficient for complex molecules with significant signal overlap or quaternary centers.

  • Mass Spectrometry (MS): Provides accurate molecular weight and fragmentation data, which is complementary to NMR. However, it does not provide information on the specific connectivity of atoms.

  • X-ray Crystallography: Provides the absolute structure with high precision. However, it requires a suitable single crystal, which can be challenging to obtain, and the determined structure is in the solid state, which may not be representative of the solution-state conformation.

For the validation of the structure of this compound in solution, the suite of 2D NMR experiments described here offers the most comprehensive and definitive data.

Conclusion

The synergistic application of COSY, HSQC, and HMBC NMR spectroscopy provides a robust and self-validating system for the complete structural elucidation of this compound. By systematically building up the molecular framework from proton-proton spin systems to direct carbon-proton attachments and finally to long-range carbon-proton connectivities, researchers can have high confidence in their structural assignments. This detailed analytical approach is indispensable for ensuring the integrity of chemical entities in research and development.

References

  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229–2246. [Link]

  • Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by enhanced heteronuclear spectroscopy. Chemical Physics Letters, 69(1), 185–189. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Braun, S., Kalinowski, H. O., & Berger, S. (1998). 150 and More Basic NMR Experiments: A Practical Course. John Wiley & Sons.
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Columbia University, Department of Chemistry. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • University of California, Davis. (n.d.). 2D NMR. Chem 128A, Organic Chemistry. Retrieved from [Link]

  • NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of 1-Boc-3-(aminomethyl)-3-ethylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the spectroscopic characterization of the novel building block, 1-Boc-3-(aminomethyl)-3-ethylazetidine. In the absence of published reference spectra for this specific compound, we present a detailed predictive analysis based on foundational spectroscopic principles and data from closely related structural analogs. We offer a comparative analysis against commercially available, simpler azetidines to highlight key distinguishing spectral features arising from the C3-disubstitution pattern. This document includes validated, step-by-step protocols for acquiring high-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, explains the rationale behind experimental choices, and provides visual workflows to ensure robust and reproducible characterization for researchers in synthetic and medicinal chemistry.

Introduction: The Challenge of Characterizing Novel 3,3-Disubstituted Azetidine Scaffolds

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[1] Their strained ring system imparts a rigid, three-dimensional geometry, making them valuable as bioisosteres for larger or more flexible groups, often leading to improved metabolic stability and binding affinity. The synthesis of novel derivatives, particularly those with quaternary centers like this compound, introduces unique structural complexity.

Unambiguous characterization of these molecules is paramount to confirm identity, purity, and stereochemistry before their incorporation into drug candidates. Standard spectroscopic techniques such as NMR and MS are powerful tools, but interpreting the data for new scaffolds requires a predictive understanding of how structure influences spectral output. This guide aims to bridge that gap by providing a detailed, predicted spectroscopic profile for the title compound and comparing it with simpler, well-characterized analogs to establish a reliable analytical workflow.

Predicted Spectroscopic Profile of this compound

The following data is predicted based on established chemical shift principles and analysis of similar structures.[2][3][4] The key structural feature is the quaternary carbon at the C3 position, which removes symmetry and introduces diastereotopicity in the adjacent methylene protons.

Predicted ¹H NMR Spectrum

The asymmetry of the molecule is expected to make the protons on the C2 and C4 methylenes diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, likely as doublets due to geminal coupling.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~3.85 d, J ≈ 9.0 Hz 2H H-2a, H-4a Azetidine ring protons adjacent to nitrogen, deshielded by the carbamate. Diastereotopic.
~3.65 d, J ≈ 9.0 Hz 2H H-2b, H-4b Azetidine ring protons adjacent to nitrogen, diastereotopic pair to the above.
~2.70 s 2H H-1' (CH₂NH₂) Methylene protons of the aminomethyl group. May broaden with solvent exchange.
~1.65 q, J ≈ 7.5 Hz 2H H-1'' (CH₂CH₃) Methylene protons of the ethyl group, split by the methyl group.
1.45 s 9H Boc (C(CH₃)₃) Characteristic singlet for the tert-butyl group of the Boc protector.
~1.30 br s 2H NH₂ Amine protons, typically broad and may not show clear coupling. Exchangeable with D₂O.

| ~0.90 | t, J ≈ 7.5 Hz | 3H | H-2'' (CH₂CH₃) | Terminal methyl protons of the ethyl group, split by the adjacent methylene. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is a powerful tool for confirming the carbon skeleton, with the quaternary C3 carbon being a key diagnostic signal.[4][5]

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~156.5 C=O (Boc) Carbonyl carbon of the carbamate group.
~79.5 C(CH₃)₃ (Boc) Quaternary carbon of the Boc group.
~55.0 C2, C4 Azetidine ring carbons adjacent to nitrogen. Deshielded by the nitrogen atom.
~48.5 C1' (CH₂NH₂) Carbon of the aminomethyl side chain.
~38.0 C3 The key quaternary carbon of the azetidine ring. Will be a low-intensity signal.
~28.5 C(CH₃)₃ (Boc) Methyl carbons of the Boc group.
~27.0 C1'' (CH₂CH₃) Methylene carbon of the ethyl group.

| ~8.5 | C2'' (CH₂CH₃) | Methyl carbon of the ethyl group. |

Predicted Mass Spectrum (ESI-MS)

Electrospray Ionization (ESI) in positive mode is expected to readily protonate the primary amine, yielding a strong signal for the molecular ion [M+H]⁺.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ion Calculated m/z Description
[M+H]⁺ 229.1911 C₁₁H₂₅N₂O₂⁺ (Protonated molecule)
[M-C₄H₈+H]⁺ 173.1285 Loss of isobutylene from the Boc group.
[M-Boc+H]⁺ 129.1386 Complete loss of the Boc group (100 Da).

| [C₄H₉]⁺ | 57.0704 | tert-Butyl cation, a hallmark fragment of the Boc group.[6] |

Comparative Analysis with Structural Analogs

To ground our predictions, we compare the expected data with experimental data for two simpler, commercially available analogs: 1-Boc-3-(aminomethyl)azetidine [7][8] and 1-Boc-3-aminoazetidine .[9][10]

Analog 1: 1-Boc-3-(aminomethyl)azetidine

This analog lacks the C3-ethyl group. Its C₂-symmetric nature (ignoring rotamers) simplifies the spectrum.

  • ¹H NMR Distinction: The azetidine ring protons (H2/H4) will appear as two triplets, not four distinct doublets, due to symmetry. The absence of ethyl group signals (quartet and triplet) is an obvious difference.

  • ¹³C NMR Distinction: The C3 carbon will be a methine (CH) group, not a quaternary carbon, appearing around 35-40 ppm with a much higher intensity in a standard spectrum. The absence of the two ethyl group carbon signals is also definitive.

Analog 2: 1-Boc-3-aminoazetidine

This analog lacks both the C3-ethyl group and the methylene spacer.

  • ¹H NMR Distinction: Similar to Analog 1, the azetidine ring protons will show a simpler pattern (typically two multiplets). The methine proton at C3 will be a distinct signal around 3.5-4.0 ppm.

  • ¹³C NMR Distinction: The C3 carbon is a methine directly attached to the amino group, shifting it downfield to ~45 ppm compared to Analog 1.

The comparison clearly shows that the presence of the 3-ethyl group in the target molecule introduces unique and readily identifiable spectroscopic signatures: the quaternary carbon signal in ¹³C NMR and the complex, asymmetric splitting of the ring protons in ¹H NMR.

Experimental Protocols for Spectroscopic Analysis

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

Workflow for Spectroscopic Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh ~5-10 mg of Sample B Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl₃) A->B C Add Internal Standard (optional, e.g., TMS) B->C D Transfer to NMR Tube C->D E Acquire ¹H NMR Spectrum D->E G Prepare separate sample (~1 mg/mL in MeOH/H₂O) for HRMS Analysis D->G Parallel Prep F Acquire ¹³C{¹H} NMR Spectrum (e.g., APT or DEPT-135) E->F I Process & Phase Spectra F->I H Acquire ESI-MS Spectrum (Positive Ion Mode) G->H L Confirm Molecular Formula via HRMS [M+H]⁺ H->L J Integrate ¹H Signals & Assign Chemical Shifts I->J K Correlate with Predicted Data and Comparative Analogs J->K L->K

Caption: General workflow for full spectroscopic characterization.

Protocol for High-Resolution ¹H and ¹³C NMR Spectroscopy

This protocol is based on standard methodologies for small molecule analysis.[1][11]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Instrumentation: Use a spectrometer operating at a field strength of at least 400 MHz for ¹H.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a standard single-pulse spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

    • Process the data with an exponential line broadening of 0.3 Hz.

    • Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.

  • ¹³C{¹H} NMR Acquisition:

    • Using the same sample, acquire a proton-decoupled ¹³C spectrum (e.g., using an APT or DEPT-135 pulse sequence to aid in assignment).

    • Use a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise, especially for the quaternary carbon.

    • Process the data with an exponential line broadening of 1.0 Hz.

    • Reference the CDCl₃ solvent peak to 77.16 ppm.[12]

Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Use an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.

  • Acquisition:

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

    • Perform tandem MS (MS/MS) on the parent ion (m/z 229.2) to observe characteristic fragments.

Discussion: Rationale and Interpretation

Interpreting the Azetidine Ring System

The strained four-membered ring typically exhibits ¹H NMR signals for the CH₂ groups adjacent to the nitrogen (C2 and C4) in the range of 3.5-4.0 ppm when an electron-withdrawing group like Boc is present.[13] The key insight for the title compound is that the C3 substitution breaks the plane of symmetry, rendering the two protons on C2 (and C4) diastereotopic. This leads to a more complex AA'BB' or even ABCD spin system, which at high field simplifies to pairs of doublets if geminal coupling dominates.

Influence of the 3,3-Disubstitution Pattern

The ethyl and aminomethyl groups at C3 create a sterically congested quaternary center. This locks the ring into a more rigid conformation, enhancing the chemical shift differences between diastereotopic protons. The ethyl group itself provides clear reporter signals: a quartet around 1.65 ppm and a triplet around 0.90 ppm, confirming its presence.[2]

Characteristic Fragmentation of the Boc Group

In ESI-MS/MS, the Boc group exhibits highly predictable fragmentation patterns, which serve as a powerful diagnostic tool.[14][15] The primary losses involve the tert-butyl group, providing definitive evidence of its presence.

G M [M+H]⁺ m/z 229.19 F1 [M - C₄H₈ + H]⁺ m/z 173.13 M->F1 - C₄H₈ (isobutylene) F2 [M - C₄H₉O₂ + H]⁺ (Loss of Boc) m/z 129.14 M->F2 - C₅H₉O₂ (Boc radical) F3 [C₄H₉]⁺ m/z 57.07 M->F3 Boc fragmentation

Caption: Key fragmentation pathways for Boc-protected amines in ESI-MS.

Conclusion

The unambiguous characterization of this compound relies on a multi-technique spectroscopic approach. By predicting the ¹H NMR, ¹³C NMR, and HRMS spectra and comparing them against simpler analogs, a clear and robust analytical strategy emerges. The key identifiers for this molecule are the ¹³C NMR signal of the C3 quaternary carbon, the complex diastereotopic splitting pattern of the azetidine ring protons in the ¹H NMR, and the characteristic fragmentation of the Boc group in the mass spectrum. The protocols and predictive data herein provide a reliable guide for researchers to confirm the synthesis and purity of this and structurally related novel building blocks.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Link

  • Pace, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(39), 8373-8376. Link

  • He, G., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)−H Bonds. Journal of the American Chemical Society, 134(3), 1276-1279. Link

  • Gopi, H., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 630-638. Link

  • Yoda, H., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1045053. Link

  • Reddit r/OrganicChemistry. (2023). MS fragmentation pattern with Boc protected amines. Retrieved from [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

  • Molbase. (n.d.). 1-Boc-3-(Aminomethyl)azetidine. Retrieved from [Link]

  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Lapek, J. D., et al. (2017). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry, 89(10), 5556–5564. Link

  • Al-Majdhi, Y. R., et al. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 85(1), 1-11. Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • University of Potsdam. (n.d.). Chemical Shifts. Retrieved from [Link]

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. Link

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Gonzalez, J. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry, 12(4), 5567-5578. Link

Sources

A Comparative Guide to HPLC Methods for Purity Assessment of 1-Boc-3-(aminomethyl)-3-ethylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-Boc-3-(aminomethyl)-3-ethylazetidine, a key building block in modern medicinal chemistry. We will delve into the rationale behind method development, present detailed experimental protocols for both achiral and chiral purity analysis, and provide supporting validation data to ensure the trustworthiness and scientific integrity of the described methods. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical techniques for the characterization of novel chemical entities.

The unique structure of this compound, featuring a strained four-membered ring, a primary amine, and a bulky tert-butyloxycarbonyl (Boc) protecting group, presents specific challenges for analytical method development. The primary amine can interact with residual silanols on silica-based columns, leading to peak tailing, while the Boc group's hydrophobicity makes reversed-phase chromatography a suitable choice.[1] Furthermore, the potential for stereoisomers necessitates the development of a chiral separation method to ensure enantiomeric purity.

Section 1: Achiral Purity Assessment by Stability-Indicating RP-HPLC

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any process-related impurities and degradation products, ensuring the safety and efficacy of the final drug product.[2][3][4] Our approach focuses on developing a robust reversed-phase HPLC (RP-HPLC) method capable of providing a comprehensive purity profile.

Rationale for Method Development

The selection of a C18 stationary phase is based on its broad applicability and hydrophobicity, which is well-suited for the retention of the Boc-protected analyte.[1] A gradient elution is employed to ensure the separation of compounds with a wide range of polarities, from potential polar degradants to less polar process impurities. The mobile phase consists of an aqueous component with a pH modifier and an organic solvent. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A phosphate buffer is used to maintain a consistent pH, which is critical for reproducible retention times and peak shapes of ionizable compounds. The detection wavelength is selected based on the UV absorbance of the analyte, which is primarily due to the carbamate chromophore of the Boc group.

Experimental Protocol: Stability-Indicating RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A/Acetonitrile (80:20 v/v)

Method Validation According to ICH Q2(R1) Guidelines

The developed method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6][7]

System Suitability: System suitability testing is performed before each analytical run to ensure the performance of the chromatographic system. The acceptance criteria are as follows:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of replicate injections: ≤ 2.0%

Specificity (Forced Degradation): Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3][8] The analyte was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The method was able to separate the main peak from all degradation products, demonstrating its specificity.

Linearity: The linearity of the method was evaluated by analyzing a series of solutions of this compound at different concentrations.

Concentration (µg/mL)Peak Area
50251000
100502500
2001005000
4002010000
6003015000
Correlation Coefficient (r²): 0.9998

Accuracy (Recovery): Accuracy was determined by spiking a placebo with known amounts of the analyte at three different concentration levels.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%160158.999.3
100%200201.2100.6
120%240238.899.5

Precision:

  • Repeatability (Intra-day precision): The RSD of six replicate injections of the standard solution was 0.8%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst, and the RSD was 1.2%.

Section 2: Chiral Purity Assessment by Chiral HPLC

For chiral molecules, it is imperative to control the enantiomeric purity, as different enantiomers can have distinct pharmacological and toxicological profiles. A dedicated chiral HPLC method is therefore essential.

Rationale for Method Development

The separation of enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. Polysaccharide-based CSPs are widely used for their broad enantioselectivity.[9] For this application, a cellulose-based CSP is selected. Normal-phase chromatography, using a mixture of a non-polar solvent like hexane and an alcohol modifier, often provides better selectivity for chiral separations of polar compounds.

Experimental Protocol: Chiral HPLC Method

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Cellulose-based Chiral Stationary Phase, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: n-Hexane/Ethanol (90:10 v/v) with 0.1% Diethylamine

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Mobile Phase

Performance and Comparison

The chiral method successfully resolves the two enantiomers of this compound with a resolution factor greater than 2.0, allowing for accurate quantification of the enantiomeric excess.

Section 3: Method Comparison and Recommendations

FeatureStability-Indicating RP-HPLCChiral HPLC
Purpose Quantifies impurities and degradantsQuantifies enantiomeric purity
Stationary Phase C18 (achiral)Polysaccharide-based (chiral)
Mobile Phase Aqueous buffer/Acetonitrile (gradient)Hexane/Ethanol (isocratic)
Complexity ModerateHigh (requires specialized column)
Application Routine quality control, stability studiesEnantioselective synthesis monitoring, final product release

Recommendation: For comprehensive quality control of this compound, both the stability-indicating RP-HPLC and the chiral HPLC methods are necessary. The RP-HPLC method should be used to determine the overall purity and to monitor for any degradation products, while the chiral HPLC method is essential for confirming the enantiomeric purity of the final product.

Visualizing the Workflow

The following diagram illustrates the key stages in the development and validation of an HPLC method for pharmaceutical analysis.

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) start Define Analytical Target Profile lit_search Literature & Compound Property Review start->lit_search method_selection Select Method Type (RP vs. Chiral) lit_search->method_selection screening Screen Columns & Mobile Phases method_selection->screening optimization Optimize Parameters (Gradient, pH, Temp) screening->optimization specificity Specificity (Forced Degradation) optimization->specificity Finalized Method linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness final_method Routine Analysis & Stability Testing robustness->final_method Validated Method

Caption: Workflow for HPLC Method Development and Validation.

References

  • A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids - Benchchem.
  • Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal - Benchchem.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
  • Stability Indicating HPLC Method Development: A Review - IJPPR.
  • Stability Indicating HPLC Method Development: A Review - IRJPMS.
  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd.
  • Stability-Indicating HPLC Method Development - vscht.cz.
  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC - ResearchGate.
  • Stability Indicating HPLC Method Development –A Review - IJTSRD.
  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group.
  • Technical Support Center: Purification of 2-(3-Chlorophenyl)azetidine Isomers - Benchchem.
  • Chiral HPLC Methods for Separating Aziridine-2-carboxylate Enantiomers: A Comparative Guide - Benchchem.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Quality Guidelines - ICH.
  • ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing.
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Publications.
  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO.
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC - Sigma-Aldrich.
  • Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides - The Royal Society of Chemistry.
  • Chiral HPLC separation: strategy and approaches - Chiralpedia.
  • Review of 3-substituted azetidine synthesis methods - Benchchem.
  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC - NIH.
  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate.
  • Azetidine synthesis - Organic Chemistry Portal.

Sources

Azetidine vs. Piperidine: A Data-Driven Comparison for Drug Design Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold is a critical decision that profoundly influences the developability of a drug candidate. Among the plethora of choices, the six-membered piperidine ring has long been a stalwart, prized for its synthetic tractability and presence in numerous approved drugs. However, its smaller, four-membered cousin, the azetidine ring, has emerged as a compelling alternative, offering unique advantages in fine-tuning physicochemical and pharmacokinetic properties. This guide provides an in-depth, data-driven comparison of azetidine and piperidine scaffolds to empower researchers, scientists, and drug development professionals in making informed decisions.

At a Glance: Key Physicochemical and Pharmacokinetic Properties

Property3-Substituted Azetidine Analogue4-Substituted Piperidine AnalogueRationale and Implications for Drug Design
Molecular Weight LowerHigherAzetidine offers a more "atom-efficient" scaffold, which can be advantageous in keeping molecular weight down, a key parameter in achieving good oral bioavailability.
Lipophilicity (clogP) Generally LowerGenerally HigherThe smaller, less greasy nature of the azetidine ring can lead to lower lipophilicity, which is often associated with improved aqueous solubility and reduced off-target effects.[1]
Aqueous Solubility Generally HigherGenerally LowerLower lipophilicity and a more polar surface area contribute to the typically higher aqueous solubility of azetidine-containing compounds, a critical factor for drug formulation and absorption.[1]
pKa of Ring Nitrogen ~11.29~11.22Both are strongly basic, but the slightly higher pKa of azetidine can influence salt formation and interactions with biological targets.
Conformational Rigidity High (Puckered Ring)High (Chair Conformation)Both scaffolds are conformationally restricted, which can be beneficial for locking in a bioactive conformation and improving binding affinity.[2] Piperidine's chair conformation is well-defined, while azetidine's puckered nature offers a distinct three-dimensional vector for substituents.
Metabolic Stability Often HigherCan be Susceptible to MetabolismThe azetidine ring is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the piperidine ring, particularly at the carbons adjacent to the nitrogen.[1] However, metabolic stability is highly dependent on the specific substitution pattern.[3]
Synthetic Accessibility More ChallengingGenerally More FacileThe synthesis of substituted azetidines can be more complex and less precedented than that of piperidines, which may be a consideration in the early stages of a project.

Delving Deeper: A Mechanistic and Experimental Perspective

Conformational Rigidity and Vectorial Orientation

The conformational constraint of both azetidine and piperidine scaffolds is a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target.[4]

  • Piperidine: Adopts a stable chair conformation, with substituents occupying either axial or equatorial positions. This well-defined geometry has been extensively exploited in structure-activity relationship (SAR) studies.

  • Azetidine: Possesses a puckered, non-planar conformation. The substituents on the 3-position of the azetidine ring project out in distinct vectors compared to a piperidine scaffold, offering a unique opportunity to explore different regions of a binding pocket.

Diagram: Comparative Conformational Rigidity

G cluster_0 Piperidine (Chair Conformation) cluster_1 Azetidine (Puckered Conformation) p1 Stable Chair Conformation p2 Axial/Equatorial Substituents p1->p2 p3 Well-Defined Geometry p2->p3 a3 Novel Binding Interactions p3->a3 Different Exploration of Binding Pocket a1 Puckered Ring a2 Unique Substituent Vectors a1->a2 a2->a3

Caption: Conformational differences between piperidine and azetidine scaffolds.

Physicochemical Properties: The Impact on "Drug-Likeness"

The smaller size and reduced carbon count of the azetidine ring directly contribute to more favorable physicochemical properties in many cases.

  • Lipophilicity and Solubility: As a general trend, replacing a piperidine with an azetidine can lower a compound's lipophilicity (logP/logD) and increase its aqueous solubility. This is a critical consideration for improving a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

  • Basicity (pKa): The pKa of the nitrogen atom in both scaffolds is similar, making them suitable for forming salt forms to improve solubility and crystallinity. The subtle difference in basicity can, however, be exploited to fine-tune interactions with acidic residues in a target protein.

Metabolic Stability: A Key Differentiator

A significant advantage of the azetidine scaffold lies in its often-enhanced metabolic stability. The carbons alpha to the nitrogen in a piperidine ring can be susceptible to oxidation by cytochrome P450 enzymes, leading to metabolites that may be inactive or have undesirable properties. The strained nature of the azetidine ring can render it less susceptible to such metabolic transformations.[1]

However, it is crucial to note that metabolic stability is not guaranteed and is highly dependent on the overall structure of the molecule. For instance, in a study on atypical dopamine transporter (DAT) inhibitors, piperidine analogues showed improved metabolic stability in rat liver microsomes compared to piperazine-containing compounds.[5] This highlights the importance of experimental validation for each new chemical series.

Diagram: Hypothetical Metabolic Pathways

G cluster_0 Piperidine Metabolism cluster_1 Azetidine Metabolism pip Piperidine Analogue met CYP450 Oxidation (α-carbon hydroxylation) pip->met azet Azetidine Analogue stable Often More Resistant to CYP450 Oxidation azet->stable

Caption: General metabolic pathways for piperidine and azetidine scaffolds.

Experimental Protocols for Scaffold Evaluation

To provide a practical framework for comparing these scaffolds, we outline key experimental protocols.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of an azetidine-containing compound versus its piperidine-containing analogue.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each test compound (azetidine and piperidine analogues) in DMSO.

    • Thaw pooled human liver microsomes on ice.

    • Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes).

    • Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Diagram: Microsomal Stability Assay Workflow

G cluster_0 Workflow prep Prepare Reagents (Microsomes, NADPH, Compound) incubate Incubate at 37°C prep->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench analyze LC-MS/MS Analysis quench->analyze data Calculate t½ and CLint analyze->data

Caption: Workflow for the in vitro microsomal stability assay.

Experimental Protocol: Kinetic Solubility Assay

Objective: To compare the aqueous solubility of an azetidine-containing compound and its piperidine-containing analogue.

Methodology:

  • Stock Solution Preparation:

    • Prepare high-concentration stock solutions of each test compound in DMSO.

  • Serial Dilution:

    • In a 96-well plate, perform serial dilutions of the DMSO stock solutions.

  • Addition of Aqueous Buffer:

    • Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Equilibration:

    • Shake the plate for a defined period (e.g., 2 hours) at room temperature to allow for precipitation of insoluble compound.

  • Detection:

    • Measure the turbidity of each well using a nephelometer. The point at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

  • Data Analysis:

    • Plot the nephelometry reading against the compound concentration. The intersection of the two linear portions of the curve represents the kinetic solubility.

Case Study: A Tale of Two Scaffolds in Senescence Inducers

A 2020 study by Oh et al. on the discovery of new senescence-inducing small molecules with antimelanoma activity provides a real-world example of comparing azetidine and piperidine scaffolds.[6] In their SAR exploration, they found that a 1,3-disubstituted piperidine moiety was crucial for the high potency of their lead compound. When this piperidine ring was replaced with an azetidine, a pyrrolidine, or a symmetric piperidine, the biological activity of the compounds significantly decreased.[6]

This case study serves as an important reminder that while the general advantages of the azetidine scaffold are compelling, the optimal choice is always context-dependent and dictated by the specific requirements of the biological target.

Synthesis Considerations

The synthetic accessibility of these scaffolds is a practical consideration for any drug discovery program.

  • Piperidines: A vast and well-established body of literature exists for the synthesis of substituted piperidines, making them generally more accessible.

  • Azetidines: The synthesis of substituted azetidines can be more challenging due to the inherent ring strain. However, significant advances have been made in recent years, with new methodologies continually being developed.

Conclusion: A Strategic Choice for the Medicinal Chemist

The decision to employ an azetidine or a piperidine scaffold is a strategic one that should be guided by the specific goals of the drug discovery project. Piperidine remains a reliable and synthetically accessible choice, particularly when a well-defined conformational constraint is desired.

However, the azetidine scaffold offers a powerful tool for addressing common challenges in drug development. Its ability to reduce lipophilicity, improve aqueous solubility, and enhance metabolic stability makes it an increasingly attractive option for optimizing lead compounds into viable drug candidates. By understanding the nuanced differences between these two privileged scaffolds and employing rigorous experimental evaluation, medicinal chemists can make more rational and effective decisions in the design of next-generation therapeutics.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • de la Torre, J. C., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • Friggola, J., et al. (1995). Synthesis of azetidine derivatives. Google Patents.
  • Wuitschik, G., et al. (2010). Azetidines in medicinal chemistry.
  • Mykhailiuk, P. K. (2015). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery.
  • MDPI. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(12), 85. Retrieved from [Link]

  • Newman, A. H., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(2), 1234-1253. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-Boc-3-(aminomethyl)-3-ethylazetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As novel chemical entities progress through the drug discovery pipeline, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling, storage, and disposal of 1-Boc-3-(aminomethyl)-3-ethylazetidine, a key building block in modern medicinal chemistry. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available at the time of writing, this document synthesizes critical safety information from structurally analogous compounds to establish a robust framework for its management in a research environment. The principles outlined herein are grounded in established laboratory safety standards and are designed to empower researchers with the knowledge to mitigate potential risks effectively.

Understanding the Hazard Landscape: Lessons from Analogs

Due to the novelty of this compound, we must infer its potential hazards by examining closely related structures. Safety data for compounds such as (S)-2-aminomethyl-1-boc-azetidine, 1-BOC-3-Hydroxy-3-(aminomethyl)azetidine, and 3-(Boc-aminomethyl)azetidine hydrochloride consistently indicate the following potential hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[1][2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][3][4]

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: Some analogs are classified as harmful through multiple exposure routes.[1]

The presence of the azetidine ring, a strained four-membered heterocycle, and a primary amine functional group are key structural alerts that warrant a cautious approach. The Boc (tert-butoxycarbonyl) protecting group is generally stable under basic and nucleophilic conditions but can be cleaved by strong acids, releasing isobutylene and carbon dioxide.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound to prevent skin and eye contact, as well as inhalation. The following table outlines the recommended PPE for various laboratory operations.

Scenario Required Personal Protective Equipment
Weighing and Aliquoting (Solid or Liquid) Nitrile or neoprene gloves (double-gloving recommended), safety glasses with side shields or chemical splash goggles, lab coat, and a properly fitted N95 respirator if handling a powder outside of a certified chemical fume hood.[7]
Solution Preparation and Transfers Double nitrile or neoprene gloves, chemical splash goggles, lab coat, and work should be conducted within a certified chemical fume hood.
Organic Synthesis (Reaction Setup and Workup) Double nitrile or neoprene gloves (consider changing every 30-60 minutes), chemical splash goggles and a face shield, a chemically resistant lab coat or apron over a lab coat, and all operations must be performed in a certified chemical fume hood.[8]
Handling Spills Chemical-resistant boots, a full chemically impervious suit or coveralls, elbow-length PVC or rubber gloves, and a full-face respirator with appropriate cartridges may be necessary for large spills.[9]

It is crucial to inspect all PPE for integrity before use and to follow proper doffing procedures to avoid cross-contamination.

Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow diagram illustrates the key steps from receiving to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if safe Weighing/Aliquoting Weighing/Aliquoting Don PPE->Weighing/Aliquoting Reaction Setup Reaction Setup Weighing/Aliquoting->Reaction Setup Workup/Purification Workup/Purification Reaction Setup->Workup/Purification Decontaminate Decontaminate Workup/Purification->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose Segregate Waste->Dispose

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-(aminomethyl)-3-ethylazetidine
Reactant of Route 2
1-Boc-3-(aminomethyl)-3-ethylazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.